molecular formula C9H9FO3 B1334469 2-(4-Fluorophenoxy)propanoic acid CAS No. 2967-70-6

2-(4-Fluorophenoxy)propanoic acid

Cat. No.: B1334469
CAS No.: 2967-70-6
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVLMXDHGGRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-70-6
Record name 2-(4-fluorophenoxy)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenoxy)propanoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the preparation of aryloxyalkanoic acids. This guide will furnish detailed experimental protocols, quantitative data derived from analogous syntheses, and visualizations of the synthetic pathway and experimental workflow to support researchers in their synthetic endeavors.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkanoic acid or its ester by a phenoxide. In this specific synthesis, 4-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid derivative. The reaction is typically followed by hydrolysis if an ester is used as the starting material.

Reaction Scheme:

The overall two-step synthesis of this compound via the Williamson ether synthesis is depicted below. The first step involves the formation of an ester intermediate, ethyl 2-(4-fluorophenoxy)propanoate, which is subsequently hydrolyzed to the desired carboxylic acid.

Synthetic Pathway of this compound cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis 4-Fluorophenol Reaction_1 4-Fluorophenol->Reaction_1 Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Reaction_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_1 Ethyl 2-(4-fluorophenoxy)propanoate Reaction_2 Ethyl 2-(4-fluorophenoxy)propanoate->Reaction_2 Reaction_1->Ethyl 2-(4-fluorophenoxy)propanoate Base (NaOH) Base (NaOH) Base (NaOH)->Reaction_2 Solvent (Ethanol/Water) Solvent (Ethanol/Water) Solvent (Ethanol/Water)->Reaction_2 This compound Reaction_2->this compound

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key reactants and their properties, along with typical reaction conditions and yields observed in the synthesis of analogous aryloxypropanoic acids. This data provides a valuable reference for planning the synthesis of this compound.

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-FluorophenolC₆H₅FO112.10Starting Material
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
Sodium HydroxideNaOH40.00Catalyst for Hydrolysis
AcetoneC₃H₆O58.08Solvent
EthanolC₂H₆O46.07Solvent

Table 2: Reaction Parameters (Based on Analogous Syntheses)

StepParameterValueReference
Ether Formation TemperatureReflux (approx. 56 °C for Acetone)[1]
Duration12-18 hours[1]
Stoichiometry (Phenol:Bromoester:Base)1 : 1.2 : 1.5[1]
Hydrolysis TemperatureReflux (approx. 80-90 °C)[1]
Duration2-4 hours[1]
Stoichiometry (Ester:Base)1 : 2-3 equivalents[1]
Overall Yield Expected Yield85-95%[2][3]

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound based on the well-established Williamson ether synthesis methodology for similar compounds.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

Materials:

  • 4-Fluorophenol

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1 equivalent) and anhydrous acetone.

  • Stir the mixture at room temperature until the 4-fluorophenol is fully dissolved.

  • Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the collected solids with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate as an oil. This crude product can often be used in the next step without further purification.

Step 2: Hydrolysis of Ethyl 2-(4-fluorophenoxy)propanoate

Materials:

  • Crude ethyl 2-(4-fluorophenoxy)propanoate

  • Ethanol

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1 in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials or non-acidic impurities. Discard the ether layer.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start: Williamson Ether Synthesis step1 Step 1: Ether Formation (4-Fluorophenol + Ethyl 2-bromopropanoate) start->step1 step2 Reaction under Reflux step1->step2 step3 Work-up 1: Filtration step2->step3 step4 Concentration step3->step4 intermediate Crude Ethyl 2-(4-fluorophenoxy)propanoate step4->intermediate step5 Step 2: Hydrolysis (with NaOH solution) intermediate->step5 step6 Reaction under Reflux step5->step6 step7 Work-up 2: Acidification step6->step7 step8 Precipitation and Filtration step7->step8 purification Purification: Recrystallization step8->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Signaling Pathways and Biological Relevance

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research. While this compound is primarily a synthetic intermediate, its structural motif is found in molecules with notable biological activity. For instance, many aryloxyphenoxypropionate derivatives are known to act as herbicides by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in plants, a crucial enzyme in fatty acid biosynthesis. In the context of drug development, similar structures have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.

Due to its role as a building block, a direct signaling pathway for this compound itself is not well-defined. Instead, its importance lies in its utility for synthesizing more complex molecules that target specific biological pathways. The logical relationship is therefore from the synthesis of this intermediate to the development of active pharmaceutical or agricultural compounds.

G cluster_synthesis Synthesis cluster_application Application A Starting Materials (4-Fluorophenol, etc.) B This compound (Intermediate) A->B Williamson Ether Synthesis C Further Chemical Modification B->C D Active Compound (e.g., Herbicide, Drug) C->D E Biological Target (e.g., ACCase, COX) D->E Inhibition F Desired Effect (e.g., Weed Control, Anti-inflammation) E->F Leads to

Caption: Logical workflow from synthesis to biological application.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(4-Fluorophenoxy)propanoic acid. This compound is a notable derivative of phenoxypropanoic acid, a class of molecules with significant applications in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical structure, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its potential mechanisms of action as an anti-inflammatory agent and a herbicide, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound is a carboxylic acid characterized by a fluorine-substituted phenoxy group attached to a propanoic acid backbone. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability.

General Properties
PropertyValueSource(s)
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance White crystalline solid (predicted)-
Melting Point Not available (for comparison, 2-(4-chlorophenoxy)propanoic acid melts at 116-118 °C)-
Boiling Point Not available-
pKa (predicted) ~3.5 - 4.5-
Solubility (predicted) Soluble in polar organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[2]
Spectroscopic Data (Predicted)

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11-12Singlet1HCarboxylic acid (-COOH)
~6.9-7.1Multiplet4HAromatic protons (-C₆H₄-)
~4.7Quartet1HMethine proton (-CH-)
~1.5Doublet3HMethyl protons (-CH₃)

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid carbon (-COOH)
~155-160 (doublet, ¹JCF)Aromatic carbon attached to fluorine (C-F)
~150-155Aromatic carbon attached to oxygen (C-O)
~115-120 (doublet, ²JCF)Aromatic carbons ortho to fluorine
~115-120Aromatic carbons meta to fluorine
~70Methine carbon (-CH-)
~18Methyl carbon (-CH₃)

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic ring)
~1240C-O-C stretch (aryl ether)
~1220C-F stretch

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of analogous phenoxypropanoic acids.

Materials:

  • 4-Fluorophenol

  • Ethyl 2-bromopropanoate or Ethyl 2-chloropropanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 eq) to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

  • After cooling to room temperature, acidify the reaction mixture with 2M hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 4-Fluorophenol + Ethyl 2-bromopropanoate B Reaction with K₂CO₃ in Acetone A->B C Reflux (12-18h) B->C D Filtration & Concentration C->D E Crude Ethyl 2-(4-fluorophenoxy)propanoate D->E F Dissolution in Ethanol + NaOH (aq) E->F Proceed to Hydrolysis G Reflux (2-4h) F->G H Acidification (HCl) G->H I Precipitation & Filtration H->I J Recrystallization I->J K Pure this compound J->K

A flowchart illustrating the two-step synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity determination of this compound.

Chromatographic Conditions (Typical):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Biological Activity and Signaling Pathways

Derivatives of phenoxypropanoic acid are known to exhibit biological activities, including anti-inflammatory and herbicidal effects.

Potential Anti-inflammatory Activity via PPAR Signaling

Some phenoxypropanoic acid derivatives have been shown to act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of inflammation and metabolism.[3] Activation of PPARα and PPARγ can lead to the transrepression of pro-inflammatory genes.

PPAR Signaling Pathway

PPAR_Signaling cluster_ligand Ligand Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ppar PPARα/γ ligand->ppar Binds and Activates heterodimer PPAR-RXR Heterodimer ppar->heterodimer Heterodimerizes with rxr RXR rxr->heterodimer ppre PPRE (DNA Response Element) heterodimer->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription inflammation ↓ Pro-inflammatory Genes (e.g., NF-κB target genes) transcription->inflammation metabolism ↑ Genes for Lipid Metabolism & Glucose Homeostasis transcription->metabolism Auxin_Herbicide_Action cluster_perception Perception cluster_signal_transduction Signal Transduction cluster_response Physiological Response herbicide This compound (Synthetic Auxin) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes binding to ubiquitination Ubiquitination & Degradation of Aux/IAA aux_iaa->ubiquitination arf Auxin Response Factor (ARF) Activation ubiquitination->arf Leads to gene_expression Altered Gene Expression arf->gene_expression uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

References

The Enigmatic Mechanism of 2-(4-Fluorophenoxy)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct mechanism of action of 2-(4-Fluorophenoxy)propanoic acid is not extensively documented in publicly available scientific literature. This guide synthesizes information on the activities of structurally related phenoxypropanoic and arylpropionic acid derivatives to propose a putative mechanism of action and provide a framework for its experimental investigation.

Executive Summary

This compound is a synthetic organic compound with potential applications in both the agrochemical and pharmaceutical industries. While its precise biological targets and signaling pathways are not yet fully elucidated, its structural similarity to well-characterized classes of compounds, such as fibrates and non-steroidal anti-inflammatory drugs (NSAIDs), suggests two primary putative mechanisms of action:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Like many phenoxypropanoic acid derivatives, it may act as a ligand for PPARs, a family of nuclear receptors that are master regulators of lipid and glucose metabolism, and inflammation.

  • Cyclooxygenase (COX) Inhibition: As a member of the arylpropionic acid family, it could inhibit COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.

This document provides a detailed exploration of these potential mechanisms, supported by data from analogous compounds, comprehensive experimental protocols for mechanism-of-action studies, and visual representations of relevant signaling pathways and workflows.

Putative Mechanism of Action: PPAR Agonism

The structural backbone of this compound is shared by a class of drugs known as fibrates, which are agonists of Peroxisome Proliferator-Activated Receptors (PPARs). Phenylpropanoic acid derivatives, in general, have been identified as potent PPAR agonists.[1][2][3] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This action modulates the expression of genes involved in critical metabolic and inflammatory pathways.[5]

There are three main PPAR isoforms (α, γ, and δ), each with distinct tissue distribution and physiological roles:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in lowered plasma triglycerides.[5]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[5]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.[5]

The fluorine substitution on the phenyl ring of this compound may influence its binding affinity and selectivity for different PPAR isoforms, a strategy that has been shown to improve the transactivation activity of other phenylpropanoic acid-type PPAR agonists.[3]

Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand This compound (Putative Ligand) Ligand_cyto Ligand PPAR PPARα/γ/δ RXR RXR HSP HSP PPAR_RXR_complex PPAR-RXR Heterodimer PPRE PPRE (DNA Response Element) Transcription Modulation of Gene Transcription Metabolic_Response ↑ Fatty Acid Oxidation ↓ Inflammation ↑ Insulin Sensitivity Transcription->Metabolic_Response mRNA Translation

Caption: Putative PPAR signaling pathway for this compound.

Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

Arylpropionic acid derivatives are a major class of NSAIDs, with well-known members like ibuprofen and naproxen.[6] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[7][8] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

  • COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]

By inhibiting COX enzymes, this compound could reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects. The selectivity for COX-1 versus COX-2 would be a critical determinant of its therapeutic profile and potential side effects, such as gastrointestinal toxicity, which is often associated with COX-1 inhibition.[6]

Signaling Pathway

COX_Inhibition Membrane_PL Membrane Phospholipids PLA2 PLA₂ Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid Activated by Inflammatory Stimuli COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ligand This compound Ligand->COX Inhibition

Caption: Putative COX inhibition pathway for this compound.

Quantitative Data for Structurally Related Compounds

No specific quantitative data for this compound is available. The following tables summarize efficacy and potency data for other propanoic acid derivatives that act on PPARs or COX enzymes.

Table 1: In Vitro Potency of Phenylpropanoic Acid Derivatives as PPAR Agonists

Compound ClassRepresentative CompoundhPPARα EC₅₀ (µM)hPPARγ EC₅₀ (µM)hPPARδ EC₅₀ (µM)Reference
Phenylpropanoic AcidKCLPotent Agonist--[9]
Phenylpropanoic AcidLY518674~0.024 (IC₅₀)--[10]
Phenylpropanoic AcidTIPP-703 DerivativePan-AgonistPan-AgonistPan-Agonist[3]

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration. Data indicates agonistic activity but may be presented as IC₅₀ in competitive binding assays.

Table 2: In Vitro Potency of Arylpropionic Acid Derivatives as COX Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Ibuprofen1.6 - 2.40.3 - 2.4[7]
Naproxen0.6 - 2.51.2 - 2.1[7]
Ketoprofen0.01 - 0.50.5 - 3.2[7]

IC₅₀: Half-maximal inhibitory concentration. Values can vary based on experimental conditions.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required.

PPAR Transactivation Assay

This assay determines the functional potency of a compound in activating PPAR isoforms.

Objective: To measure the ability of the test compound to activate a specific PPAR isoform (α, γ, or δ) and induce the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is cultured. The cells are then co-transfected with two key plasmids:

    • An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the human PPAR isoform of interest (e.g., GAL4-hPPARα-LBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 Upstream Activation Sequence (UAS).

    • A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.[11][12]

  • Compound Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the transfected cells are treated with various concentrations of this compound or a known reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).

  • Cell Lysis and Luciferase Assay: Following compound incubation (e.g., 18-24 hours), the cells are lysed. The activity of the reporter (firefly luciferase) and the control (e.g., Renilla luciferase) in the cell lysate is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the control luciferase activity. The fold activation relative to a vehicle control (e.g., DMSO) is calculated for each compound concentration. The data are then plotted to generate a dose-response curve from which the EC₅₀ value can be determined.[13]

Transactivation_Assay Start Seed Cells (e.g., HEK293T) Transfect Co-transfect with Plasmids: 1. GAL4-PPAR-LBD 2. UAS-Luciferase Reporter 3. Normalization Control Start->Transfect Incubate1 Incubate for 24h (for plasmid expression) Transfect->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 18-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize data and calculate Fold Activation vs. Vehicle Control Measure->Analyze End Determine EC₅₀ Analyze->End

Caption: Workflow for a PPAR Transactivation Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or Kₔ) of a compound to its target receptor.

Objective: To measure the direct interaction between this compound and a PPAR isoform by competing with a known radiolabeled ligand.

Methodology:

  • Receptor Preparation: Membranes or nuclear extracts containing the PPAR of interest are prepared from cells or tissues engineered to overexpress the receptor. Protein concentration is quantified.[14]

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains:

    • The receptor preparation.

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone for PPARγ).

    • Varying concentrations of the unlabeled test compound (the "competitor").[15]

  • Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[14]

  • Quantification: The filters are washed to remove non-specifically bound radioligand. A scintillation cocktail is added to the filters, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.

Objective: To confirm that this compound directly binds to its putative target (e.g., a PPAR isoform or COX enzyme) within intact cells.

Methodology:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (DMSO) and incubated to allow for cellular uptake and target binding.[16]

  • Thermal Challenge: The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3-4 minutes). This creates a temperature gradient. Ligand-bound proteins are generally more resistant to thermal denaturation.[17][18]

  • Cell Lysis and Fractionation: The cells are lysed, often by freeze-thaw cycles. The lysate is then centrifuged at high speed to separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins.[17]

  • Protein Detection: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.[18]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[19]

CETSA_Workflow Start Culture Intact Cells Treat Treat cells with Test Compound or Vehicle Start->Treat Incubate Incubate to allow compound uptake Treat->Incubate Heat Heat cell aliquots across a temperature gradient Incubate->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect Quantify target protein in soluble fraction (e.g., Western Blot, ELISA) Collect->Detect Analyze Plot % Soluble Protein vs. Temperature to generate melting curves Detect->Analyze End Compare curves to confirm target stabilization Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While the specific molecular interactions of this compound have yet to be fully characterized, its chemical structure strongly suggests activity as either a Peroxisome Proliferator-Activated Receptor (PPAR) agonist or a Cyclooxygenase (COX) inhibitor. As a putative PPAR agonist, it could modulate gene expression related to lipid metabolism and inflammation, offering potential therapeutic benefits for metabolic disorders. Alternatively, as a COX inhibitor, it would function as a non-steroidal anti-inflammatory drug (NSAID). The experimental protocols detailed in this guide provide a robust framework for researchers to definitively identify the cellular targets, elucidate the signaling pathways, and quantify the biological activity of this compound, thereby paving the way for its potential development in either agrochemical or therapeutic contexts.

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery of Phenoxypropanoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and development of phenoxypropanoic acid herbicides, a class of compounds that revolutionized selective weed management. From the early auxin mimics to the highly specific ACCase inhibitors, this document provides a comprehensive overview of their synthesis, mechanism of action, and biological efficacy. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction: Two Classes of Phenoxypropanoic Acid Herbicides

The phenoxypropanoic acid herbicides are broadly categorized into two distinct classes based on their mode of action:

  • Auxin Mimics: These compounds, such as Mecoprop (MCPP), structurally and functionally resemble the natural plant hormone indole-3-acetic acid (IAA). They induce uncontrolled and disorganized growth in susceptible broadleaf weeds, leading to their eventual demise. The development of these herbicides was a direct progression from the earlier phenoxyacetic acids like 2,4-D and MCPA, with the addition of a methyl group to the propionic acid side chain enhancing activity against specific weed species.[1] A critical discovery was the role of stereoisomerism, with the herbicidal activity residing almost exclusively in the (R)-(+)-enantiomer, known as Mecoprop-P.[1]

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: This class, primarily comprising the aryloxyphenoxypropionates (AOPPs or 'FOPs'), represents a significant advancement in selective herbicide technology.[2][3] Compounds like diclofop-methyl and fenoxaprop-p-ethyl specifically target the ACCase enzyme in grasses.[2][3][4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[4][5] By inhibiting ACCase, these herbicides disrupt cell membrane integrity, leading to the death of grassy weeds while leaving broadleaf crops largely unaffected.[2][3]

Quantitative Data on Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of representative phenoxypropanoic acid herbicides against various weed species. This data is crucial for understanding their spectrum of activity and potency.

Table 1: Herbicidal Efficacy of Fenoxaprop-p-ethyl

Weed SpeciesApplication Rate (g ai/ha)Weed Control (%)Reference
Avena ludoviciana24095.4[6]
Avena ludoviciana20065.2[6]
Phalaris minor78.7547-53[7]
Avena spp.78.75100[7]
Echinochloa colona86.25High[8]
Echinochloa crus-galli86.25High[8]

Table 2: Herbicidal Efficacy of Diclofop-methyl

Weed SpeciesParameterValue (g ai/ha)Reference
Lolium rigidum (unselected)LD5075 - 127[9]
Lolium rigidum (selected)LD50361 - 1924[9]
Lolium rigidum (Kudardup+ line)GR50751[10]

LD50: The dose required to cause 50% mortality of the population. GR50: The dose required to reduce plant fresh biomass by 50%.

Table 3: Herbicidal Efficacy of Mecoprop-P

Weed SpeciesGrowth StageApplication Rate (L/ha)SusceptibilityReference
Common chickweed (Stellaria media)Seedlings5.5Susceptible[11][12]
Common chickweed (Stellaria media)Established8.5Susceptible[11][12]
Mouse-ear chickweed (Cerastium vulgatum)Seedlings5.5Susceptible[11][12]
Mouse-ear chickweed (Cerastium vulgatum)Established8.5Susceptible[11][12]
Plantain (Plantago sp.)Seedlings5.5Susceptible[11][12]
Plantain (Plantago sp.)Established8.5Susceptible[11][12]
Clover (Trifolium spp.)Seedlings5.5Susceptible[11][12]
Clover (Trifolium spp.)Established8.5Susceptible[11][12]
Buttercup (Ranunculus spp.)Before flowering8.5Moderately Susceptible[11][12]
Creeping Charlie (Glechoma hederacea)Early June or September8.5Moderately Susceptible[11][12]
Black Medick (Medicago lupulina)Young and growing fast8.5Moderately Susceptible[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key phenoxypropanoic acid herbicides and a general protocol for conducting whole-plant bioassays to determine herbicidal efficacy.

Synthesis Protocols

3.1.1. Synthesis of Fenoxaprop-p-ethyl

This protocol describes a common synthetic route to Fenoxaprop-p-ethyl.

Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid

  • In a reaction vessel, combine 2,6-dichlorobenzoxazole (I) and (R)-2-(4-hydroxyphenoxy)propionic acid (II) in a suitable solvent under basic conditions.[13]

  • Heat the reaction mixture to facilitate the condensation reaction.[14]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product (III), (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, through appropriate workup procedures such as acidification and filtration.[13]

Step 2: Esterification to Fenoxaprop-p-ethyl

  • Suspend the intermediate acid (III) in ethanol.[13]

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux to drive the esterification reaction.

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Purify the crude product, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid ethyl ester (IV), by recrystallization or column chromatography to obtain the final product.[13][14]

3.1.2. Synthesis of Diclofop-methyl

The synthesis of diclofop-methyl typically involves the esterification of diclofop acid.

  • In a reaction flask, dissolve diclofop acid (2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[15]

  • Heat the reaction mixture to reflux to facilitate the esterification.

  • Monitor the reaction progress until the starting acid is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • The resulting crude diclofop-methyl can be purified by distillation or chromatography.

3.1.3. Synthesis of Mecoprop

The synthesis of Mecoprop involves the reaction of 2-methyl-4-chlorophenol with α-chloropropionic acid.[1]

  • In a reaction vessel, dissolve 2-methyl-4-chlorophenol in a suitable solvent.

  • Add a base, such as sodium hydroxide, to form the corresponding phenoxide salt.

  • Slowly add α-chloropropionic acid to the reaction mixture.

  • Heat the mixture to promote the nucleophilic substitution reaction.

  • Monitor the reaction until the starting materials are consumed.

  • After the reaction, cool the mixture and acidify it to precipitate the Mecoprop free acid.

  • The resulting racemic mixture of (R) and (S) enantiomers can be collected by filtration and purified by recrystallization.[1]

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for assessing the efficacy of herbicides on target weed species in a greenhouse setting.

  • Seed Germination and Seedling Preparation:

    • Sow seeds of the target weed species in trays or pots containing a suitable potting mix.

    • If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).

    • Grow the seedlings in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).[16]

  • Herbicide Application:

    • Prepare a series of herbicide concentrations (doses) to be tested, including an untreated control.

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[16] Calibrate the sprayer to deliver a known volume per unit area.

  • Post-Treatment Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

    • After a predetermined period (e.g., 21 days), assess the herbicidal efficacy by:

      • Visual Injury Rating: Score the plants on a scale of 0 (no injury) to 100 (complete death).

      • Plant Survival: Count the number of surviving plants in each treatment group.

      • Biomass Reduction: Harvest the above-ground biomass of the surviving plants, dry it to a constant weight, and compare it to the untreated control to calculate the percent biomass reduction.

  • Data Analysis:

    • Analyze the data to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) or LD50 (the herbicide dose required to kill 50% of the plants) using appropriate statistical software and dose-response models.

Mechanism of Action: Signaling Pathways

The distinct modes of action of the two classes of phenoxypropanoic acid herbicides are mediated by specific signaling pathways within the plant.

Auxin Mimicry Signaling Pathway

Synthetic auxins like Mecoprop overwhelm the natural auxin signaling pathway, leading to a cascade of events that result in uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., Mecoprop-P) TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Auxin mimicry signaling pathway.

ACCase Inhibition Signaling Pathway

Aryloxyphenoxypropionate herbicides selectively inhibit the ACCase enzyme in the chloroplasts of susceptible grass species. This blockage of fatty acid synthesis is the primary herbicidal mechanism.

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_inhibition Enzyme Inhibition cluster_consequence Metabolic Consequence AOPP AOPP Herbicide (e.g., Fenoxaprop) ACCase Acetyl-CoA Carboxylase (ACCase) AOPP->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acid_Synthesis Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor for Membrane_Integrity Disruption of Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Essential for Plant_Death Weed Death Membrane_Integrity->Plant_Death Leads to

Caption: ACCase inhibition pathway.

Conclusion

The discovery of phenoxypropanoic acid herbicides marked a pivotal moment in agricultural science. The ability to selectively control problematic weeds with minimal damage to crops has had a profound impact on food production worldwide. The continued study of their mechanisms of action, the development of new derivatives, and the management of herbicide resistance are critical areas of ongoing research. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance our understanding and application of this important class of herbicides.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)propanoic acid, a versatile carboxylic acid derivative with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic characterization, and biological significance as a key intermediate in the development of anti-inflammatory agents and herbicides. Experimental methodologies for its synthesis and for the evaluation of its biological activity are presented, alongside visualizations of key chemical and biological pathways.

Chemical Identity and Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical structure features a propanoic acid moiety linked to a 4-fluorophenoxy group via an ether bond. This fluorine substitution is known to enhance the efficacy of biologically active molecules.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
CAS Number 2967-70-6[1]
Appearance White crystals[1]
Melting Point 112-118 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by alkaline hydrolysis.

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate

This step involves the reaction of 4-fluorophenol with ethyl 2-bromopropanoate in the presence of a base.

  • Materials:

    • 4-Fluorophenol (1.0 equivalent)

    • Ethyl 2-bromopropanoate (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

    • Anhydrous Acetone

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and anhydrous potassium carbonate to anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate. The crude product can be used in the next step without further purification.

Step 2: Alkaline Hydrolysis to this compound

The ester intermediate is hydrolyzed to the final carboxylic acid product.

  • Materials:

    • Crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1

    • Ethanol

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 6 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.

    • Add a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.

    • A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Alkaline Hydrolysis start_materials 4-Fluorophenol + Ethyl 2-bromopropanoate reaction1 Reflux with K₂CO₃ in Acetone start_materials->reaction1 intermediate Ethyl 2-(4-Fluorophenoxy)propanoate reaction1->intermediate hydrolysis Reflux with NaOH in Ethanol intermediate->hydrolysis acidification Acidification with HCl hydrolysis->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (multiplets), the methine proton (quartet), and the methyl protons (doublet).
¹³C NMR Resonances for the carboxylic carbon, aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon.
IR (Infrared) Spectroscopy Broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-O-C ether stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Anti-inflammatory Potential

This compound is a key intermediate in the synthesis of anti-inflammatory drugs.[1] Arylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method is to measure the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Reference inhibitors (e.g., ibuprofen, celecoxib)

    • Reaction buffer

    • PGE₂ ELISA kit

  • Procedure:

    • The COX enzymes are pre-incubated with various concentrations of the test compound or reference inhibitor.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a set incubation period, the reaction is stopped.

    • The concentration of PGE₂ produced is quantified using an ELISA kit.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound (or its derivatives) Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by arylpropionic acid derivatives.
Herbicidal Potential

This compound is also a precursor for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides.[1] These herbicides are effective against a wide range of grass weeds and act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2]

The inhibitory effect of derivatives of this compound on plant ACCase can be assessed using an in vitro assay that measures the incorporation of [¹⁴C]bicarbonate into an acid-stable product.

  • Materials:

    • Partially purified ACCase from a susceptible plant species (e.g., maize)

    • Acetyl-CoA

    • ATP

    • MgCl₂

    • [¹⁴C]Sodium bicarbonate

    • Test compound (herbicide derivative)

    • Reference inhibitor (e.g., haloxyfop)

  • Procedure:

    • The ACCase enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of acetyl-CoA, ATP, MgCl₂, and [¹⁴C]sodium bicarbonate.

    • The reaction is allowed to proceed for a specific time and then terminated by the addition of acid.

    • The acid-stable radioactivity (incorporated into malonyl-CoA) is measured by liquid scintillation counting.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Plant_Growth Plant Growth Fatty_Acids->Plant_Growth Herbicide AOPP Herbicide (derived from title compound) Herbicide->ACCase Inhibition

Caption: Inhibition of the ACCase pathway by AOPP herbicides.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the biological activity of its derivatives make it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The detailed protocols and pathways provided in this guide serve as a foundational resource for the synthesis, characterization, and evaluation of this compound and its potential applications.

References

Technical Guide: 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2967-70-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)propanoic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for professionals engaged in research and development.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 2967-70-6[1][2]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Melting Point 112-118 °C[1]
Appearance White crystals[1]
Purity ≥ 99% (HPLC)[1]
MDL Number MFCD02295725[1]
PubChem ID 3872140[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-fluorophenol with a 2-halopropanoic acid or its ester under basic conditions.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of analogous phenoxypropanoic acids. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 4-Fluorophenol

  • Ethyl 2-bromopropanoate (or a similar 2-halopropanoate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ester Formation:

    • In a round-bottom flask, dissolve 4-fluorophenol and a slight molar excess of potassium carbonate in acetone.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

    • The crude product can be purified by dissolving in diethyl ether, washing with water and brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure.

  • Alkaline Hydrolysis:

    • Dissolve the crude or purified ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.

    • Add a 10% aqueous sodium hydroxide solution (2-3 molar equivalents) to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the precipitation of this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The final product can be further purified by recrystallization.

G cluster_ester Step 1: Ester Formation cluster_hydrolysis Step 2: Alkaline Hydrolysis 4-Fluorophenol 4-Fluorophenol Reaction1 Williamson Ether Synthesis (Reflux, 12-18h) 4-Fluorophenol->Reaction1 Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction1 Purification1 Filtration & Concentration Reaction1->Purification1 Crude Ester Crude Ethyl 2-(4-fluorophenoxy)propanoate Reaction2 Hydrolysis (Reflux, 2-4h) Crude Ester->Reaction2 Purification1->Crude Ester NaOH NaOH (aq) NaOH->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Final_Product This compound Precipitation->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of anti-inflammatory drugs.[1] Its structural motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common feature of "profen" drugs.

  • Agrochemicals: It is also utilized in the formulation of herbicides.[1] The phenoxypropionic acid structure is characteristic of a class of herbicides that target grassy weeds.

Biological Activity and Potential Mechanism of Action

While specific signaling pathway studies for this compound are not extensively detailed in the public domain, its role as an intermediate for NSAIDs suggests a likely mechanism of action for its derivatives. The derivatives of propionic acid are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Derivative 2-(4-Fluorophenoxy)propanoic Acid Derivative (e.g., NSAID) Derivative->Inhibition Inhibition->COX_Enzymes Inhibits

References

Technical Guide: Solubility of 2-(4-Fluorophenoxy)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a carboxylic acid derivative with significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a building block for anti-inflammatory drugs and herbicides necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1] This property is critical for various applications, including reaction chemistry, purification, formulation, and bioavailability studies.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide also presents a general experimental protocol for determining solubility and a discussion of the expected solubility based on the compound's structural characteristics and data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance White crystals[1]
Melting Point 112-118 °C[1]
CAS Number 2967-70-6[1]

Solubility Profile

Qualitative Solubility Analysis

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents, enhancing solubility. The aromatic ring and the fluorine atom contribute to its non-polar character, which may allow for some solubility in less polar solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleCapable of hydrogen bonding with the carboxylic acid group.
EthanolPolar ProticSolubleSimilar to methanol, can act as a hydrogen bond donor and acceptor.
AcetonePolar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton.
Ethyl AcetatePolar AproticModerately SolublePossesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics.
DichloromethanePolar AproticSparingly SolubleModerately polar, but lacks strong hydrogen bonding capabilities.
ChloroformPolar AproticSparingly SolubleSimilar polarity to dichloromethane.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly polar aprotic solvent capable of strong hydrogen bond acceptance.
TolueneNon-polarSparingly SolublePrimarily non-polar, with limited interaction with the carboxylic acid group.
HexaneNon-polarInsolubleHighly non-polar, unlikely to effectively solvate the polar carboxylic acid.
Solubility of Structurally Related Compounds

To provide a comparative context, the solubility of other phenoxyalkanoic acids is noteworthy. For instance, phenoxy herbicides, a class to which this compound belongs, are generally soluble in organic solvents.[2] Propanoic acid itself is highly soluble in polar solvents like water, ethanol, and ether, but less so in non-polar hydrocarbons.[3] The introduction of the fluorophenoxy group is expected to decrease aqueous solubility and increase solubility in organic solvents compared to propanoic acid.

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.[4][5][6][7]

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with secure caps

  • Oven or vacuum oven

  • Pre-weighed evaporation dishes or vials

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette or syringe to avoid precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

    • Continue drying until a constant mass is achieved, which is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

    • Record the final mass of the evaporation dish with the dried solute.

Data Analysis and Calculation
  • Mass of the solute (m_solute):

    • m_solute = (Mass of dish + dried solute) - (Mass of empty dish)

  • Mass of the solvent (m_solvent):

    • m_solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

  • Solubility (S):

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

    • S ( g/100 g solvent) = (m_solute / m_solvent) * 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: S ( g/100 mL solvent) = S ( g/100 g solvent) * density_solvent (g/mL)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter to remove undissolved solids C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Dry solute to constant mass F->G H Weigh dried solute G->H I Calculate mass of solute and solvent H->I J Determine solubility I->J

Experimental Workflow
Signaling Pathway for Phenoxyalkanoic Acid Herbicides

This compound belongs to the class of phenoxyalkanoic acids, which are known to act as synthetic auxins in plants.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of susceptible plants.[2] The simplified signaling pathway is depicted below.

G Simplified Signaling Pathway of Phenoxyalkanoic Acid Herbicides cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response A Phenoxyalkanoic Acid (Synthetic Auxin) C Binding of Auxin to TIR1/AFB Receptor A->C B TIR1/AFB Receptor Complex B->C D Recruitment of Aux/IAA Repressor C->D E Ubiquitination of Aux/IAA Repressor D->E F Degradation of Aux/IAA by 26S Proteasome E->F G De-repression of Auxin Response Factors (ARFs) F->G H Transcription of Auxin-Responsive Genes G->H I Uncontrolled Cell Division, Elongation, and Growth H->I J Plant Death I->J

Herbicidal Action Pathway

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains elusive in publicly accessible literature, this guide provides a robust framework for researchers and professionals. The qualitative predictions based on the compound's structure, coupled with a detailed, practical protocol for experimental solubility determination, offer a solid foundation for working with this compound. The provided workflow and signaling pathway diagrams further aid in the conceptual understanding of its handling and biological action. It is recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using the outlined experimental protocol to ensure accurate and reliable data for their applications.

References

Spectroscopic Profile of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(4-Fluorophenoxy)propanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0-13.0Singlet, broad1H-COOH
~6.9-7.1Multiplet4HAromatic (C₆H₄)
~4.8Quartet1H-CH-
~1.6Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170-180-COOH
~155-160 (d, ¹JCF)C-F
~150-155C-O
~115-120 (d, ²JCF)Aromatic CH (ortho to F)
~115-120 (d, ³JCF)Aromatic CH (meta to F)
~70-80-CH-
~15-20-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and fluoroaromatic moieties.

Table 3: Predicted IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)
1700-1725StrongC=O stretch (Carboxylic acid)
1500-1600MediumC=C stretch (Aromatic ring)
1200-1300StrongC-O stretch (Ether and Carboxylic acid)
1150-1250StrongC-F stretch (Aromatic)
800-850StrongC-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zAssignment
186[M]⁺ (Molecular ion)
141[M - COOH]⁺
111[C₆H₄FO]⁺
95[C₆H₄F]⁺
73[CH(CH₃)COOH]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating the molecular ion and fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet (for IR) Sample->Prepare_Pellet Prepare_Solution Prepare Dilute Solution (for MS) Sample->Prepare_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR Infrared Spectroscopy Prepare_Pellet->IR MS Mass Spectrometry Prepare_Solution->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Thermal Stability of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a halogenated phenoxyalkanoic acid derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly its thermal stability, is crucial for safe handling, formulation development, and predicting its shelf-life and degradation pathways. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its known physical properties, hypothetical thermal analysis data based on similar compounds, and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. The melting point is a key indicator of the purity and the upper limit of its solid-state stability under ambient pressure.

PropertyValueReference
Molecular Formula C₉H₉FO₃N/A
Molecular Weight 184.16 g/mol N/A
Melting Point 112-118 °CN/A
Appearance White to off-white crystalline solidN/A

Thermal Stability and Decomposition

Generally, such compounds are stable under normal storage conditions. However, at elevated temperatures, they are expected to undergo thermal decomposition. Safety data sheets for related compounds indicate that hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

The decomposition process for carboxylic acids often begins with decarboxylation (the loss of CO₂). For this compound, this would be a primary degradation pathway, likely followed by the breakdown of the remaining molecular structure at higher temperatures.

To illustrate the expected thermal analysis results, the following table presents a hypothetical summary of TGA and DSC data for this compound. This data is based on typical values observed for similar small organic molecules and should be considered illustrative.

Thermal Analysis Data (Hypothetical)
Thermogravimetric Analysis (TGA)
Onset of Decomposition~ 200 - 250 °C
Major Weight Loss Step 1250 - 350 °C (corresponding to decarboxylation)
Major Weight Loss Step 2> 350 °C (decomposition of the aromatic ring)
Residual Mass at 600 °C< 5%
Differential Scanning Calorimetry (DSC)
Melting Endotherm (T_onset)~ 112 °C
Melting Endotherm (T_peak)~ 115 °C
Enthalpy of Fusion (ΔH_fus)20 - 30 kJ/mol
Decomposition Exotherm(s)> 250 °C

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are standard protocols for the thermal analysis of solid organic compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal events such as solid-solid transitions or decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset and peak temperatures of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

    • Identify any other endothermic or exothermic events and their corresponding temperatures and enthalpy changes.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflows for TGA and DSC analysis.

Caption: Proposed thermal decomposition pathway for this compound.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep setup Instrument Setup (Inert gas purge) prep->setup program Thermal Program (Ramp 10°C/min to 600°C) setup->program acquire Data Acquisition (Mass vs. Temperature) program->acquire analyze Data Analysis (TGA/DTG curves) acquire->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep setup Instrument Setup (Sample & Reference pans, Inert gas) prep->setup program Thermal Program (Ramp 10°C/min to 300°C) setup->program acquire Data Acquisition (Heat Flow vs. Temperature) program->acquire analyze Data Analysis (Melting point, Enthalpy) acquire->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Enantiomers of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. Like many chiral molecules, its enantiomers can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and potential biological activities of the (R)- and (S)-enantiomers of this compound. Due to the limited availability of specific data for the individual enantiomers of this compound, information from closely related structures and general methodologies is included to provide a framework for research and development.

Physicochemical Properties

PropertyRacemic this compound(S)-2-(4-fluorophenyl)propanoic acid (Analogue)(R)-2-(4-fluorophenyl)propanoic acid (Analogue)
Molecular Formula C₉H₉FO₃[1]C₉H₉FO₂[2][3][4]C₉H₉FO₂
Molecular Weight 184.17 g/mol [1]168.16 g/mol [2][3]168.17 g/mol
Melting Point 112-118 °C[1]Not availableNot available
Appearance White crystals[1]SolidSolid[5]
IUPAC Name This compound(2S)-2-(4-fluorophenyl)propanoic acid[2][3](2R)-2-(4-fluorophenyl)propanoic acid[5]
InChI Key Not availableIXSCGBODJGIJNN-LURJTMIESA-N[2][3]IXSCGBODJGIJNN-ZCFIWIBFSA-N[5]
SMILES CC(C(=O)O)OC1=CC=C(F)C=C1C--INVALID-LINK--C(=O)O[3]C--INVALID-LINK--C(=O)O

Synthesis and Chiral Resolution

The synthesis of racemic this compound can be achieved via the Williamson ether synthesis, a well-established method for forming ethers. The subsequent separation of the enantiomers, a process known as chiral resolution, is crucial for evaluating their individual biological activities.

Synthesis of Racemic this compound (Williamson Ether Synthesis)

This protocol is adapted from established methods for the synthesis of similar phenoxyacetic acids.[6][7][8]

Materials:

  • 4-Fluorophenol

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Standard laboratory glassware

Experimental Protocol:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 4-fluorophenoxide.

  • Nucleophilic Substitution: To the solution of sodium 4-fluorophenoxide, add 2-bromopropanoic acid. Heat the mixture to reflux for 1-2 hours to facilitate the SN2 reaction, where the phenoxide displaces the bromide ion.

  • Work-up and Extraction: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

  • Isolation: Carefully acidify the bicarbonate layer with hydrochloric acid to precipitate the racemic this compound. The crude product can be collected by filtration and purified by recrystallization from hot water.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Fluorophenol 2-Bromopropanoic Acid NaOH phenoxide Formation of Sodium 4-Fluorophenoxide start->phenoxide Base williamson Williamson Ether Synthesis (SN2 Reaction) phenoxide->williamson Nucleophilic Attack workup Acidification and Extraction williamson->workup purification Purification by Recrystallization workup->purification product Racemic this compound purification->product G cluster_resolution Kinetic Resolution Workflow racemate Racemic this compound esterification Enantioselective Esterification with Chiral Catalyst racemate->esterification separation Separation of Ester and Unreacted Acid esterification->separation hydrolysis Hydrolysis of Ester separation->hydrolysis Esterified Enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer Unreacted Enantiomer r_enantiomer (R)-Enantiomer hydrolysis->r_enantiomer G cluster_pathway Herbicidal Mechanism of Action acetylcoa Acetyl-CoA malonylcoa Malonyl-CoA acetylcoa->malonylcoa Biotin, ATP, HCO3- fas Fatty Acid Synthase malonylcoa->fas accase Acetyl-CoA Carboxylase (ACCase) fattyacids Fatty Acids fas->fattyacids membranes Cell Membranes fattyacids->membranes death Plant Cell Death membranes->death Disruption leads to herbicide (R)-2-(4-Fluorophenoxy)propanoic acid (Hypothesized) herbicide->accase Inhibition

References

The Fluorine Advantage: An In-Depth Technical Guide to the Biological Activity of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic compounds has become a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, offer a powerful tool to modulate the biological activity of molecules. Judicious placement of fluorine can profoundly influence a compound's pharmacokinetics and pharmacodynamics, leading to enhanced potency, improved metabolic stability, altered receptor binding affinity, and increased membrane permeability.[1][2][3] This technical guide provides an in-depth exploration of the biological activity of fluorinated organic compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into quantitative comparisons of fluorinated and non-fluorinated analogs, detailed experimental methodologies for their evaluation, and visual representations of key signaling pathways and experimental workflows.

The Impact of Fluorination on Biological Properties

The introduction of fluorine can bring about a range of beneficial changes to a molecule's biological profile. These improvements are often categorized by their effect on a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with biological targets.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5][6][7] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[4][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[4][5] This strategic substitution often leads to a longer biological half-life and improved oral bioavailability.[4][5][7]

Modulation of Physicochemical Properties

Fluorination can also be used to fine-tune a molecule's physicochemical properties, such as lipophilicity (logP) and acidity/basicity (pKa). The effect of fluorine on lipophilicity is context-dependent; a single fluorine atom may slightly increase lipophilicity, while a trifluoromethyl group can have a more substantial impact.[8] The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and interaction with its biological target.[8]

Altered Binding Affinity and Potency

The introduction of fluorine can alter the binding affinity of a ligand for its target protein. This can occur through various mechanisms, including direct interactions between the fluorine atom and the protein, or by influencing the conformation of the molecule to better fit the binding pocket. The unique electronic properties of fluorine can lead to favorable intermolecular interactions, contributing to increased potency.[8]

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on key biological parameters.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Liver Microsomes

Compound PairModificationHalf-life (t½, min) - Non-FluorinatedHalf-life (t½, min) - FluorinatedFold Increase in StabilityReference
Indole vs. 5-Fluoroindole5-Fluoro substitution12.35 (Mouse)144.2 (Rat)~11.7[6]
Risperidone vs. 9-Fluororisperidone9-Fluoro substitutionNot specifiedNot specified16-fold more stable[9]
Celecoxib vs. 4'-Fluorocelecoxib4'-Fluoro substitutionNot specifiedNot specified4-fold more stable[9]
Midazolam vs. 1'-Fluoromidazolam (CYP3A5)1'-Fluoro substitutionMetabolizedMore stable-[9]

Table 2: Comparative IC50 Values of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Compound PairTarget KinaseIC50 (nM) - Non-FluorinatedIC50 (nM) - FluorinatedFold Change in PotencyReference
Isoquinoline PARP InhibitorPARP21,200>10,000 (7-F)>0.12[8]
BTK Inhibitor 1BTK-74 (6f)-[10]
PI3Kδ Inhibitor 1PI3Kδ-170 (6f)-[10]

Table 3: Comparative In Vivo Efficacy and Pharmacokinetics of Fluorinated vs. Non-Fluorinated Anticancer Agents

Compound PairCancer ModelEfficacy MetricValue - Non-FluorinatedValue - FluorinatedFold ChangeReference
C8-SS-PTX vs. F8-SS-PTXTumor-bearing miceAUC (0-24h)1.3-fold > Taxol7.7-fold > Taxol~5.9[4]
C8-SS-PTX vs. F8-SS-PTXTumor-bearing miceTumor Accumulation-2-fold higher2[4]
Apalutamide (Fluorinated)Prostate cancer xenograftTumor Volume-Reduction-[11]
Apalutamide (Fluorinated)HumanOral Bioavailability-~100%-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated organic compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4][5][6]

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound and positive/negative controls

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Magnesium chloride (MgCl2)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO). Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl2.

  • Compound Addition: Add the test compound to the microsome mixture and pre-incubate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration).[5]

Cell-Based Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well clear-bottom plates

  • Test compound

  • Cytotoxicity detection reagent (e.g., CytoTox-Fluor™, CellTiter-Fluor™)[5][12][13]

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Addition of Cytotoxicity Reagent: Add the cytotoxicity detection reagent to each well according to the manufacturer's protocol. This reagent typically measures a marker of cell death, such as the release of a cytosolic enzyme from compromised cell membranes.[12]

  • Fluorescence Measurement: Incubate the plate for the recommended time and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls. Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the P-gp efflux pump.[6][14][15][16]

Materials:

  • Cell line overexpressing P-gp (e.g., Caco-2, MDR1-MDCK)

  • Transport buffer (e.g., HBSS with HEPES)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Test compound and a known P-gp inhibitor (e.g., Verapamil) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells onto a 96-well plate and grow to confluence.

  • Compound Incubation: Wash the cells with transport buffer and then incubate them with various concentrations of the test compound or the positive control for a defined period (e.g., 30-60 minutes).

  • Substrate Addition: Add the fluorescent P-gp substrate to all wells and incubate to allow for cellular uptake and efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence kinetically over time using a fluorescence plate reader. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate.

  • Data Analysis: Calculate the rate of fluorescence increase for each concentration of the test compound. Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value from the resulting dose-response curve.[16]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to a rodent model.[12][14][17][18]

Materials:

  • Rodent model (e.g., mice or rats)

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing: Administer the test compound to the animals at a specific dose and route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½) using appropriate pharmacokinetic modeling software.[14]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of fluorinated organic compounds.

Signaling Pathways

G cluster_0 5-Fluorouracil (5-FU) Mechanism of Action FU 5-Fluorouracil FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA RNA Dysfunction FUTP->RNA Incorporation FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Damage FdUTP->DNA Incorporation

Mechanism of action of the anticancer drug 5-Fluorouracil.

G cluster_1 Fluoroquinolone Inhibition of DNA Gyrase FQ Fluoroquinolone DNA_cleaved Cleavage Complex (Gyrase-DNA) FQ->DNA_cleaved Stabilizes Gyrase DNA Gyrase Gyrase->DNA_cleaved Binds to DNA DNA_uncoiled Relaxed DNA DNA_relegated Supercoiled DNA DNA_cleaved->DNA_relegated Religation CellDeath Bacterial Cell Death DNA_cleaved->CellDeath Leads to

Inhibition of bacterial DNA gyrase by fluoroquinolone antibiotics.

G cluster_2 Anti-inflammatory Action of Fluorinated Corticosteroids Steroid Fluorinated Corticosteroid GR Glucocorticoid Receptor (GR) Steroid->GR Binds Complex Steroid-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to NFkB NF-κB Nucleus->NFkB Inhibits Transcription Factor InflammatoryGenes Pro-inflammatory Gene Transcription NFkB->InflammatoryGenes Activates Inflammation Inflammation InflammatoryGenes->Inflammation Leads to

Mechanism of anti-inflammatory action of fluorinated corticosteroids.
Experimental Workflows

G cluster_3 In Vitro Drug Discovery Workflow Start Compound Synthesis MetabolicStability Metabolic Stability Assay (Microsomes) Start->MetabolicStability Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) Start->Cytotoxicity TargetAssay Target-Based Assay (e.g., Kinase Inhibition) Start->TargetAssay DataAnalysis Data Analysis and Candidate Selection MetabolicStability->DataAnalysis Cytotoxicity->DataAnalysis TargetAssay->DataAnalysis EffluxAssay P-gp Inhibition Assay hERG hERG Safety Assay EffluxAssay->hERG hERG->DataAnalysis DataAnalysis->EffluxAssay

A generalized workflow for in vitro evaluation of fluorinated compounds.

Conclusion

The strategic incorporation of fluorine is a mature and highly effective strategy in modern drug discovery. The ability of fluorine to enhance metabolic stability, modulate physicochemical properties, and improve biological potency has led to the development of numerous successful drugs across a wide range of therapeutic areas. This technical guide has provided a comprehensive overview of the biological activity of fluorinated organic compounds, supported by quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways and workflows. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can better leverage the "fluorine advantage" to design and develop the next generation of innovative and effective medicines. The continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorine substitution and biological systems will undoubtedly lead to further breakthroughs in the field.

References

The Strategic Role of Fluorine in Drug Design and Agrochemicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine, detailing its impact on key molecular properties, and offering insights into the experimental methodologies used to evaluate its effects. By leveraging the unique properties of this small yet powerful halogen, researchers can strategically enhance the efficacy, stability, and overall performance of therapeutic agents and crop protection products.

Core Principles: How Fluorine Transforms Molecular Behavior

The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications stem from fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond.[1] These fundamental characteristics lead to significant alterations in metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa).

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2][3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, leading to improved bioavailability and potentially reduced dosing frequency.[1][2][4] For instance, the introduction of a fluorine atom at benzylic or allylic positions can effectively block hydroxylation.[4]

Modulating Binding Affinity and Conformation

Fluorine's strong electron-withdrawing nature can alter the electron distribution within a molecule, influencing its interactions with biological targets.[1][4] This can lead to enhanced binding affinity through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in productive electrostatic and multipolar interactions with amino acid residues in a protein's active site.[4][5]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[4] For example, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[4]

  • Altering Hydrogen Bonding: Fluorine can influence the hydrogen-bond donor/acceptor properties of nearby functional groups, fine-tuning the molecule's interaction with its target receptor.[4]

Fine-Tuning Lipophilicity

The effect of fluorine on lipophilicity (logP) is context-dependent and can be strategically manipulated. While fluorination of an aromatic ring generally increases lipophilicity, which can improve membrane permeability and cell penetration, fluorination of aliphatic chains can either increase or decrease lipophilicity.[4][6][7] This allows for precise control over a molecule's solubility and permeability, which are critical for oral bioavailability and distribution within the body. For example, the replacement of a hydrogen with a fluorine atom at a para-phenyl position can increase logP by approximately 0.3-0.5 units.[4]

Adjusting pKa

The high electronegativity of fluorine significantly influences the acidity and basicity of nearby functional groups. Placing fluorine atoms near an amine, for instance, can lower its pKa, reducing its basicity.[1][4][8] This can be advantageous for improving a drug's oral bioavailability, as a less basic compound will be less protonated in the gut, facilitating its passage through cell membranes.[1]

Quantitative Impact of Fluorination: A Data-Driven Overview

The following tables summarize the quantitative effects of fluorination on key physicochemical and pharmacokinetic parameters, drawn from various case studies in drug discovery and agrochemical development.

Table 1: Impact of Fluorination on Metabolic Stability

Compound ClassParent Compound (Half-life, t½)Fluorinated Analog (Half-life, t½)Fold Increase in StabilityReference
PI3K InhibitorsUndisclosedDifluorination of a pyridyl ring resulted in increased oral bioavailability and decreased clearanceNot specified[4]
BTK InhibitorsUndisclosedStrategic fluorine placement improved microsomal stability and oral exposureNot specified[4]

Table 2: Influence of Fluorination on Lipophilicity (logP)

Parent ScaffoldPosition of FluorinationChange in logPReference
Phenyl ringpara-position+0.3 to +0.5[4]

Table 3: Effect of Fluorination on Acidity/Basicity (pKa)

Compound SeriesFunctional GroupFluorine PositionpKa of ParentpKa of Fluorinated AnalogReference
PDE9 InhibitorsAmineβ or γ-positionNot specifiedSignificant shift[8]

Key Applications in Drug Design and Agrochemicals

The strategic application of fluorine has led to the development of numerous successful drugs and agrochemicals across various therapeutic and application areas.

Fluorinated Drugs: Case Studies
  • Fluoxetine (Prozac): The introduction of a para-trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) increased its lipophilicity and CNS penetration, leading to effective binding to the serotonin transporter.[4]

  • Fluoroquinolones (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone scaffold enhances DNA gyrase binding affinity and broadens the antibacterial spectrum.[1][4] This substitution also increases cell penetration and improves pharmacokinetic properties.[1][4]

  • Ibrutinib: This Bruton's tyrosine kinase (BTK) inhibitor features a 4-fluorophenoxy substituent that enhances binding and improves its pharmacokinetic profile.[4]

Fluorinated Agrochemicals

Approximately 50% of marketed agrochemicals are fluorinated compounds.[2] Fluorine incorporation can lead to:

  • Enhanced Efficacy: Improved binding to target enzymes or receptors in pests and weeds.[9]

  • Improved Transport: Enhanced movement of the bioactive molecule from the point of application to the target site.[9]

  • Increased Resistance to Metabolic Deactivation: Similar to pharmaceuticals, fluorination can block metabolic pathways in target organisms, prolonging the active life of the agrochemical.[9][10]

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes or hepatocytes (from human or other species)[11][12]

  • NADPH (for cytochrome P450 activity)[11]

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) to stop the reaction

  • Analytical instrumentation: LC-MS/MS or HPLC[11]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube, combine the liver microsomes or hepatocytes with the incubation buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the test compound and NADPH.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[11]

  • Immediately stop the reaction in the aliquots by adding a cold organic solvent.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS or HPLC to quantify the remaining parent compound.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line gives the rate constant of metabolism (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).[11]

Synthesis of Fluorinated Organic Compounds

The synthesis of fluorinated compounds often requires specialized reagents and techniques due to the reactivity and potential hazards of fluorinating agents.[13]

Example Protocol: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

  • Alcohol-containing substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add DAST to the cooled solution via syringe.

  • Allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled quenching solution.

  • Perform a standard aqueous workup, extracting the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired fluorinated compound.

Visualizing Key Concepts

The following diagrams illustrate important pathways and workflows related to the role of fluorine in drug design.

Metabolic_Pathway cluster_0 Metabolism of a Non-Fluorinated Drug cluster_1 Metabolic Blocking by Fluorination Parent_Drug_H Parent Drug (with C-H bond) Metabolite_OH Hydroxylated Metabolite Parent_Drug_H->Metabolite_OH CYP450 Oxidation Parent_Drug_F Fluorinated Drug (with C-F bond) No_Metabolism Metabolism Blocked Parent_Drug_F->No_Metabolism Resistant to Oxidation

Caption: Impact of Fluorination on Metabolic Stability.

Experimental_Workflow Start Start: In Vitro Metabolic Stability Assay Preparation Prepare reaction mixture: - Test Compound - Liver Microsomes/Hepatocytes - Buffer Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Reaction_Start Initiate reaction with NADPH Incubation->Reaction_Start Sampling Collect samples at various time points Reaction_Start->Sampling Quenching Stop reaction with cold organic solvent Sampling->Quenching Analysis Analyze samples via LC-MS/MS or HPLC Quenching->Analysis Data_Processing Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Processing End End: Determine Metabolic Stability Data_Processing->End

Caption: Workflow for In Vitro Metabolic Stability Assay.

Fluorine_Properties_Impact cluster_Impacts Impact on Drug/Agrochemical Properties cluster_Outcomes Desired Outcomes Fluorine_Properties Fluorine Properties High Electronegativity Small van der Waals Radius Strong C-F Bond Metabolic_Stability Increased Metabolic Stability Fluorine_Properties->Metabolic_Stability resists oxidation Binding_Affinity Modulated Binding Affinity Fluorine_Properties->Binding_Affinity alters electronics Lipophilicity Altered Lipophilicity Fluorine_Properties->Lipophilicity context-dependent pKa Adjusted pKa Fluorine_Properties->pKa inductive effect Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Enhanced_Efficacy Enhanced Efficacy Binding_Affinity->Enhanced_Efficacy Better_Bioavailability Better Bioavailability Lipophilicity->Better_Bioavailability pKa->Better_Bioavailability

Caption: Logical Relationships of Fluorine's Properties.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a versatile chemical compound with applications in both agricultural and pharmaceutical research. As a member of the phenoxypropionic acid class, its biological activities are primarily associated with its structural similarity to plant auxins and its potential to interact with inflammatory pathways in mammals. These application notes provide detailed protocols for utilizing this compound as a research tool to investigate its herbicidal and anti-inflammatory properties.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.

Applications in Research

This compound serves as a valuable tool in the following research areas:

  • Agricultural Research: As a potential herbicide, it can be used to study plant growth regulation and develop new weed control agents. Its mechanism of action is believed to mimic that of natural plant auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[1]

  • Pharmaceutical Research: As a potential anti-inflammatory agent, it can be utilized in screening assays to identify novel inhibitors of the cyclooxygenase (COX) enzymes. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting prostaglandin synthesis.[2][3]

Data Presentation: Biological Activity

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for structurally related phenoxypropionic acid and arylpropionic acid derivatives to serve as a benchmark for experimental design and data comparison.

Table 1: Representative Herbicidal Activity of Phenoxypropionic Acid Analogs

CompoundTarget WeedEffective Concentration (EC₅₀)Reference
2,4-DBroadleaf WeedsVariable (Dose-dependent)[4][5]
MecopropBroadleaf WeedsVariable (Dose-dependent)[4][5]
DichlorpropBroadleaf WeedsVariable (Dose-dependent)[6]

Table 2: Representative Anti-Inflammatory Activity of Arylpropionic Acid Analogs (COX Inhibition)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen13.53440.04[7]
Naproxen4.58.90.51[7]
Fenoprofen11.91.110.8[8]
This compound To be determined To be determined To be determined

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • A chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or ADHP)

  • Heme (cofactor)

  • This compound (test compound)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well microplate (clear for colorimetric, black for fluorometric assays)

  • Microplate reader

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and reference inhibitors in DMSO.

    • Prepare working solutions of enzymes, substrate, probe, and cofactor in COX Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • COX-1 or COX-2 enzyme

      • Heme

      • Test compound or reference inhibitor at various concentrations (prepare serial dilutions). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic or chromogenic probe.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Plant Growth Bioassay for Auxin-like Herbicidal Activity

This protocol describes a method to assess the herbicidal effects of this compound on a model broadleaf plant, such as Arabidopsis thaliana or cress (Lepidium sativum).

1. Materials and Reagents:

  • Seeds of a susceptible broadleaf plant (e.g., Arabidopsis thaliana, cress)

  • Petri dishes or small pots

  • Growth medium (e.g., Murashige and Skoog medium with 0.8% agar for petri dishes, or standard potting mix for pots)

  • This compound (test compound)

  • Positive control (e.g., 2,4-D)

  • Solvent for stock solution (e.g., ethanol or DMSO)

  • Sterile water

  • Plant growth chamber or a controlled environment with consistent light and temperature

2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound and the positive control in a suitable solvent.

    • Prepare a series of dilutions of the test compound and positive control in sterile water or the growth medium. Include a vehicle control.

  • Seed Plating/Sowing:

    • For Petri Dishes: Sterilize seeds and place them on the surface of the agar medium containing the different concentrations of the test compound.

    • For Pots: Sow seeds in pots filled with potting mix and then water with the respective test solutions.

  • Incubation:

    • Place the petri dishes or pots in a plant growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Observation and Data Collection (over 7-14 days):

    • Record germination rates.

    • Measure primary root length and hypocotyl length.

    • Observe and document morphological changes, such as leaf curling, epinasty (downward bending of leaves), and tissue swelling.

    • Determine the fresh weight of the seedlings at the end of the experiment.

  • Data Analysis:

    • Calculate the percent inhibition of root growth, hypocotyl elongation, and fresh weight compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration causing 50% inhibition).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H₂ COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Pain, Inflammation) Prostaglandin_H2->Prostaglandins FPPA 2-(4-Fluorophenoxy) propanoic acid FPPA->COX1_COX2 Inhibition

Caption: Putative anti-inflammatory mechanism via COX inhibition.

Herbicidal_Action_Workflow cluster_Plant Broadleaf Plant FPPA_Uptake Uptake of This compound Auxin_Receptor Auxin Receptors FPPA_Uptake->Auxin_Receptor Mimics Auxin Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Proposed mechanism of auxin-mimicking herbicidal action.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prepare_Reagents Incubate Incubate Enzyme with Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate Incubate->Initiate_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC₅₀) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

Plant_Bioassay_Workflow Start Start Prepare_Media Prepare Growth Media with Test Compound Concentrations Start->Prepare_Media Sow_Seeds Sow Seeds Prepare_Media->Sow_Seeds Incubate_Chamber Incubate in Growth Chamber (7-14 days) Sow_Seeds->Incubate_Chamber Collect_Data Collect Data (Root length, Morphology, etc.) Incubate_Chamber->Collect_Data Analyze_Results Analyze Results (Calculate % Inhibition, EC₅₀) Collect_Data->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for the plant growth bioassay.

References

Application Notes and Protocols: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen) for Anti-Inflammatory Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory synthesis of 2-(4-Phenylphenoxy)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Fenoprofen. The protocols detailed below are intended for researchers in organic and medicinal chemistry, as well as drug development, offering a step-by-step procedure for the preparation and characterization of this important pharmaceutical compound.

Introduction

2-(4-Phenylphenoxy)propanoic acid is a member of the propionic acid class of NSAIDs. Its therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. By blocking these enzymes, it exerts analgesic, anti-inflammatory, and antipyretic effects. The laboratory-scale synthesis of this compound is crucial for further pharmacological studies, the development of new derivatives, and the formulation of novel drug delivery systems. The synthetic route outlined here is a reliable method for obtaining 2-(4-Phenylphenoxy)propanoic acid in good yield and purity.[1]

Synthesis Overview

The synthesis of 2-(4-Phenylphenoxy)propanoic acid is typically achieved through a two-step process:

  • Williamson Ether Synthesis: 4-Phenylphenol reacts with an ethyl 2-halopropanoate (commonly ethyl 2-bromopropanoate) in the presence of a base to form the intermediate, ethyl 2-(4-phenylphenoxy)propanoate.[1][2]

  • Alkaline Hydrolysis: The resulting ester is then hydrolyzed using a strong base, followed by acidification, to yield the final carboxylic acid product, 2-(4-Phenylphenoxy)propanoic acid.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-(4-Phenylphenoxy)propanoic acid.

ParameterValueReference
Step 1: Williamson Ether Synthesis
Typical YieldGood (specific values not consistently provided in sources)[1]
Step 2: Alkaline Hydrolysis
Typical YieldGood (specific values not consistently provided in sources)[1]
Final Product Characterization
Melting Point134–135 °C[3]
PurityChromatographically homogeneous[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid via Williamson Ether Synthesis

This protocol details the synthesis starting from 4-phenylphenol and ethyl 2-bromopropionate.

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

  • Reagents and Materials:

    • 4-Phenylphenol

    • Ethyl 2-bromopropionate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetone

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1 equivalent) and anhydrous acetone.

    • Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the suspension.[2]

    • Stir the suspension vigorously at room temperature for 30 minutes.[2]

    • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension over 15 minutes.[2]

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1][2]

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-phenylphenoxy)propanoate.[1]

    • Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can often be used in the next step without further purification.[1]

Step 2: Alkaline Hydrolysis of Ethyl 2-(4-phenylphenoxy)propanoate

  • Reagents and Materials:

    • Ethyl 2-(4-phenylphenoxy)propanoate (from Step 1)

    • Ethanol

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 6 M Hydrochloric Acid (HCl)

    • Diethyl ether

    • Büchner funnel and vacuum filtration apparatus

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve the crude ethyl 2-(4-phenylphenoxy)propanoate from Step 1 in ethanol.

    • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.[1]

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.[1][4]

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.[1]

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of 2-(4-phenylphenoxy)propanoic acid will form.[1]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.[1][4]

    • Dry the purified product to determine the yield and melting point.[4]

Visualizations

Synthesis_Workflow A Start: 4-Phenylphenol + Ethyl 2-bromopropanoate B Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B C Intermediate: Ethyl 2-(4-phenylphenoxy)propanoate B->C D Alkaline Hydrolysis (NaOH, Ethanol/Water, Reflux) C->D E Acidification (HCl) D->E G Purification (Filtration, Washing) E->G F Final Product: 2-(4-Phenylphenoxy)propanoic Acid G->F

Caption: Synthetic workflow for 2-(4-Phenylphenoxy)propanoic acid.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Fenoprofen 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen) Fenoprofen->COX_Enzymes Inhibits

References

Synthesis of 2-(4-Fluorophenoxy)propanoic acid via Williamson Ether Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Fluorophenoxy)propanoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The methodology is based on the robust and widely applicable Williamson ether synthesis, followed by alkaline hydrolysis.

Introduction

This compound is a carboxylic acid derivative that incorporates a fluorinated phenyl ether moiety. The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This makes it an attractive building block in medicinal chemistry and crop science. The Williamson ether synthesis provides a reliable and straightforward route to this class of compounds. The overall reaction scheme is a two-step process:

  • Step 1: Williamson Ether Synthesis. 4-Fluorophenol is reacted with an ethyl 2-halopropanoate (typically 2-bromopropanoate) in the presence of a base to form the intermediate, ethyl 2-(4-fluorophenoxy)propanoate.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
4-FluorophenolC₆H₅FO112.1045-48≥ 99
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03N/A≥ 98
This compoundC₉H₉FO₃184.17112-118≥ 99 (HPLC)[1]

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of analogous aryl propanoic acids via Williamson ether synthesis.[2][3]

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

Materials:

  • 4-Fluorophenol

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide.

  • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts by vacuum filtration and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate as an oil. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Crude ethyl 2-(4-fluorophenoxy)propanoate

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Deionized water

  • Diethyl ether (for washing)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1 in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound will form.

  • Continue to stir the mixture in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield this compound as a white crystalline solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis reagents1 4-Fluorophenol Ethyl 2-bromopropanoate K₂CO₃ reaction1 Reflux (12-18 h) reagents1->reaction1 solvent1 Acetone solvent1->reaction1 workup1 Filtration & Evaporation reaction1->workup1 intermediate Crude Ethyl 2-(4-fluorophenoxy)propanoate workup1->intermediate reaction2 Reflux (2-4 h) intermediate->reaction2 reagents2 Ethanol 10% NaOH (aq) reagents2->reaction2 workup2 Acidification (HCl) & Precipitation reaction2->workup2 purification Filtration, Washing & Drying workup2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Williamson Ether Synthesis

The following diagram illustrates the key components and their relationships in the Williamson ether synthesis step.

G phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product Ethyl 2-(4-fluorophenoxy)propanoate phenoxide->product SN2 Attack alkyl_halide Ethyl 2-bromopropanoate (Electrophile) alkyl_halide->product

Caption: Key components in the Williamson ether synthesis step.

References

Application Notes and Protocols for the HPLC Analysis of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Fluorophenoxy)propanoic acid using High-Performance Liquid Chromatography (HPLC). It covers both achiral analysis for the determination of total assay and chiral analysis for the separation and quantification of its enantiomers. The provided methodologies are based on established analytical techniques for structurally related compounds, ensuring robustness and reliability.

Introduction

This compound is a chiral carboxylic acid derivative. Due to its stereogenic center, it exists as two enantiomers, (R)- and (S)-2-(4-Fluorophenoxy)propanoic acid. As the pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial for research, quality control, and drug development to have reliable analytical methods to determine both the total concentration and the enantiomeric purity of the compound. This application note details HPLC methods for both achiral and chiral analysis.

Achiral HPLC Analysis for Total Assay

This method is suitable for determining the total concentration of this compound in a sample. A reverse-phase C18 column is utilized for this purpose.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Methanol (for sample preparation)

2.1.2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection UV at 225 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes

2.1.3. Sample Preparation

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2.1.4. Data Analysis The concentration of this compound in the sample is determined by comparing the peak area with a calibration curve generated from the reference standards.

Experimental Workflow

Achiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample prep2 Dilute with Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (225 nm) hplc_sep->hplc_det data_int Integrate Peak Area hplc_det->data_int data_quant Quantify Concentration data_int->data_quant

Workflow for Achiral HPLC Analysis.

Chiral HPLC Analysis for Enantiomeric Separation

The separation of (R)- and (S)-enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for this class of compounds.

Experimental Protocol

3.1.1. Materials and Reagents

  • Racemic this compound

  • (R)- and (S)- enantiomeric standards (if available)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

3.1.2. Instrumentation and Chromatographic Conditions A standard HPLC system with a UV detector is suitable. The following conditions are based on methods for structurally similar fluorinated arylpropionic acids.[2]

ParameterCondition A (Chiralpak AD-H)Condition B (Chiralcel OJ-H)
HPLC Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm[2]Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)[2]n-Hexane : Isopropanol (95:5, v/v)[2]
Flow Rate 0.6 mL/min[2]1.0 mL/min[2]
Column Temperature 25 °C25 °C
Detection UV at 225 nmUV at 225 nm
Injection Volume 10 µL10 µL

3.1.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent like ethanol.

  • If available, prepare individual solutions of the (R)- and (S)-enantiomers to determine the elution order.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

3.1.4. Data Analysis The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((Area1 and Area2)) using the following formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Expected Results

Based on the analysis of similar compounds, baseline separation of the enantiomers is expected. The addition of an acidic modifier like TFA is often necessary to improve peak shape and resolution for acidic analytes.

Analyte (similar structure)ColumnMobile Phase (Hexane/IPA)Retention Time (R)Retention Time (S)
3-(2-Fluorophenyl)-2-methylpropanoic acidChiralpak AD-H90:10 (+0.1% TFA)10.18 min[2]9.67 min[2]
3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-H95:57.94 min[2]8.96 min[2]

Chiral Method Development Workflow

Chiral HPLC Method Development cluster_mobile_phase Mobile Phase Optimization cluster_conditions Condition Optimization start Select Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiralcel OJ-H) mp1 Screen Hexane/IPA Ratios (e.g., 95:5, 90:10, 80:20) start->mp1 mp2 Add Acidic Modifier (0.1% TFA) for Peak Shape mp1->mp2 cond1 Adjust Flow Rate (0.5 - 1.0 mL/min) mp2->cond1 cond2 Vary Temperature (15°C - 40°C) cond1->cond2 end_node Validated Enantioselective Method cond2->end_node

References

Application Notes and Protocols for Chiral Separation of 2-(4-Fluorophenoxy)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid. The enantiomers of such molecules often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for their chiral separation is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the separation of structurally related arylpropanoic acids.

Key Experimental Protocols

A systematic approach to developing a chiral separation method is recommended. This typically involves screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition.

Protocol 1: Chiral HPLC Method Development - Normal-Phase Chromatography

This protocol outlines a general procedure for developing a chiral separation method using a polysaccharide-based CSP, which is a common choice for this class of compounds.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or acetic acid (AA)

  • Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® OJ-H)

2. Sample Preparation:

  • Dissolve the racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

3. Initial Screening Conditions:

  • Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5-10 µL

4. Optimization Strategy:

  • If no separation is observed, systematically vary the concentration of the alcohol modifier (e.g., from 5% to 20%).

  • If partial resolution is achieved, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) to potentially improve resolution.[1]

  • Evaluate the effect of temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.[1]

  • If the peak shape is poor (e.g., tailing), adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).[1] The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shapes.

Data Presentation: Chiral Separation of Structurally Related Compounds

The following tables summarize experimental conditions for the chiral separation of compounds structurally similar to this compound. This data can serve as a strong starting point for method development.

Table 1: Chiral Separation of Fluorinated Arylpropanoic Acids

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Reference
2-Fluoro-2-(o-tolyl)propanoic AcidCHIRALPAK OJ-Hi-PrOH/hexane/TFA = 1/10/0.010.75tR1 = 14.4, tR2 = 18.2[2]
2-Fluoro-2-(p-tolyl)propanoic AcidCHIRALPAK OJ-Hi-PrOH/hexane/TFA = 1/10/0.010.75tR1 = 16.3, tR2 = 21.2[2]
3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-HHexane/IPA = 95:51.0tR(R) = 7.944, tR(S) = 8.958[3]
3-(2-Fluorophenyl)-2-methylpropanoic acidChiralpak AD-HHexane (0.1% TFA)/IPA = 90:100.6tR(S) = 9.656, tR(R) = 10.081[3]

Table 2: General Starting Conditions for Chiral Method Development

ParameterRecommended Starting ConditionRationaleReference
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Proven effectiveness for non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds.[1][1]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)A common starting point for normal-phase chiral separations of acidic analytes.[1][1]
Flow Rate 1.0 mL/minA standard starting flow rate for analytical HPLC.[1]
Temperature 25 °CStandard ambient temperature for initial screening.[1]
Detection Wavelength 230 nmA common UV detection wavelength for aromatic compounds.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_standard Racemic Standard dissolve Dissolve in Mobile Phase racemic_standard->dissolve hplc_system Chiral HPLC System dissolve->hplc_system separation Enantiomeric Separation on Chiral Column hplc_system->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: General workflow for the chiral separation of this compound.

Method_Development_Logic start Start Method Development csp_selection Select CSP (e.g., Polysaccharide-based) start->csp_selection mp_screening Screen Mobile Phase (Hexane/Alcohol + Acid) csp_selection->mp_screening no_separation No Separation? mp_screening->no_separation no_separation->csp_selection  Change CSP or Alcohol Modifier partial_separation Partial Separation? no_separation->partial_separation No optimize_params Optimize Parameters (Flow Rate, Temperature) partial_separation->optimize_params Yes good_separation Good Separation? partial_separation->good_separation No optimize_params->good_separation good_separation->mp_screening No, Adjust Mobile Phase Composition method_validated Validated Method good_separation->method_validated Yes

Caption: Logical workflow for chiral HPLC method development.

References

Standard Operating Procedure for 2-(4-Fluorophenoxy)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the safe handling, storage, and disposal of 2-(4-Fluorophenoxy)propanoic acid. It also includes comprehensive application notes and experimental protocols for the investigation of its potential biological activities, catering to researchers in drug development and related scientific fields.

Physicochemical and Safety Data

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals, like herbicides.[1] Its biological effects are an area of active investigation. Below is a summary of its key properties and safety information.

PropertyValueReference
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance White crystals[1]
Melting Point 112-118 °C[1]
Storage Temperature 0-8 °C[1]
Purity ≥ 99% (HPLC)[1]
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Experimental Protocols

While this compound is often used as a building block in chemical synthesis, its structural similarity to other biologically active propionic acid derivatives suggests it may have direct effects on cellular pathways. The following protocols are designed to investigate these potential effects.

General Handling and Solution Preparation

Objective: To safely handle and prepare a stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Chemical fume hood

  • Analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Perform all handling of the solid compound within a certified chemical fume hood to avoid inhalation of powder.

  • Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., a human cancer cell line or a normal cell line).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 2.1.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Investigation of Anti-inflammatory Activity (NF-κB Signaling)

Objective: To investigate the potential of this compound to modulate the NF-κB signaling pathway, a key regulator of inflammation. This is based on the known anti-inflammatory effects of similar compounds and the role of propionic acid in modulating inflammatory pathways like TLR4/NF-κB.[2]

Materials:

  • A suitable cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway. Include a non-stimulated control and a stimulated vehicle control.

  • Incubate for the optimal time for reporter gene expression (typically 6-24 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Analyze the data to determine if the compound inhibits NF-κB activation.

Visualizations

The following diagrams illustrate the standard workflow for handling this compound and a postulated signaling pathway based on the activity of related molecules.

G Standard Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Post-Handling risk_assessment Risk Assessment ppe Don PPE risk_assessment->ppe weighing Weighing ppe->weighing dissolving Dissolving in DMSO weighing->dissolving cell_treatment Cell Treatment dissolving->cell_treatment incubation Incubation cell_treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition decontamination Decontaminate Work Area data_acquisition->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal hand_washing Wash Hands ppe_removal->hand_washing

Caption: A logical workflow for the safe handling and use of this compound.

G Postulated Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Compound 2-(4-Fluorophenoxy) propanoic acid Compound->IKK inhibits?

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Safe Storage and Disposal

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep at the recommended temperature of 0-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of unused compound and contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

These protocols and guidelines are intended to provide a framework for the safe and effective use of this compound in a research setting. It is imperative that all users conduct a thorough risk assessment for their specific experimental procedures and adhere to all institutional and governmental safety regulations.

References

Application Note: Utilization of 2-(4-Fluorophenoxy)propanoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenoxy)propanoic acid is a member of the phenoxy acid class of compounds, which includes numerous herbicides. Due to its structural similarity to these herbicides, it is an ideal candidate for use as an internal standard in chromatographic methods for their quantification in various matrices, such as environmental samples (water, soil) and agricultural products. The use of an internal standard is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and instrument response.[1][2] This application note provides a detailed protocol for the use of this compound as a standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle of the Method

This method employs High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of target analytes. This compound is introduced into the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the target analytes and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, even in complex matrices. The sample preparation involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the working standard solution 1:10 with methanol. This solution is used to spike samples, calibration standards, and quality control samples.

Sample Preparation (Water Samples)
  • To a 100 mL water sample, add 100 µL of the 1 µg/mL internal standard spiking solution.

  • Acidify the sample to pH 2.5-3.0 with formic acid.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3.0).

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes and the internal standard with 2 x 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
183.1123.015100
183.195.025100

Note: These values should be optimized for the specific instrument being used.

Data Presentation and Performance

The method should be validated according to established guidelines (e.g., ICH or FDA) to ensure its suitability for the intended application.[3] The validation should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical Method Performance Data

ParameterExpected Performance
Linearity A linear calibration curve should be obtained over the concentration range of interest (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.995.
Accuracy The recovery of the analyte should be within 80-120% at different concentration levels.
Precision The relative standard deviation (RSD) for replicate measurements should be < 15% for both intra-day and inter-day precision.
LOD The limit of detection is typically in the low ng/L to µg/L range, depending on the matrix and instrumentation. For water samples, an LOD of < 10 ng/L can be expected.
LOQ The limit of quantification is the lowest concentration that can be measured with acceptable accuracy and precision. For water samples, an LOQ of < 50 ng/L is typically achievable.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of a target analyte using this compound as an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Internal Standard (this compound) Sample->Spike Acidify 3. Acidification Spike->Acidify SPE 4. Solid-Phase Extraction (SPE) Acidify->SPE Elute 5. Elution SPE->Elute Evap 6. Evaporation & Reconstitution Elute->Evap Filter 7. Filtration Evap->Filter Inject 8. Injection into LC-MS/MS Filter->Inject Detect 9. Detection (MRM) Inject->Detect Integrate 10. Peak Integration Detect->Integrate Ratio 11. Calculate Analyte/IS Ratio Integrate->Ratio Quantify 12. Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for analyte quantification using an internal standard.

Logical Relationship of Internal Standard Method

The diagram below outlines the logical principle behind the use of an internal standard for accurate quantification.

InternalStandardLogic Analyte Analyte in Sample (Unknown Concentration) Analyte_Processed Analyte Response (Variable) Analyte->Analyte_Processed IS Internal Standard (Known Concentration) IS_Processed Internal Standard Response (Proportionally Variable) IS->IS_Processed Ratio Response Ratio (Analyte / IS) Analyte_Processed->Ratio IS_Processed->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Accurate Concentration of Analyte CalCurve->Result

Caption: Principle of the internal standard calibration method.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a propionic acid derivative with potential pharmacological activities. As with any novel chemical entity, a thorough in vitro evaluation is essential to characterize its biological effects and potential as a therapeutic agent. These application notes provide a framework for assessing the in vitro profile of this compound, with a focus on its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic effects. The protocols and data presented are based on established methodologies for structurally related compounds, such as Fenoprofen (2-(4-Phenylphenoxy)propanoic acid), and serve as a guide for the investigation of this compound.[1][2]

Potential Therapeutic Targets: Cyclooxygenase (COX) Inhibition

Derivatives of propionic acid are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[1][2] Therefore, a primary focus of in vitro testing for this compound would be to determine its inhibitory activity against COX-1 and COX-2.

Quantitative Data Summary: COX Inhibition
CompoundEnzymeIC50 (µM)Reference
FenoprofenCOX-15.9[2]
COX-224[2]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol describes a method for determining the inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2 enzymes using a fluorometric approach. This assay measures the peroxidase component of COX activity.

I. Materials and Reagents

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compound (this compound)

  • Reference Inhibitors (e.g., Celecoxib, Mefenamic Acid)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

II. Procedure

  • Reagent Preparation : Prepare all reagents as per the manufacturer's guidelines. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Enzyme Preparation : Dilute COX-1 and COX-2 enzymes in cold assay buffer containing the heme cofactor.

  • Assay Reaction :

    • To each well of the 96-well plate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the diluted enzyme solution to each well.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Add the fluorometric probe (ADHP).

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Data Acquisition : Immediately begin kinetic reading of fluorescence intensity using a microplate reader (Excitation/Emission wavelengths appropriate for the probe).

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assessment

A critical step in preclinical evaluation is the assessment of a compound's cytotoxic potential. A panel of cell-based assays is recommended to obtain a comprehensive understanding of the effects of this compound on cell viability and health.[3]

Key Cytotoxicity Assays
  • MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3]

  • Lactate Dehydrogenase (LDH) Assay : This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane, indicating cell lysis.[3]

  • Caspase-3/7 Activity Assay : This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Experimental Protocol: MTT Assay for Cell Viability

I. Materials and Reagents

  • Mammalian cell line (e.g., HepG2, NIH3T3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plate

  • Microplate reader (absorbance at 570 nm)

II. Procedure

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization : Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

COX_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxane Thromboxane A₂ (TXA₂) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach Platelet Platelet Aggregation Thromboxane->Platelet Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the COX signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed Cells in 96-well Plate CompoundPrep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT Solubilize 6. Solubilize Formazan MTT->Solubilize Readout 7. Measure Absorbance Solubilize->Readout Analysis 8. Calculate IC50 Readout->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols for the Experimental Investigation of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a halogenated phenoxy acid derivative with potential applications in pharmaceutical and agrochemical development. Its structural similarity to known anti-inflammatory agents and peroxisome proliferator-activated receptor (PPAR) modulators suggests a range of possible biological activities.[1][2] These application notes provide a comprehensive framework for the systematic investigation of the biological effects of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanisms of action, specifically focusing on its anti-inflammatory and PPAR agonist properties. The following protocols are designed to be adaptable for implementation in a standard cell culture and molecular biology laboratory.

I. Preliminary Assessment: Compound Characterization and Cytotoxicity

A crucial first step in the evaluation of any novel compound is to determine its purity, stability, and cytotoxic profile. This ensures the reliability of subsequent biological assays and establishes a safe concentration range for in vitro studies.

Compound Purity and Stability Analysis

It is essential to confirm the identity and purity of the this compound sample.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by a preliminary UV scan.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.

In Vitro Cytotoxicity Assessment

A battery of assays is recommended to comprehensively evaluate the cytotoxic profile of this compound.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a specific line relevant to the hypothesized activity like RAW 264.7 macrophages for inflammation) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, indicating compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Table 1: Illustrative Cytotoxicity Data for this compound

AssayCell LineIncubation Time (hours)IC50 (µM)
MTTHEK29324> 100
MTTRAW 264.72485.6
LDHRAW 264.724> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

cluster_workflow Experimental Workflow for Preliminary Assessment compound This compound purity HPLC Purity Analysis compound->purity cytotoxicity Cytotoxicity Screening compound->cytotoxicity mt_assay MTT Assay (Viability) cytotoxicity->mt_assay ldh_assay LDH Assay (Membrane Integrity) cytotoxicity->ldh_assay data_analysis Data Analysis & IC50 Determination mt_assay->data_analysis ldh_assay->data_analysis safe_dose Establish Non-Toxic Concentration Range data_analysis->safe_dose

Workflow for preliminary compound assessment.

II. Investigation of Anti-Inflammatory Activity

Based on the structural similarities to known NSAIDs, a primary hypothesis is that this compound possesses anti-inflammatory properties.[1]

In Vitro Anti-Inflammatory Assays

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cell Culture and Treatment: Follow steps 1-3 of the NO inhibition assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercial ELISA kits for TNF-α and IL-6 to quantify their concentrations in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.

Table 2: Illustrative In Vitro Anti-Inflammatory Activity

AssayMetricConcentration (µM)% Inhibition
NO ProductionIC50-45.2
TNF-α Secretion% Inhibition2535.8
IL-6 Secretion% Inhibition2528.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Compound 2-(4-Fluorophenoxy) propanoic acid Compound->NFkB Inhibition

Hypothesized inhibition of the NF-κB pathway.

III. Investigation of PPARγ Agonist Activity

The phenoxypropanoic acid scaffold is present in compounds known to act as PPAR agonists.[2] Therefore, it is plausible that this compound may modulate the activity of these nuclear receptors, particularly PPARγ, which is a key regulator of metabolism and inflammation.

In Vitro PPARγ Transactivation Assay

This reporter gene assay is a standard method to determine if a compound can activate PPARγ.[4][5]

Protocol: PPARγ Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with three plasmids:

    • An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing β-galactosidase for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Cell Lysis and Activity Measurement: After an 8-24 hour incubation, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).

Table 3: Illustrative PPARγ Transactivation Data

CompoundEC50 (µM)Max Fold Activation (vs. Vehicle)
This compound12.58.2
Rosiglitazone (Positive Control)0.115.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

cluster_workflow PPARγ Reporter Gene Assay Workflow transfection Co-transfect HEK293T cells (PPARγ-LBD, Luciferase Reporter, β-gal) seeding Seed cells in 96-well plate transfection->seeding treatment Treat with Compound / Control seeding->treatment lysis Cell Lysis treatment->lysis measurement Measure Luciferase & β-gal Activity lysis->measurement analysis Normalize & Calculate Fold Activation measurement->analysis ec50 Determine EC50 analysis->ec50

Workflow for the PPARγ transactivation assay.

IV. Conclusion

The experimental design outlined in these application notes provides a robust and systematic approach to characterizing the biological effects of this compound. By progressing from fundamental cytotoxicity assessments to hypothesis-driven investigations of its anti-inflammatory and PPARγ agonist potential, researchers can generate the comprehensive data necessary to evaluate its therapeutic or agrochemical promise. The provided protocols offer a solid foundation for these studies, and the illustrative data and diagrams serve as a guide for data presentation and interpretation.

References

Application Note and Protocol: Derivatization of 2-(4-Fluorophenoxy)propanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a compound of interest in various fields, including drug development and environmental analysis, due to its structural similarity to phenoxy herbicides and other biologically active molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar, non-volatile compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet.

Derivatization is a chemical modification process that converts polar functional groups, such as the carboxylic acid group in this compound, into less polar, more volatile derivatives. This application note provides detailed protocols for two common derivatization techniques, silylation and esterification, to enhance the volatility and improve the chromatographic behavior of this compound for sensitive and reliable GC-MS analysis.

Derivatization Strategies

The primary goal of derivatization for the GC-MS analysis of carboxylic acids is to replace the active hydrogen of the carboxyl group with a non-polar group. The two most common and effective strategies for this compound are:

  • Silylation: This process replaces the acidic proton with a trimethylsilyl (TMS) group, forming a TMS ester. Silylation is a rapid and effective method, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. Common reagents for esterification include methanol in the presence of a catalyst such as boron trifluoride (BF3) or hydrochloric acid (HCl).

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using BSTFA.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Pipette 100 µL of the stock solution into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample in the GC vial.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of this compound to its methyl ester using a boron trifluoride-methanol complex.

Materials:

  • This compound standard

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous methanol

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous methanol.

    • Transfer 100 µL of the stock solution into a 2 mL GC vial.

  • Derivatization Reaction:

    • Add 200 µL of 14% BF3-methanol solution to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The hexane extract containing the derivatized analyte is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-400) or Selected Ion Monitoring (SIM)
Transfer Line Temp.280°C

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenoxy acid herbicides, which are structurally related to this compound, after derivatization and GC-MS analysis. These values can serve as a benchmark for method validation.

Analyte (Derivative)Linearity Range (µg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Mecoprop-methyl ester0.1 - 80> 0.990.0008[1]~0.0025
2,4-D-methyl ester0.1 - 100> 0.990.003[1]~0.01
Dichlorprop-TMS ester0.05 - 50> 0.990.005 - 0.1[2]~0.015 - 0.3
MCPA-TMS ester0.05 - 50> 0.990.005 - 0.1[2]~0.015 - 0.3

Data are compiled from studies on structurally similar phenoxy acid herbicides and may vary for this compound.

Workflow Diagrams

Derivatization_Workflow Figure 1. General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Analyte This compound Solvent Dissolve in Anhydrous Solvent Analyte->Solvent Dry Evaporate to Dryness Solvent->Dry Reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry->Reagent React Heat to Complete Reaction Reagent->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General Workflow for Derivatization and GC-MS Analysis.

Derivatization_Pathways Figure 2. Derivatization Pathways for this compound Analyte This compound R-COOH Silyl_Reagent BSTFA TMS_Ester TMS Ester R-COO-Si(CH3)3 Analyte:e->TMS_Ester:w Ester_Reagent BF3-Methanol Methyl_Ester Methyl Ester R-COO-CH3 Analyte:e->Methyl_Ester:w Silyl_Reagent->TMS_Ester Heat (60-70°C) Ester_Reagent->Methyl_Ester Heat (60°C)

Caption: Derivatization Pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and robust method is a two-step process beginning with the Williamson ether synthesis.[1][2] This involves the O-alkylation of 4-fluorophenol with a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a base. The subsequent step is the alkaline hydrolysis of the resulting ester to yield the final carboxylic acid product.[2][3]

Q2: What are the essential starting materials and reagents for this synthesis? A2: The key reactants are 4-fluorophenol and a 2-halopropanoic acid ester, such as ethyl 2-bromopropanoate or ethyl 2-chloropropanoate. A base is crucial for deprotonating the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1] Typical solvents for the ether synthesis step are acetone or ethanol.[2][3] For the hydrolysis step, an aqueous solution of a strong base like NaOH is used, followed by a strong acid (e.g., HCl) for acidification.[3][4]

Q3: What are the primary side reactions that can significantly lower the yield? A3: The main competing side reaction is the E2 elimination of the 2-halopropanoate, which is promoted by the basic conditions and is more likely with secondary halides.[1][5] Another potential side reaction is C-alkylation, where the propanoate group attaches to the carbon of the aromatic ring instead of the oxygen atom, as phenoxides are ambident nucleophiles.[1]

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction.[2][3] By co-spotting the reaction mixture with the starting materials (4-fluorophenol and the 2-halopropanoate ester), you can visually track the consumption of reactants and the formation of the product.

Q5: What is the standard procedure for purifying the final product? A5: After the hydrolysis step, the reaction mixture is typically washed with an organic solvent like diethyl ether to remove any non-acidic impurities. The aqueous layer is then carefully acidified with a strong acid, such as 6M HCl, to a pH of approximately 2.[2][3] This causes the desired this compound to precipitate out of the solution as a solid. The pure product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[2][4] Recrystallization from a suitable solvent can be performed for further purification.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to suboptimal yields or impure products.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Ether Synthesis Step 1. Incomplete Deprotonation: The base used is too weak or added in an insufficient molar ratio to fully deprotonate the 4-fluorophenol.[1]2. Inactive Alkylating Agent: 2-chloropropanoate esters are significantly less reactive than their 2-bromopropanoate counterparts.[1]3. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met, resulting in a very slow reaction rate.[1]4. Premature Hydrolysis: Presence of water in the reaction mixture can hydrolyze the alkylating agent.1. Base Selection: Use a strong base like NaOH or KOH, or a moderately strong base like K₂CO₃ in an anhydrous polar aprotic solvent like acetone or DMF. Ensure at least 1.1-1.5 molar equivalents of the base are used.[1][3]2. Alkyl Halide Choice: Use ethyl 2-bromopropanoate for higher reactivity. If using the chloro- equivalent, consider adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ.3. Temperature Optimization: Heat the reaction mixture to reflux. A temperature range of 60-100°C is generally effective. Monitor the reaction by TLC to avoid excessive side product formation at higher temperatures.[1]4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent unwanted side reactions.
Product is an Oil or Fails to Crystallize after Acidification 1. Presence of Impurities: Unreacted starting materials or oily side products can inhibit crystallization.2. Insufficient Acidification: The pH of the solution is not low enough to fully protonate the carboxylate salt.3. Supersaturation: The product is highly soluble in the final solvent mixture.1. Purification: Before acidification, wash the basic aqueous solution thoroughly with diethyl ether or ethyl acetate to remove organic impurities.[2]2. pH Check: Use a pH meter or pH paper to ensure the pH is ≤ 2. Add acid dropwise until precipitation is complete.[2]3. Induce Crystallization: Try cooling the solution in an ice bath, scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal if available.
Formation of Significant Byproducts 1. E2 Elimination: The base is too strong or sterically hindered, favoring elimination over substitution (SN2). This is a common issue with secondary halides.[5]2. C-Alkylation: Use of certain solvents or counter-ions can favor alkylation on the aromatic ring.1. Modify Base/Solvent: Switch to a milder base like K₂CO₃ in acetone. While strong bases like NaOH are effective, they can also increase the rate of elimination.[3]2. Control Temperature: Avoid excessively high temperatures which can favor elimination pathways.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent is critical for maximizing the yield of the Williamson ether synthesis step. The following table, based on typical outcomes for similar syntheses, provides a qualitative guide for selection.

Base Solvent Typical Reaction Temperature Relative Rate Common Issues Overall Recommendation
K₂CO₃ AcetoneReflux (~56°C)ModerateReaction can be slow; requires anhydrous conditions.Excellent choice for high yield and purity. Minimizes side reactions.[3]
NaOH EthanolReflux (~78°C)FastHigher risk of E2 elimination side products.Good for rapid synthesis, but may require more careful optimization to maximize yield.[1]
KOH EthanolReflux (~78°C)Very FastSimilar to NaOH, with a slightly higher risk of elimination due to being a stronger base.Use with caution; monitor closely for byproduct formation.[1]
NaH THF / DMF25°C - 60°CFastRequires strictly anhydrous and inert atmosphere (N₂ or Ar); safety hazard (H₂ gas evolution).Effective but requires advanced handling techniques. Not recommended for general use.[5]

Experimental Protocols

This section provides a detailed, two-step methodology for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), finely ground anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.[3]

  • Reaction Initiation: Stir the resulting suspension vigorously at room temperature for 20-30 minutes.

  • Addition of Alkylating Agent: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension over 15 minutes.[3]

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 4-fluorophenol spot is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of fresh acetone.

  • Isolation of Intermediate: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 2-(4-fluorophenoxy)propanoate, can often be used in the next step without further purification.

Step 2: Alkaline Hydrolysis to this compound
  • Setup: Transfer the crude ester from Step 1 into a round-bottom flask. Add a solution of sodium hydroxide (2.5 eq) dissolved in a 1:1 mixture of ethanol and water (e.g., 50 mL ethanol, 50 mL water).[3]

  • Reaction: Heat the mixture to reflux for 2-4 hours, stirring continuously. Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification Wash: Dilute the remaining aqueous solution with 50 mL of water and transfer it to a separatory funnel. Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any unreacted ester or other non-acidic impurities. Discard the organic layers.[3]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution by adding 6M HCl dropwise while stirring. A white precipitate will form. Continue adding acid until the pH of the solution is ~2.[3][4]

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (~40-50°C).

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis & Purification A 1. Mix 4-Fluorophenol, K₂CO₃, Acetone B 2. Add Ethyl 2-Bromopropanoate A->B C 3. Heat to Reflux (12-18h) B->C D 4. Filter Salts C->D E 5. Evaporate Solvent D->E F 6. Add NaOH, EtOH/H₂O & Reflux (2-4h) E->F Crude Ester Intermediate G 7. Evaporate Ethanol F->G H 8. Wash with Ether G->H I 9. Acidify with HCl to pH 2 H->I J 10. Filter & Dry Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions Start Low Yield Observed CheckTLC Check TLC of crude reaction mixture Start->CheckTLC UnreactedSM High amount of starting material? CheckTLC->UnreactedSM SideProducts Multiple side products visible? CheckTLC->SideProducts Sol_SM Increase Reaction Time OR Increase Temperature OR Use Stronger Base / More Reactive Halide UnreactedSM->Sol_SM Yes Sol_SP Decrease Temperature OR Use Milder Base (K₂CO₃) OR Ensure Anhydrous Conditions SideProducts->Sol_SP Yes

Caption: Decision tree for troubleshooting low synthesis yield.

References

common side reactions in the synthesis of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Fluorophenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to help enhance synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-fluorophenol with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, in the presence of a base. The resulting ester is subsequently hydrolyzed to produce the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-fluorophenol and a 2-halopropanoate, like ethyl 2-bromopropionate or ethyl 2-chloropropionate. A base is required to deprotonate the phenol, with common choices being sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1][2] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone to favor the desired O-alkylation.[2][3][4]

Q3: What are the primary side reactions that can reduce the yield of this compound?

A3: The main competing side reactions in the Williamson ether synthesis include:

  • E2 Elimination: The base can cause the elimination of the alkyl halide (ethyl 2-bromopropionate) to form an alkene (ethyl acrylate). This is more common with sterically hindered alkyl halides and at higher temperatures.[2][3][5]

  • C-Alkylation: As a phenoxide is an ambident nucleophile, the alkylating agent can react at a carbon atom of the aromatic ring instead of the oxygen atom, leading to the formation of a C-alkylated byproduct.[2][3]

  • Hydrolysis of the Alkyl Halide: If water is present in the reaction mixture, the alkyl halide can be hydrolyzed, especially under basic conditions, forming an alcohol byproduct.[3]

Q4: How can the progress of the reaction be monitored?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By comparing the spots of the reaction mixture with the starting materials, one can observe the consumption of reactants and the formation of the product. For a more quantitative analysis, Gas Chromatography (GC) can also be utilized.[1]

Q5: What is a general purification strategy for the final product?

A5: After the hydrolysis of the ester, the reaction mixture is typically cooled and the organic solvent is removed. The remaining aqueous solution is washed with an organic solvent like diethyl ether to remove non-acidic impurities.[6] The aqueous layer is then acidified with an acid, such as hydrochloric acid (HCl), to a pH of about 2, which causes the carboxylic acid product to precipitate.[6][7] The solid product can then be collected by vacuum filtration, washed with cold water, and further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 4-fluorophenol. 2. Poor Nucleophilicity: The phenoxide's nucleophilicity might be reduced in an inappropriate solvent. 3. Reaction Temperature Too Low: The reaction may be proceeding too slowly.1. Base Selection: Use a strong base like NaOH or KOH. Ensure at least one molar equivalent is used.[1] For a more robust reaction, a stronger base like sodium hydride (NaH) can be used.[3] 2. Solvent Choice: Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[2][3] 3. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 50-100°C is often effective for Williamson ether synthesis.[3][4]
Significant Alkene Byproduct Formation (from Elimination) 1. Sterically Hindered Reactants: While the 2-halopropionate is a secondary halide, which is prone to elimination, the choice of base can also contribute.[5][8] 2. High Reaction Temperature: Higher temperatures favor the E2 elimination pathway over the SN2 substitution.[3]1. Base Selection: Use a less sterically bulky base. 2. Temperature Control: Lower the reaction temperature. This generally favors the SN2 reaction over E2.[3]
Presence of C-Alkylated Impurities 1. Solvent Effects: The choice of solvent significantly influences the ratio of O- to C-alkylation. Protic solvents can lead to more C-alkylation.[3]1. Solvent Change: Change the solvent from a protic one (like ethanol) to a polar aprotic solvent (e.g., DMF or acetonitrile) to favor O-alkylation.[3]
Product is an Oil, Not a Solid 1. Impurities Present: The presence of impurities can inhibit crystallization. 2. Incomplete Hydrolysis: Residual ester may remain in the product.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod. If that fails, extract the oil into a suitable organic solvent, dry the solution, evaporate the solvent, and attempt recrystallization from a different solvent system.[1] 2. Ensure Complete Hydrolysis: Extend the hydrolysis reflux time and monitor with TLC until the starting ester spot has completely disappeared.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a two-step synthesis starting from 4-fluorophenol and ethyl 2-bromopropionate, followed by ester hydrolysis.

Step 1: Ether Formation (Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate)

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1 equivalent) in anhydrous acetone or acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.[6]

  • Alkyl Halide Addition: Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirring suspension.[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate, which can often be used in the next step without further purification.[6]

Step 2: Hydrolysis of the Ester

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1 in ethanol.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents of NaOH) to the flask.[6]

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester has been completely consumed.[6]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[6] b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.[6] c. Carefully acidify the aqueous layer to a pH of ~2 with 6M hydrochloric acid. A white precipitate of this compound should form.[6] d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration, wash with cold water, and dry.[6] f. If necessary, recrystallize the product from a suitable solvent to achieve higher purity.

Visualizations

Synthesis_Workflow Start Starting Materials: 4-Fluorophenol Ethyl 2-bromopropionate Base (K2CO3) Step1 Step 1: Williamson Ether Synthesis (Reflux in Acetone) Start->Step1 Intermediate Crude Ethyl 2-(4-Fluorophenoxy)propanoate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (NaOH, Ethanol/Water, Reflux) Intermediate->Step2 Workup Acidification (HCl) & Precipitation Step2->Workup Purification Filtration & Recrystallization Workup->Purification Product Purified this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Reactants 4-Fluorophenoxide + Ethyl 2-bromopropionate SN2_Node SN2 Reaction (Desired Pathway) Reactants->SN2_Node Favored by: Polar Aprotic Solvent Lower Temp. E2_Node E2 Elimination Reactants->E2_Node Favored by: High Temp. Bulky Base C_Alk_Node C-Alkylation Reactants->C_Alk_Node Favored by: Protic Solvent Main_Product O-Alkylation Product: Ethyl 2-(4-Fluorophenoxy)propanoate SN2_Node->Main_Product Elimination_Product Elimination Byproduct: Ethyl Acrylate E2_Node->Elimination_Product C_Alk_Product C-Alkylation Byproduct C_Alk_Node->C_Alk_Product

Caption: Competing reaction pathways in the Williamson ether synthesis step.

Troubleshooting_Guide Start Low Product Yield? Check_TLC Analyze TLC of reaction mixture Start->Check_TLC Start_Material Starting Material Remains? Check_TLC->Start_Material Side_Products Significant Side Products? Check_TLC->Side_Products Start_Material->Side_Products No Increase_Time Increase Reaction Time or Temperature Start_Material->Increase_Time Yes Check_Base Use Stronger Base (e.g., NaH) Start_Material->Check_Base Yes Check_Solvent Switch to Polar Aprotic Solvent (DMF) Start_Material->Check_Solvent Yes Elimination_Check Alkene byproduct (E2)? Side_Products->Elimination_Check Yes C_Alk_Check C-Alkylated byproduct? Elimination_Check->C_Alk_Check No Lower_Temp Lower Reaction Temperature Elimination_Check->Lower_Temp Yes Change_Solvent Change to Aprotic Solvent C_Alk_Check->Change_Solvent Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting E2 Elimination in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for E2 elimination, a common side reaction in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is producing a significant amount of an alkene byproduct instead of my desired ether. What is happening?

A1: You are likely observing the results of a competing E2 (bimolecular elimination) reaction. The Williamson ether synthesis proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism. However, the alkoxide used in the reaction is a strong base, which can abstract a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, leading to the formation of an alkene. This is particularly problematic with sterically hindered substrates.[1]

Q2: Which factors promote the unwanted E2 elimination reaction?

A2: Several factors can favor the E2 pathway over the desired S(_N)2 reaction:

  • Structure of the Alkyl Halide: The most significant factor is the steric hindrance of the alkyl halide. The order of reactivity for S(N)2 is methyl > primary > secondary. Tertiary alkyl halides almost exclusively yield elimination products.[1][2][3]

  • Structure of the Alkoxide: Sterically bulky alkoxides, such as tert-butoxide, can act as strong bases and favor elimination even with primary alkyl halides.[4]

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[5][6][7] Elimination reactions are entropically favored, and this effect is more pronounced at higher temperatures.

  • Solvent: The choice of solvent can influence the nucleophilicity of the alkoxide. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they enhance the nucleophilicity of the alkoxide, favoring the S(_N)2 reaction.[8] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[8]

  • Strength of the Base: A base that is strong enough to deprotonate the alcohol is required, but excessively strong or bulky bases can increase the rate of E2 elimination.

Q3: How can I minimize the formation of the alkene byproduct?

A3: To favor the S(_N)2 pathway and maximize your ether yield, consider the following strategies:

  • Optimize Your Reactant Choice: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide and a less sterically hindered alkoxide. For example, to synthesize methyl tert-butyl ether, it is far better to react sodium tert-butoxide with methyl iodide than to react sodium methoxide with tert-butyl chloride (which would yield almost exclusively isobutylene).[2]

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.[5] A typical temperature range for Williamson ether synthesis is 50-100 °C.[5][9]

  • Choose the Right Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[8]

  • Select an Appropriate Base: Use a strong, but not excessively hindered, base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the byproduct (H(_2) gas) simply evolves from the reaction mixture.[1][8]

Q4: I am working with a secondary alkyl halide and cannot avoid elimination. Are there alternative methods to synthesize my target ether?

A4: Yes, if the Williamson ether synthesis is not suitable due to predominant E2 elimination, you can consider the following alternatives:

  • Mitsunobu Reaction: This reaction allows for the formation of ethers from primary and secondary alcohols with an inversion of stereochemistry. It is particularly useful for sterically hindered systems.[10]

  • Acid-Catalyzed Ether Synthesis: For the synthesis of symmetrical ethers from primary alcohols or ethers from tertiary alcohols, acid-catalyzed dehydration or addition of an alcohol to an alkene can be effective.[11][12]

  • Alkoxymercuration-Demercuration: This method allows for the Markovnikov addition of an alcohol to an alkene, forming an ether without the risk of carbocation rearrangements.[11]

Data Presentation

The following tables summarize the impact of substrate structure and solvent on the outcome of the Williamson ether synthesis.

Table 1: Effect of Alkyl Halide Structure on SN2 vs. E2 Product Ratio

Alkyl HalideAlkoxideTemperature (°C)% Ether (S(_N)2)% Alkene (E2)
1-BromopropaneSodium Ethoxide55~90%~10%
2-BromopropaneSodium Ethoxide55~20%~80%
2-Bromo-2-methylpropane (tert-Butyl bromide)Sodium Ethoxide55<5%>95%

(Illustrative data based on established chemical principles)

Table 2: Influence of Temperature on SN2 vs. E2 Product Ratio for a Secondary Alkyl Halide

Alkyl HalideAlkoxideSolventTemperature (°C)SN2:E2 Ratio
Isobutyl bromideSodium EthoxideEthanol2518:82
Isobutyl bromideSodium EthoxideEthanol809:91

Data adapted from a study on the solvolysis of isobutyl bromide.[7]

Table 3: Influence of Solvent on the Regioselectivity of Phenoxide Alkylation

SolventTemperature (K)% O-Alkylated Product% C-Alkylated Product
Acetonitrile298973
Methanol2987228

Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.

Experimental Protocols

Protocol 1: General Experimental Protocol for Williamson Ether Synthesis

  • Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 eq.). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Add the alkyl halide (1.0-1.2 eq.) to the alkoxide solution at room temperature. b. Heat the reaction mixture to a predetermined temperature (e.g., 50-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.[8]

Protocol 2: Troubleshooting Protocol for Minimizing E2 Elimination

This protocol is designed to systematically optimize the reaction temperature for a Williamson ether synthesis that is producing a significant amount of the E2 elimination byproduct.

  • Reaction Setup: a. Set up three identical small-scale reactions in parallel using the general protocol described above (Protocol 1). Use a secondary alkyl halide that is known to undergo E2 elimination. b. Ensure all reaction parameters (reactant concentrations, solvent, base, and stirring rate) are identical for all three reactions.

  • Temperature Variation: a. Run the first reaction at room temperature (approx. 25 °C). b. Run the second reaction at a moderately elevated temperature (e.g., 50 °C). c. Run the third reaction at a higher temperature (e.g., 80 °C).

  • Reaction Monitoring and Analysis: a. Monitor the progress of all three reactions simultaneously by TLC or by taking aliquots for GC-MS analysis at regular time intervals (e.g., every hour). b. After a set period (e.g., 6 hours), quench all three reactions. c. Analyze the product mixture of each reaction by GC-MS or

    1^11
    H NMR to determine the ratio of the desired ether (S(_N)2 product) to the alkene (E2 product).

  • Optimization: a. Based on the results, identify the temperature that provides the best ratio of S(_N)2 to E2 product with a reasonable reaction rate. b. If necessary, further optimization can be performed by running additional reactions at temperatures around the optimal condition identified.

Protocol 3: Mitsunobu Reaction for the Synthesis of Sterically Hindered Ethers

  • Preparation: a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), the acidic nucleophile (e.g., a phenol, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: a. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.

  • Reaction: a. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: a. Quench the reaction with water and extract the product with an organic solvent. b. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. c. Dry the organic layer, filter, and concentrate. d. Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

SN2_vs_E2 Reactants Alkoxide (R'-O⁻) + Alkyl Halide (R-X) SN2_TS SN2 Transition State Reactants->SN2_TS Nucleophilic Attack on Cα E2_TS E2 Transition State Reactants->E2_TS Base abstracts β-H Ether Ether (R-O-R') SN2_TS->Ether Substitution Alkene Alkene + R'-OH + X⁻ E2_TS->Alkene Elimination

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Troubleshooting_Flowchart Start Low Ether Yield, Alkene Byproduct Observed Check_Substrate Is the alkyl halide primary? Start->Check_Substrate Redesign Redesign synthesis with a primary alkyl halide if possible Check_Substrate->Redesign No Check_Temp Is the reaction temperature high? Check_Substrate->Check_Temp Yes Redesign->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Base Is the alkoxide base sterically hindered? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Use a less bulky base (e.g., NaH with a primary alcohol) Check_Base->Change_Base Yes Consider_Alternative Consider alternative ether synthesis methods (e.g., Mitsunobu) Check_Base->Consider_Alternative No Change_Base->Consider_Alternative

Caption: Troubleshooting flowchart for E2 elimination in Williamson synthesis.

References

purification challenges of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Fluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities typically arise from the starting materials and potential side reactions during synthesis, which is often a Williamson ether synthesis.[1] These include:

  • Unreacted 4-fluorophenol: The starting phenol is a common impurity if the reaction does not go to completion.

  • Unreacted 2-halopropanoic acid or its ester: The alkylating agent used in the synthesis (e.g., ethyl 2-bromopropionate) can remain in the crude product.[2]

  • Di-substituted by-products: While less common when starting with 4-fluorophenol, analogous reactions with dihydroxy phenols often yield di-substituted ethers. It is crucial to ensure the purity of the starting phenol.[3][4]

  • C-alkylation products: Aryloxides are ambident nucleophiles, meaning alkylation can sometimes occur on the aromatic ring instead of the oxygen atom, leading to isomeric impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically most effective. The general workflow involves:

  • Aqueous Workup/Extraction: An initial acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.[3][5] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt. Neutral impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid.[2][3]

  • Crystallization: This is the most common method for final purification to remove closely related impurities.[6] The choice of solvent is critical for obtaining high purity crystals.

  • Chromatography: For challenging separations where impurities have similar properties to the product, column chromatography on silica gel may be necessary.[2]

  • Chiral Separation: If a specific enantiomer is required, chiral HPLC or crystallization with a chiral resolving agent is necessary.[6][7]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques are used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for quantifying the purity and detecting minor impurities.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of purification and identifying the presence of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can detect impurities if they are present in sufficient quantities (>1%).[9]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities.[10]

  • Melting Point: A sharp melting point range close to the literature value (112-118 °C) is a good indicator of high purity.[11]

Troubleshooting Guides

Issue 1: The product fails to crystallize or oils out during crystallization.

Question: I have completed the acidic workup, but my product is an oil, not a solid. How can I induce crystallization?

Answer: "Oiling out" is a common problem when the melting point of the solid is lower than the temperature of the solution or when impurities are present.[1] Here are several techniques to try:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator. A slower cooling rate often leads to larger, purer crystals.

  • Solvent Adjustment: If the product is too soluble, you can add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then warm it until it is clear and allow it to cool slowly. For example, if your product is dissolved in ethyl acetate, hexane could be used as an anti-solvent.[12]

  • Re-purification: If significant impurities are preventing crystallization, an additional purification step like column chromatography may be necessary before attempting crystallization again.

Issue 2: Unreacted 4-fluorophenol remains in the final product.

Question: My NMR/HPLC analysis shows a significant amount of 4-fluorophenol impurity. How can I remove it?

Answer: Since 4-fluorophenol is also acidic (though much weaker than the carboxylic acid product), a simple acid-base extraction may not be sufficient if not performed carefully.

  • Optimize Basic Extraction: Carefully control the pH during the basic wash. Use a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid is strong enough to be deprotonated by NaHCO₃, while the phenol is generally not. This allows for selective extraction of the product into the aqueous layer.

  • Chromatography: Flash column chromatography on silica gel is an effective method for separating the more polar 4-fluorophenol from the desired product. A solvent system such as ethyl acetate/hexane would be a good starting point.

  • Recrystallization: A carefully chosen recrystallization solvent system may leave the 4-fluorophenol impurity in the mother liquor. Multiple recrystallizations may be required.

Issue 3: Poor resolution during chiral HPLC separation.

Question: I am trying to separate the enantiomers of this compound using chiral HPLC, but the peaks are not resolving. What should I do?

Answer: Chiral separations are highly specific and depend on the interaction between the analyte and the chiral stationary phase (CSP).[13] If you are experiencing poor resolution, consider the following troubleshooting steps:

  • Column Selection: The choice of CSP is critical. For chiral acids, macrocyclic glycopeptide phases (like Chirobiotic T) or derivatized cellulose/amylose columns are often successful.[7]

  • Mobile Phase Optimization:

    • Solvent Ratio: Adjust the ratio of your polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane) solvents.

    • Additives: Small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid - TFA) can significantly impact the interactions with the stationary phase and improve resolution.[14] Be aware that columns can retain a "memory" of these additives, which might affect future separations.[13]

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases the interaction time with the CSP, which can improve resolution.[15]

    • Temperature: Adjusting the column temperature can alter the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 10°C to 40°C).[15]

  • Derivatization: If direct separation is unsuccessful, consider converting the carboxylic acid to an ester or amide derivative. This can change the way the enantiomers interact with the CSP and may lead to better separation.[15]

Quantitative Data

Table 1: Purity of a related compound after recrystallization

CompoundCrude Purity (with bis-substituted impurity)Solvent SystemPurity after RecrystallizationBis-substituted Impurity after Recrystallization
Methyl 2-(4-hydroxyphenoxy)propionate99.28% (0.58% bis-substituted)Toluene/Hexane99.49%Not Detected
Methyl 2-(4-hydroxyphenoxy)propionate88.74% (9.46% bis-substituted)Methanol99.03%0.08%
Data adapted from a patent describing the purification of a structurally similar compound, demonstrating the effectiveness of recrystallization for removing specific impurities.[16]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate (approx. 10 mL).[3]

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).[3] The carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer. Wash the organic layer with another portion of NaHCO₃ solution to ensure complete extraction. Combine the aqueous layers.

  • Back-wash: Wash the combined aqueous layers with a small amount of diethyl ether to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by adding 6M HCl dropwise until the pH is approximately 2. The this compound will precipitate as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under vacuum.[1]

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the solid product obtained from extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For compounds similar to this compound, systems like dichloromethane/hexane or ethyl acetate/hexane are often effective.[2][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Separate acidic/neutral Acidification Acidification & Precipitation Extraction->Acidification Filtration Filtration & Drying Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Polish Pure Pure Product Recrystallization->Pure

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Crystallization Start Product Oils Out or Won't Crystallize Impure High Impurity Content? Start->Impure Scratch Try Scratching or Seeding Impure->Scratch No RePurify Re-purify via Chromatography Impure->RePurify Yes Solvent Adjust Solvent System (add anti-solvent) Scratch->Solvent No Success Success Crystals Form Scratch->Success Success Solvent->Start Re-attempt Solvent->Success Success RePurify->Start Re-attempt

Caption: Decision tree for troubleshooting common crystallization problems.

Caption: Logical diagram illustrating the separation of impurities via extraction and chromatography.

References

Technical Support Center: Recrystallization of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 2-(4-Fluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound, offering potential causes and solutions to help you optimize your purification process.

Issue Potential Causes Solutions
Failure of Crystals to Form 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Solution cooled too rapidly: Impedes the formation of a crystal lattice.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution.[1] - Add a seed crystal of pure this compound.[1] 3. Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving to an ice bath.
"Oiling Out" of the Product 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Inappropriate solvent choice: The melting point of the compound (112-118 °C) may be below the boiling point of the solvent.[2] 3. Solution cooled too quickly. 1. Reheat and Add More Solvent: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent, and cool slowly. 2. Change Solvent System: Consider a different solvent or a mixed solvent system where the compound is less soluble. A hexane/ethyl acetate mixture is often effective for similar compounds.[1]
Low Yield of Recrystallized Product 1. Excessive solvent use: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals form during hot filtration. 3. Incomplete crystallization: The solution was not cooled sufficiently. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.1. Use Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. 2. Pre-heat Filtration Apparatus: Ensure the funnel and filter flask are hot to prevent cooling and crystallization during filtration. 3. Thorough Cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 4. Use Ice-Cold Washing Solvent: Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals 1. Presence of colored byproducts from synthesis. 2. Charcoal not completely removed. 1. Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Proper Filtration: Use fluted filter paper for hot filtration to ensure all charcoal is removed.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How do I choose a suitable solvent system?

A2: A systematic approach is best. Start with single solvents. If a single solvent does not provide the desired solubility characteristics, a mixed solvent system (binary system) can be employed. In a binary system, one solvent should readily dissolve the compound (good solvent), while the other should dissolve it poorly (anti-solvent). The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: If impurities with similar solubility to this compound are present, a single recrystallization may not be sufficient. A second recrystallization is often necessary to achieve high purity. Ensure that you are allowing the crystals to form slowly, as rapid crystallization can trap impurities within the crystal lattice.

Q4: What are the common impurities I might encounter?

A4: Common impurities in the synthesis of phenoxypropanoic acids can include unreacted starting materials (e.g., 4-fluorophenol, a 2-halopropionate derivative) and byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Experimental Protocols

While a specific, detailed protocol for this compound is not available, the following general procedure can be adapted based on the chosen solvent system.

General Recrystallization Protocol:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. Pure this compound has a melting point of 112-118 °C.[2] A sharp melting point within this range is indicative of high purity.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration dissolved_product->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystals Don't Form check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No induce_crystallization Induce Crystallization (Scratch/Seed) check_saturation->induce_crystallization Yes evaporate_solvent Evaporate some solvent too_much_solvent->evaporate_solvent

Caption: Troubleshooting logic for failure of crystal formation.

References

Technical Support Center: Optimizing Phenoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of phenoxypropanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of phenoxypropanoic acid.

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Incomplete Deprotonation: The base used may be too weak or used in insufficient quantity to fully deprotonate the phenol. 2. Poor Nucleophilic Attack: Steric hindrance on the alkyl halide can inhibit the SN2 reaction. Secondary alkyl halides are more susceptible to elimination reactions.[1] 3. Inactive Alkyl Halide: The halide used (e.g., 2-chloropropionate) is less reactive than its bromide or iodide counterparts.[1] 4. Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a slow reaction rate.[1]1. Base Selection: Employ a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure at least one molar equivalent is used. 2. Alkyl Halide Choice: While a 2-halopropionate is a secondary halide, using 2-bromopropionate or 2-iodopropionate will be more effective than 2-chloropropionate.[1] 3. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 70-100°C is often effective.[1] Monitor the reaction for potential side reactions at higher temperatures.
Formation of Side Products 1. Elimination Reaction: The base can promote the elimination of the alkylating agent, especially with secondary and tertiary alkyl halides.[1] 2. C-Alkylation: The alkylating agent may react with the aromatic ring of the phenoxide instead of the oxygen atom.[1] 3. Over-alkylation: In cases where the phenol has multiple hydroxyl groups (e.g., hydroquinone), the alkylating agent can react more than once.1. Control Temperature: Lowering the reaction temperature can favor the desired substitution reaction over elimination. 2. Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. 3. Stoichiometry Control: Use a molar excess of the phenol to favor mono-alkylation. The unreacted phenol can often be recovered and recycled.
Difficult Product Purification 1. Emulsion Formation: During aqueous workup, an emulsion may form, making separation of the organic and aqueous layers difficult. 2. Oily Product: The final product may not precipitate as a solid after acidification, but rather as an oil.[1]1. Break Emulsion: Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion. 2. Induce Crystallization: If the product "oils out," try scratching the inside of the flask with a glass rod. Alternatively, extract the oil with a suitable organic solvent, dry the solution, and evaporate the solvent. The resulting crude product can then be recrystallized.[1]
Reaction Stalls or is Sluggish (Ullmann Condensation) 1. Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated. 2. Insufficient Temperature: Traditional Ullmann reactions often require high temperatures.1. Catalyst Activation: Use freshly prepared or activated copper powder. 2. Temperature Increase: Gradually increase the reaction temperature, but be mindful of potential decomposition. Modern ligand-assisted Ullmann reactions can often be carried out at lower temperatures (80-120°C).

Data on Reaction Conditions

The following table summarizes key reaction parameters for the Williamson ether synthesis of a phenoxypropanoic acid derivative, highlighting the effect of reactant molar ratio on product selectivity.

Molar Ratio (Phenol : Alkylating Agent)Temperature (°C)BaseTypical Outcome
1 : 1.180NaOHSignificant formation of di-alkylation product.
3 : 165NaOHPredominantly mono-alkylation product, with some di-alkylation.
5 : 165NaOHHigh selectivity for the mono-alkylation product.

Note: The exact yields can vary based on other experimental conditions such as reaction time and solvent.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Phenoxypropanoic Acid

This protocol describes a two-step synthesis starting from a phenol and an ethyl 2-bromopropionate, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl Phenoxypropanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a strong base like sodium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved, forming the sodium phenoxide.

  • Alkylating Agent Addition: To this solution, add ethyl 2-bromopropionate (1.2 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux (typically 70-100°C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to Phenoxypropanoic Acid

  • Hydrolysis: After the initial reaction is complete, add a solution of sodium hydroxide to the reaction mixture to hydrolyze the ester. Continue to heat at reflux for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with water and transfer to a separatory funnel.

  • Purification: Wash the aqueous solution with a non-polar organic solvent like diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with an acid such as hydrochloric acid (HCl) to a pH of approximately 2. The phenoxypropanoic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry.

Protocol 2: Ullmann Condensation for Phenoxypropanoic Acid Synthesis

This protocol describes a one-step synthesis directly coupling a phenol with a 2-bromopropanoic acid using a copper catalyst.

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the phenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Seal the tube and heat the reaction mixture to 120-150°C for 24-48 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with hydrochloric acid to a pH of 2.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenoxypropanoic acids?

A1: The Williamson ether synthesis is the most common and direct method.[1] It involves the O-alkylation of a phenol with an alkyl halide, such as ethyl 2-bromopropionate, in the presence of a base, followed by hydrolysis of the resulting ester.[1]

Q2: What are the typical starting materials and reagents for the Williamson ether synthesis of phenoxypropanoic acid?

A2: The key starting materials are a phenol and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate). A base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), is required to deprotonate the phenol. Common solvents include ethanol, acetone, or acetonitrile.[1]

Q3: What are the main competing side reactions that can lower the yield in a Williamson ether synthesis?

A3: The primary side reaction is the base-catalyzed elimination of the alkylating agent.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography (GC) can also be used for a more quantitative analysis.[1]

Q5: What is a general procedure for purifying the final product?

A5: Purification typically involves several steps. After the reaction is complete, the mixture is often acidified with an acid like hydrochloric acid (HCl) to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation williamson_start Start: Phenol & Ethyl 2-bromopropionate williamson_phenoxide Add Base (e.g., NaOH) in Solvent (e.g., Ethanol) to form Phenoxide williamson_start->williamson_phenoxide williamson_alkylation Add Ethyl 2-bromopropionate and Reflux (70-100°C) williamson_phenoxide->williamson_alkylation williamson_hydrolysis Add NaOH solution for Ester Hydrolysis williamson_alkylation->williamson_hydrolysis williamson_workup Work-up: Acidify with HCl williamson_hydrolysis->williamson_workup williamson_purification Purification: Filtration & Recrystallization williamson_workup->williamson_purification williamson_product Final Product: Phenoxypropanoic Acid williamson_purification->williamson_product ullmann_start Start: Phenol & 2-Bromopropanoic Acid ullmann_reaction React with CuI and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) at high temperature (120-150°C) ullmann_start->ullmann_reaction ullmann_workup Work-up: Acidify with HCl ullmann_reaction->ullmann_workup ullmann_purification Purification: Extraction & Chromatography/Recrystallization ullmann_workup->ullmann_purification ullmann_product Final Product: Phenoxypropanoic Acid ullmann_purification->ullmann_product

Caption: Experimental workflows for phenoxypropanoic acid synthesis.

troubleshooting_low_yield start Low or No Product Yield check_deprotonation Is the phenoxide formation complete? start->check_deprotonation check_alkyl_halide Is the alkyl halide sufficiently reactive? check_deprotonation->check_alkyl_halide Yes solution_base Use a stronger base (NaOH, KOH) or increase stoichiometry. check_deprotonation->solution_base No check_temperature Is the reaction temperature optimal? check_alkyl_halide->check_temperature Yes solution_halide Use a more reactive halide (bromide or iodide). check_alkyl_halide->solution_halide No check_side_reactions Are there significant side reactions? check_temperature->check_side_reactions Yes solution_temperature Increase temperature (e.g., 70-100°C) and monitor. check_temperature->solution_temperature No solution_side_reactions Optimize conditions to minimize elimination or C-alkylation. check_side_reactions->solution_side_reactions

Caption: Troubleshooting decision tree for low yield.

References

avoiding impurities in the production of 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding common impurities during the synthesis of 2-(4-Fluorophenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and robust method is a two-step process. The first step is the Williamson ether synthesis, where 4-fluorophenol is reacted with an ethyl 2-halopropanoate (like ethyl 2-bromopropanoate) in the presence of a base to form the intermediate, ethyl 2-(4-fluorophenoxy)propanoate.[1][2] The second step involves the alkaline hydrolysis of this ester to yield the final this compound, followed by acidification.[1][2]

Q2: What are the most common impurities I might encounter during synthesis?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual 4-fluorophenol and/or ethyl 2-bromopropanoate.[1]

  • Incomplete Hydrolysis: The ethyl ester intermediate remaining in the final product.[1]

  • Bis-substituted Byproducts: While less common than with di-hydroxy phenols, over-alkylation can occur, leading to byproducts. A known impurity in similar syntheses is the bis-substituted ether.[3][4]

  • Elimination Byproducts: The alkyl halide may undergo an E2 elimination reaction promoted by the base, forming an alkene instead of the desired ether.[5]

  • Impurities from Reagents: Using reagents of low purity can introduce contaminants into the reaction mixture.[6]

Q3: My reaction is slow or appears incomplete. What are potential causes and solutions?

A3: A slow or incomplete reaction can be due to several factors:

  • Insufficient Base: The phenolic proton of 4-fluorophenol must be removed to form the nucleophilic phenoxide. Ensure an adequate amount of a suitable base, like anhydrous potassium carbonate, is used (typically 1.5 equivalents).[1][2]

  • Presence of Water: The Williamson ether synthesis requires anhydrous conditions. Water can consume the base and hinder the formation of the phenoxide. Use anhydrous solvents like acetone or DMF.[1][5]

  • Low Temperature: While high temperatures can promote side reactions, the reaction mixture typically needs to be heated to reflux to proceed at a reasonable rate.[1] The reaction is often conducted between 50 to 100 °C.[5]

  • Poor Solvent Choice: Protic solvents can slow the reaction rate. Aprotic polar solvents like acetone, acetonitrile, or DMF are preferred.[1][5]

Q4: How can I minimize the formation of elimination byproducts?

A4: The desired Williamson ether synthesis is an S_N2 reaction, which competes with the E2 elimination side reaction.[5][7] To favor substitution:

  • Use a Primary Alkyl Halide: The reaction works best with primary alkyl halides, such as ethyl 2-bromopropanoate.[5]

  • Control Temperature: Avoid excessively high temperatures, as elimination reactions are favored at higher temperatures.

  • Choice of Base: While a strong base is needed, extremely hindered or strong bases can favor elimination. Potassium carbonate is a common and effective choice that balances reactivity.[1][2]

Q5: What is the best way to remove unreacted 4-fluorophenol after the first step?

A5: After the initial ether synthesis, the crude product can be dissolved in a non-polar organic solvent (like diethyl ether) and washed with an aqueous basic solution, such as sodium bicarbonate or dilute sodium hydroxide.[8] The acidic unreacted 4-fluorophenol will be deprotonated and move into the aqueous layer, which can then be separated and removed.

Q6: What are the recommended purification methods for the final product?

A6: The most effective method for purifying the final this compound is recrystallization.[6][8] After precipitation by acidification, the crude solid can be collected and recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture or hot water, to obtain a product of high purity.[6][8]

Q7: Which analytical techniques are best for assessing the purity of my final product?

A7: High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis and purity assessment of the final product and related compounds.[9] Other valuable techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, for identifying and quantifying volatile impurities.[9][10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield of Intermediate Ester 1. Incomplete reaction due to moisture.[5]2. Insufficient base or inactive base.[1]3. Reaction temperature too low or time too short.[5]1. Ensure all glassware is dry and use anhydrous solvents (e.g., acetone).2. Use 1.5 equivalents of finely ground, anhydrous K₂CO₃.3. Heat the reaction to reflux (acetone reflux is ~56°C) and monitor by TLC until completion (typically 12-18 hours).[1]
Significant Amount of Unreacted 4-Fluorophenol 1. Insufficient amount of the alkylating agent (ethyl 2-bromopropanoate).2. Inefficient stirring, leading to poor mixing of the heterogeneous mixture.1. Use a slight excess (1.2 equivalents) of ethyl 2-bromopropanoate.[1]2. Ensure vigorous magnetic or mechanical stirring throughout the reaction.
Final Product is Oily or Fails to Solidify 1. Presence of significant impurities, especially the unhydrolyzed ethyl ester.2. Incomplete acidification.1. Ensure hydrolysis is complete by refluxing for 2-4 hours.[1] Before acidification, wash the aqueous solution with diethyl ether to remove the ester and other non-acidic impurities.[1]2. Carefully acidify the aqueous layer with 6 M HCl to a pH of approximately 2 to ensure full precipitation of the carboxylic acid.[1]
Presence of Unknown Byproducts 1. Reagents are of low purity.[6]2. Side reactions due to excessive heat, leading to elimination or decomposition.[5]1. Use high-purity, verified starting materials.2. Maintain a steady reflux temperature and avoid overheating. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate (Williamson Ether Synthesis)

This procedure is adapted from a general method for Williamson ether synthesis.[1][2]

  • Materials:

    • 4-Fluorophenol (1 equivalent)

    • Ethyl 2-bromopropanoate (1.2 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 equivalents)

    • Anhydrous Acetone

    • Diethyl ether

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol, anhydrous potassium carbonate, and anhydrous acetone.

    • Stir the suspension vigorously at room temperature for 20-30 minutes.

    • Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

    • Heat the reaction mixture to a gentle reflux and maintain for 12-18 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-fluorophenoxy)propanoate. This crude product is often suitable for use in the next step without further purification.[1]

Protocol 2: Synthesis of this compound (Hydrolysis)

This procedure is adapted from a general method for the hydrolysis of phenoxypropanoate esters.[1][2]

  • Materials:

    • Crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1

    • Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

    • 6 M Hydrochloric Acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate in ethanol.

    • Add the 10% aqueous sodium hydroxide solution to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is fully consumed.[1]

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester or other non-acidic impurities.[1]

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl while stirring. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • For higher purity, recrystallize the product from a suitable solvent.

Visualizations

Synthesis_Pathway cluster_step1 Reactant1 4-Fluorophenol Intermediate Ethyl 2-(4-fluorophenoxy)propanoate Reactant1->Intermediate Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Reactant2 Ethyl 2-bromopropanoate Reactant2->Intermediate Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Product This compound Intermediate->Product Step 2: Hydrolysis (1. NaOH, EtOH/H₂O 2. HCl) SN2_vs_E2 Start Fluorophenoxide + Alkyl Halide SN2_Product Desired Ether Product (Substitution) Start->SN2_Product SN2 Pathway (Favored) E2_Product Alkene Byproduct (Elimination) Start->E2_Product E2 Pathway (Side Reaction) Workflow Synthesis and Purification Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Williamson Ether Synthesis (Reflux & Monitor by TLC) A->B C 3. Workup 1 (Filter salts, Evaporate, Extract) B->C D 4. Hydrolysis (NaOH, Reflux) C->D E 5. Workup 2 (Ether Wash, Acidify) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Final Analysis (HPLC, NMR) G->H

References

Technical Support Center: Scale-Up Considerations for 2-(4-Fluorophenoxy)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 2-(4-Fluorophenoxy)propanoic acid. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, detailed experimental protocols, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is a two-step process.[1] It commences with the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with an alkyl 2-halopropionate, such as ethyl 2-bromopropionate, in the presence of a base.[1] The subsequent step is the hydrolysis of the resulting ester, ethyl 2-(4-fluorophenoxy)propanoate, to yield the final carboxylic acid product.[1]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-fluorophenol and a 2-halopropanoic acid ester, with ethyl 2-bromopropionate or ethyl 2-chloropropionate being common choices. A base is critical for the deprotonation of the phenol; potassium carbonate (K₂CO₃) is often used at the laboratory scale, while sodium hydroxide (NaOH) or potassium hydroxide (KOH) are more common for larger-scale operations. Typical solvents for the ether synthesis step include acetone, acetonitrile, or ethanol, whereas the hydrolysis is generally performed in an alcohol-water mixture.[1]

Q3: What are the major side reactions to anticipate during the scale-up process?

A3: Key competing reactions that can negatively impact yield and purity include:

  • C-alkylation: The alkylating agent may react at the carbon atoms of the aromatic ring of the 4-fluorophenoxide instead of the desired oxygen atom, a common issue with ambident phenoxide nucleophiles.

  • Elimination: The presence of a base can promote an elimination reaction of the alkyl 2-halopropionate, leading to the formation of an alkene, particularly at elevated temperatures.

  • Over-alkylation/Di-alkylation: Although a more significant concern when using starting materials with multiple hydroxyl groups like hydroquinone, the possibility of di-alkylation exists if impurities with more than one hydroxyl group are present.[2]

Q4: How can the progress of the reaction be effectively monitored?

A4: At the laboratory scale, Thin Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of starting materials and the formation of the product. For more precise and quantitative analysis, which is crucial during process scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended analytical techniques.

Q5: What is a general purification strategy for the final product on a larger scale?

A5: Following the hydrolysis step, the reaction mixture is typically acidified, causing the carboxylic acid product to precipitate out of the solution. The crude product is then isolated by filtration. A common and effective method for further purification is recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, which efficiently removes inorganic salts and other process-related impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Williamson Ether Synthesis 1. Incomplete deprotonation of 4-fluorophenol.2. Low reactivity of the alkyl halide.3. Inefficient mixing or mass transfer at a larger scale.4. The reaction temperature is too low.1. Employ a stronger base (e.g., NaOH, KOH) or ensure at least stoichiometric quantities are used. If using K₂CO₃, ensure it is finely powdered and well-dispersed.2. Opt for ethyl 2-bromopropionate, which is generally more reactive than its chloro-analogue.3. Enhance agitation. Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the reaction rate between phases.4. Cautiously increase the reaction temperature while carefully monitoring for the formation of side products.
Significant Formation of Side Products (e.g., C-alkylation) 1. Reaction conditions are too harsh (e.g., excessively high temperature).2. Inappropriate choice of solvent and base.1. Optimize the reaction temperature to find a balance between reaction rate and selectivity.2. The use of aprotic polar solvents such as DMF or DMSO can sometimes favor O-alkylation. The nature of the counter-ion to the phenoxide can also influence the O/C alkylation ratio.
Incomplete Hydrolysis of the Ester Intermediate 1. Insufficient quantity of base.2. Inadequate reaction time.3. The reaction temperature is too low.1. Utilize a sufficient excess of base (e.g., 2-3 equivalents of NaOH).2. Prolong the reaction time and monitor for the disappearance of the starting ester by HPLC or TLC.3. If necessary, increase the reflux temperature.
Purity Issues with the Isolated Product 1. Incomplete removal of unreacted starting materials or side products.2. Entrapment of inorganic salts in the product.1. Optimize the work-up procedure, ensuring thorough washing of any organic extracts. Recrystallization is a highly effective purification technique.2. Wash the filtered product with cold water to dissolve and remove any residual soluble inorganic salts.

Data Presentation

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of Analogous Phenoxypropanoic Acids

Disclaimer: The following data is derived from the synthesis of analogous compounds and should be considered as a starting point for the optimization of this compound synthesis.

Parameter Lab Scale (e.g., 2-(4-Phenylphenoxy)propanoic acid) [1]Pilot/Industrial Scale (e.g., 2-(4-hydroxyphenoxy)propanoic acid) [3]
Reactants 4-Phenylphenol, Ethyl 2-bromopropionateHydroquinone, S-2-chloropropanoic acid sodium salt
Base Potassium Carbonate (1.5 equiv.)Sodium Hydroxide
Solvent AcetoneWater
Temperature Reflux (approx. 56°C)65°C
Reaction Time 12-18 hours4 hours
Typical Yield Good~85%
Purity High after chromatography/recrystallizationHigh after recrystallization

Table 2: Representative Parameters for Hydrolysis of Analogous Ethyl Phenoxypropanoates

Parameter Lab Scale (e.g., Ethyl 2-(4-phenylphenoxy)propanoate) [1]Pilot/Industrial Scale
Base Sodium Hydroxide (2-3 equiv.)Sodium Hydroxide (excess)
Solvent Ethanol/WaterWater
Temperature Reflux70-100°C
Reaction Time 2-4 hours2-6 hours
Typical Yield High>90%
Purity High after recrystallization>99% after recrystallization

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate (Williamson Ether Synthesis)
  • Charge a dry round-bottom flask, equipped with a magnetic stirrer and a reflux condenser, with 4-fluorophenol (1 equivalent), finely ground potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by TLC.[1]

  • Upon completion, allow the mixture to cool to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenoxy)propanoate. This crude ester is often of sufficient purity for use in the subsequent hydrolysis step.

Protocol 2: Laboratory Scale Hydrolysis of Ethyl 2-(4-Fluorophenoxy)propanoate
  • In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate from the previous step in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain stirring for 2-4 hours. Monitor the progress of the hydrolysis by TLC, looking for the disappearance of the starting ester.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the precipitation of this compound as a white solid.

  • To maximize the recovery of the product, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure product.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 4-Fluorophenol Ethyl 2-bromopropionate Step1 Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Intermediate Crude Ethyl 2-(4-Fluorophenoxy)propanoate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/Ethanol, Heat) Intermediate->Step2 Workup Acidification & Precipitation Step2->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Step1 Problem in Williamson Ether Synthesis? Start->Check_Step1 Check_Step2 Problem in Hydrolysis? Start->Check_Step2 Check_Purification Problem in Purification? Start->Check_Purification Incomplete_Deprotonation Incomplete Deprotonation? -> Increase base strength/amount Check_Step1->Incomplete_Deprotonation Yes Low_Reactivity Low Alkyl Halide Reactivity? -> Use Bromide > Chloride Check_Step1->Low_Reactivity Yes Side_Reactions Side Reactions (C-alkylation)? -> Optimize Temperature/Solvent Check_Step1->Side_Reactions Yes Incomplete_Hydrolysis Incomplete Hydrolysis? -> Increase Base/Time/Temp Check_Step2->Incomplete_Hydrolysis Yes Impure_Product Impure Final Product? -> Optimize Recrystallization Check_Purification->Impure_Product Yes

References

stability issues of 2-(4-Fluorophenoxy)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Fluorophenoxy)propanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary stability concerns for this compound in solution?

While specific data for this compound is limited, data from structurally similar compounds like 2-(4-Phenylphenoxy)propanoic acid suggests that the main stability concerns are degradation due to oxidation, light exposure (photodegradation), and hydrolysis under acidic or basic conditions, particularly when combined with heat.[1]

Q2: How can I visually detect if my this compound solution has degraded?

Visual indicators of potential degradation can include a change in the solution's color (e.g., turning yellow) or the formation of a precipitate.[1] However, it is important to note that many degradation products may be soluble and colorless. Therefore, the absence of visual changes does not guarantee stability.[1]

Q3: What is the most reliable method for detecting degradation of this compound?

The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are highly recommended as they can separate the parent compound from its impurities and degradation products.[1][2]

Q4: Under which conditions is this compound most likely to degrade?

Based on forced degradation studies of analogous compounds, this compound is likely to show noticeable degradation under the following stress conditions:[1]

  • Oxidative Stress: Significant degradation can occur in the presence of oxidizing agents, such as hydrogen peroxide.[1]

  • Photolytic Stress: Exposure to light can lead to the formation of photodegradation products.[1]

  • Acid/Base Hydrolysis: While stable at room temperature in some cases, hydrolysis can be induced, especially at elevated temperatures in both acidic and basic media.[1]

  • Thermal Stress: High temperatures can accelerate the rate of degradation.[1]

Q5: My solution of this compound has turned yellow and/or a precipitate has formed. What should I do?

This is a common sign of degradation or solubility issues. The flowchart below provides a logical troubleshooting guide.

G Troubleshooting Flowchart for Solution Instability A Problem: Solution is yellow or has a precipitate B Is the solution exposed to light? A->B C Protect from light: - Use amber vials - Wrap container in foil - Prepare fresh solutions B->C Yes D Was the solvent degassed? B->D No C->D E Potential Oxidation: - Use high-purity, degassed solvents - Avoid radical initiators D->E No F Is the concentration too high for the solvent? D->F Yes E->F G Solubility Issue: - Review solubility data - Consider a different solvent system - Lower the concentration F->G Yes H Was the solution heated? F->H No G->H I Potential thermal/hydrolytic degradation: - Avoid high temperatures - Prepare fresh solutions - Verify pH of the solution H->I Yes J Issue Resolved? H->J No I->J K Continue Experiment J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting logic for solution instability.

Q6: What is the recommended way to prepare and store stock solutions of this compound?

To minimize degradation, follow these guidelines for preparing and storing stock solutions:

  • Dissolution: Dissolve the solid this compound in a minimal volume of a high-purity organic solvent such as DMSO or ethanol.[1] Once fully dissolved, dilute to the final desired concentration with the same solvent. For aqueous applications, this stock solution can be serially diluted into the experimental buffer. Note the final percentage of the organic solvent in your working solution.[1]

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation.[1] It is recommended to prepare fresh working solutions from the stock for your experiments and to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: General HPLC Method for Purity and Stability Analysis

This protocol provides a general starting point for analyzing this compound and its potential degradants. Method optimization may be required.

ParameterCondition
Instrumentation A standard HPLC system with a UV detector.[2]
Column C18 column (e.g., 5 µm, 25 cm x 4.6 mm).[2]
Mobile Phase Isocratic mixture of Hexane and Ethanol (97:3) with 0.1% Trifluoroacetic acid (TFA).[2]
Flow Rate 1.5 mL/min.[2]
Detection UV at 254 nm.[2]
Injection Volume 10-20 µL
Run Time Approximately 22.5 minutes.[2]
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile under various stress conditions.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare a solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) B Divide the solution into aliquots A->B C Acid Hydrolysis: Add 0.1N HCl, heat at 60-80°C B->C D Base Hydrolysis: Add 0.1N NaOH, heat at 60-80°C B->D E Oxidation: Add 3-6% H₂O₂, keep at RT B->E F Thermal Degradation: Heat at 60-80°C B->F G Photolytic Degradation: Expose to light (e.g., UV lamp) B->G H Neutralize acid/base samples C->H D->H I Analyze all samples by HPLC E->I F->I G->I H->I J Compare chromatograms to control (unstressed sample) I->J K Identify and quantify degradation products J->K

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile and water). Divide this stock solution into separate aliquots for each stress condition, including a control sample to be stored at ambient temperature and protected from light.

  • Stress Conditions:

    • Acid Hydrolysis: To one aliquot, add 0.1N HCl and heat at 60-80°C for several hours.[1]

    • Base Hydrolysis: To another aliquot, add 0.1N NaOH and heat at 60-80°C for several hours.[1]

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) to an aliquot and keep it at room temperature.[1]

    • Thermal Degradation: Heat an aliquot at 60-80°C.[1]

    • Photolytic Degradation: Expose an aliquot to a light source, such as a UV lamp, for a defined period.

  • Sample Analysis:

    • After the designated stress period, allow the samples to return to room temperature.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method (see Protocol 1 for a starting point).

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor peak shape in HPLC can manifest as peak tailing, fronting, or broadening, all of which can compromise the accuracy and resolution of your analysis.[1][2] Below are common issues and step-by-step solutions to address them.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common problem when analyzing acidic compounds.[3] This can be caused by several factors:

  • Secondary Interactions: Acidic analytes like this compound can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[4] These interactions lead to a secondary retention mechanism that causes some molecules to lag, resulting in a "tail".[3][4]

    • Solution: Suppress the ionization of the silanol groups by adding an acidic modifier to the mobile phase.[5] Using 0.1% formic acid, trifluoroacetic acid, or phosphoric acid can minimize these secondary interactions and significantly improve peak shape.[6][7]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical for acidic compounds.[8][9] If the mobile phase pH is close to the pKa of this compound, both the ionized and unionized forms will exist, leading to peak distortion.[8][9]

    • Solution: Adjust the mobile phase pH to be at least two pH units below the pKa of the analyte. This ensures the compound is in its neutral, more hydrophobic form, leading to better retention and a more symmetrical peak.[10]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the column bed can lead to poor peak shape.[2][4][5]

    • Solution: Flush the column with a strong solvent to remove contaminants.[5] If the problem persists, consider replacing the column. Using a guard column can also help protect the analytical column from contaminants.[5]

Q2: I am observing peak fronting for my analyte. What does this indicate and what are the solutions?

Peak fronting, where the initial part of the peak is broader, is often caused by issues related to sample overload or solvent incompatibility.[3][11]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the column inlet, causing some molecules to travel faster, resulting in a fronting peak.[12][13]

    • Solution: Reduce the injection volume or dilute the sample.[12][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread before it reaches the column head, causing a fronting peak.[11][14]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[14] If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize this effect.

Q3: My peak is broad but symmetrical. How can I make it sharper?

Broad peaks are a sign of poor column efficiency and can negatively impact sensitivity and resolution.[15][16][17]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, leading to broader peaks.[1][5]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all connections are properly fitted to avoid dead volume.[5]

  • Low Flow Rate: A flow rate that is too low can sometimes contribute to peak broadening.

    • Solution: Increase the flow rate within the column's recommended operating range.[15]

  • Column Temperature: Temperature affects the mobile phase viscosity and the kinetics of mass transfer.

    • Solution: Increasing the column temperature (e.g., to 30-40°C) can decrease viscosity and lead to sharper peaks.[15]

Summary of Key Experimental Parameters

For the analysis of acidic compounds like this compound, the following parameters are crucial for achieving good peak shape.

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 4-5 µm)Standard for reversed-phase chromatography of nonpolar to moderately polar compounds.[6][18]
Mobile Phase Acetonitrile/Water with acidic modifierAcetonitrile is a common organic modifier. Water is the aqueous component.
Acidic Modifier 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic AcidSuppresses ionization of the analyte and silanol groups on the stationary phase, reducing peak tailing.[6][7]
pH At least 2 units below the analyte's pKaEnsures the analyte is in its non-ionized form for better retention and peak shape.[10]
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.[6]
Column Temperature 30 °CCan improve peak efficiency by reducing mobile phase viscosity.[18]
Detection UV, wavelength based on analyte's absorbance maximumA common detection method for compounds with a chromophore.[6]
Injection Volume 5-20 µLShould be minimized to prevent column overload.[15]
Sample Solvent Mobile PhaseIdeal to prevent peak distortion due to solvent mismatch.[14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with 0.1% Formic Acid)
  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration to prevent air bubbles in the HPLC system.[15]

Protocol 2: Sample Preparation
  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a small amount of mobile phase.

  • Use a volumetric flask to bring the solution to the final desired concentration with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

G Troubleshooting Workflow for Poor Peak Shape start Identify Poor Peak Shape (Tailing, Fronting, Broad) tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting broadening Broad Peak? start->broadening check_ph Is Mobile Phase pH > pKa - 2? tailing->check_ph Yes adjust_ph Solution: Lower Mobile Phase pH with Acidic Modifier check_ph->adjust_ph Yes check_modifier Is an Acidic Modifier (e.g., 0.1% FA/TFA) Used? check_ph->check_modifier No add_modifier Solution: Add Acidic Modifier to Mobile Phase check_modifier->add_modifier No check_column_tailing Column Contamination or Degradation? check_modifier->check_column_tailing Yes flush_column_tailing Solution: Flush or Replace Column check_column_tailing->flush_column_tailing Yes check_overload Is Sample Concentration or Injection Volume High? fronting->check_overload Yes reduce_load Solution: Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No change_solvent Solution: Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_extra_column Check for Excessive Tubing Length/Diameter broadening->check_extra_column Yes optimize_tubing Solution: Minimize Tubing Length and Diameter check_extra_column->optimize_tubing Yes check_flow_temp Are Flow Rate and Temperature Optimal? check_extra_column->check_flow_temp No adjust_flow_temp Solution: Increase Flow Rate or Column Temperature check_flow_temp->adjust_flow_temp No

Caption: Troubleshooting workflow for poor peak shape.

By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more reliable and accurate quantitative results.

References

Technical Support Center: Chiral Resolution of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral resolution of phenoxypropanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

I. Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers of phenoxypropanoic acids, often employing lipases to selectively catalyze the transformation of one enantiomer.

Troubleshooting Guide: Enzymatic Resolution
Problem Possible Causes Solutions
Low or No Enzyme Activity 1. Inactive enzyme due to improper storage or handling.2. Presence of inhibitors in the reaction mixture.3. Suboptimal reaction conditions (e.g., temperature, pH, solvent).[1]1. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.2. Purify the substrate and solvent to remove potential inhibitors.3. Optimize reaction conditions based on literature for the specific lipase.[1]
Low Conversion/Yield 1. Insufficient reaction time.2. Low enzyme activity.3. Poor substrate solubility.4. Product inhibition.[1]1. Increase reaction time and monitor conversion.2. Increase enzyme loading.3. Select a solvent in which the substrate is more soluble.4. Consider a continuous flow reactor or in-situ product removal if product inhibition is suspected.[1]
Low Enantioselectivity (low ee) 1. The chosen enzyme is not highly selective for the substrate.2. The reaction has proceeded for too long, leading to the reaction of the less-preferred enantiomer.3. Suboptimal reaction temperature or solvent.[1]1. Screen different lipases (e.g., from Candida rugosa or Candida antarctica) to find one with higher enantioselectivity.[1][2][3]2. Conduct a time-course experiment to determine the optimal reaction time for achieving high ee.3. Vary the reaction temperature and screen different organic solvents.[1]
Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Which enzymes are most commonly used for the resolution of phenoxypropanoic acids?

A1: Lipases are the most frequently employed enzymes for the kinetic resolution of phenoxypropanoic acids and their derivatives.[1] Lipases from Candida rugosa and Candida antarctica (often immobilized as Novozym 435) are commonly used for profens.[2] It may be necessary to screen different lipases to find one with high enantioselectivity for your specific substrate.[2]

Q2: What are the critical parameters to optimize for a successful enzymatic resolution?

A2: The key parameters to optimize include:

  • Enzyme Selection: Choosing a lipase with high enantioselectivity.[1]

  • Acyl Donor: Selecting an appropriate acylating agent (e.g., vinyl acetate, isopropenyl acetate).[4][5]

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.[1][6]

  • Temperature: Enzyme activity is temperature-dependent, and an optimal temperature needs to be determined.[1][6]

  • pH (for aqueous systems): Maintaining the optimal pH for the enzyme is crucial in aqueous or biphasic systems.[1]

  • Substrate and Enzyme Concentration: These concentrations affect the reaction rate and overall yield.[1]

  • Reaction Time: Monitoring the reaction over time is necessary to achieve the desired conversion and enantiomeric excess.[1][6]

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction, including conversion and enantiomeric excess (ee) of both the unreacted substrate and the product, can be monitored using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[1]

Quantitative Data: Enzymatic Resolution of Phenoxypropanoic Acid Derivatives
SubstrateEnzymeAcyl Donor/ReactionSolventTemp (°C)Conversion (%)ee (%)Reference
(R,S)-2-Phenoxy-propionic acid methyl esterImmobilized Aspergillus oryzae lipaseHydrolysisPhosphate buffer (pH 7.5)3050.899.5 (substrate)[7]
Racemic IbuprofenLipaseEsterificationIsooctane-2653 (unreacted acid)[8]
Racemic NaproxenLipaseEnantioselective esterificationToluene40~50>98 (ester)[6]
Racemic 1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY lipaseTransesterificationToluene/[EMIM][BF4]-28.296.2 (product)[4][5]
Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification

This protocol describes a general procedure for the enantioselective esterification of a racemic phenoxypropanoic acid using an immobilized lipase.[2]

  • Preparation: To a dry flask, add the racemic phenoxypropanoic acid (1.0 equiv), an organic solvent (e.g., toluene, hexane), and an alcohol (1.0-1.5 equiv). Add activated molecular sieves to the mixture.

  • Equilibration: Equilibrate the mixture to the desired reaction temperature (e.g., 40 °C).

  • Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture and stir the suspension.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the supernatant at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The filtrate contains the unreacted acid and the esterified product, which can then be separated.

Workflow for Enzymatic Resolution Optimization

G start Start: Racemic Phenoxypropanoic Acid screen_enzyme Screen Lipases (e.g., CALB, Candida rugosa) start->screen_enzyme select_solvent Select Appropriate Organic Solvent screen_enzyme->select_solvent optimize_temp Optimize Reaction Temperature select_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time analyze Analyze ee and Conversion (Chiral HPLC/GC) optimize_time->analyze evaluate Evaluate Results analyze->evaluate successful Successful Resolution evaluate->successful High ee & Conversion troubleshoot Troubleshoot (Low ee / Conversion) evaluate->troubleshoot Low ee or Conversion troubleshoot->screen_enzyme Re-evaluate Parameters

Caption: Workflow for optimizing enzymatic kinetic resolution.

II. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers of phenoxypropanoic acids using a chiral stationary phase (CSP).

Troubleshooting Guide: Chiral HPLC
Problem Possible Causes Solutions
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).[9]2. Suboptimal mobile phase composition.[9]3. Unsuitable column temperature.[9]1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based).[9][10]2. Systematically vary the solvent ratio and try different organic modifiers (e.g., ethanol, isopropanol).[9]3. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C).[9]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase (e.g., silanol groups).[9]2. Analyte ionization.[9]3. Column overload.[9]1. Add a basic modifier (e.g., 0.1% diethylamine) for basic compounds or an acidic modifier (e.g., 0.1% trifluoroacetic acid) for acidic compounds to the mobile phase.[9][10]2. Add an acidic or basic modifier to suppress ionization.[9]3. Reduce the sample concentration or injection volume.[9]
Fluctuating Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column temperature fluctuations.1. Ensure the column is well-equilibrated with the mobile phase before injection.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a stable temperature.
Frequently Asked Questions (FAQs): Chiral HPLC

Q1: How do I select the right chiral stationary phase (CSP) for my phenoxypropanoic acid?

A1: The selection of a CSP is often empirical. A good starting point is to screen polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they offer a wide range of selectivities.[9][10] The molecular structure of your analyte can also guide the selection; for instance, analytes with aromatic rings are often well-resolved on cyclodextrin-based columns in reversed-phase mode.[10]

Q2: What is the role of modifiers in the mobile phase for chiral separations?

A2: Modifiers are crucial for optimizing chiral separations. In normal-phase chromatography, alcohol modifiers (e.g., isopropanol, ethanol) in hexane are varied to adjust retention and selectivity.[9] For acidic compounds like phenoxypropanoic acids, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution by suppressing ionization.[9][10]

Q3: Can temperature affect my chiral separation?

A3: Yes, temperature can significantly impact chiral recognition.[9] Lower temperatures often, but not always, improve resolution.[9] It is advisable to screen a range of temperatures to find the optimal condition for your specific separation.[9]

Quantitative Data: Chiral HPLC Separation of Phenoxypropanoic Acid Derivatives
AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acidTeicoplanin-based CSPAcetonitrile/Triethylammonium acetate buffer1.0Baseline separation[11]
2-Phenylpropionic acidChiralcel OD-Hn-Hexane/2-Propanol/TFA (90:10:0.1)1.0>1.5[10]
WarfarinChirobiotic VAcetonitrile/1% Triethylammonium acetate (pH 4.1) (10:90)-Good resolution[10]
Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for developing a chiral HPLC method for a phenoxypropanoic acid.

  • Column Screening:

    • Select a set of diverse chiral stationary phases (e.g., cellulose-based, amylose-based, cyclodextrin-based).

    • Screen each column with a standard set of mobile phases (e.g., n-hexane/isopropanol and n-hexane/ethanol for normal phase; acetonitrile/buffer for reversed phase).[10]

  • Mobile Phase Optimization:

    • For the most promising CSP, optimize the mobile phase composition.

    • Systematically vary the ratio of the strong and weak solvents.

    • For phenoxypropanoic acids, add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[10]

  • Temperature Optimization:

    • Evaluate the effect of column temperature on the separation. Test a range of temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate Adjustment:

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

Logical Workflow for Chiral HPLC Method Development

G start Start: Racemic Phenoxypropanoic Acid screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) start->screen_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Modifiers) screen_csp->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp analyze Analyze Resolution (Rs) and Peak Shape optimize_temp->analyze evaluate Evaluate Separation analyze->evaluate successful Successful Separation evaluate->successful Rs > 1.5, Good Peak Shape troubleshoot Troubleshoot (Poor Resolution / Peak Shape) evaluate->troubleshoot Rs < 1.5 or Poor Shape troubleshoot->screen_csp Re-evaluate Parameters

Caption: Workflow for chiral HPLC method development.

III. Diastereomeric Salt Crystallization

This classical resolution method involves the reaction of the racemic phenoxypropanoic acid with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization due to their different solubilities.[12]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Possible Causes Solutions
No Crystallization 1. Salts are too soluble in the chosen solvent.2. Insufficient supersaturation.1. Try a less polar solvent or a solvent mixture.2. Concentrate the solution, cool to a lower temperature, or add an anti-solvent. Seeding with a crystal of the desired salt can also induce crystallization.
Oily Precipitate or Amorphous Solid Forms 1. The melting point of the salt is below the crystallization temperature.2. Rapid precipitation.1. Use a higher boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.2. Slow down the rate of cooling and ensure good stirring.
Low Diastereomeric Purity of Crystals 1. Co-crystallization of the more soluble diastereomer.2. Inefficient separation of the crystals from the mother liquor.1. Optimize the solvent system and the cooling profile. Recrystallization of the isolated salt is often necessary.[13]2. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.[13]
Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization

Q1: How do I choose a suitable resolving agent for my phenoxypropanoic acid?

A1: The choice of a resolving agent is critical and often requires screening. For acidic compounds like phenoxypropanoic acids, chiral amines such as (R)- or (S)-1-phenylethylamine are commonly used.[12] The selection is based on the ability to form a well-crystalline salt with one of the enantiomers.

Q2: What are the key factors to consider when selecting a solvent for crystallization?

A2: An ideal solvent should dissolve the diastereomeric salts at an elevated temperature but provide low solubility for one of the salts at a lower temperature. The solvent should also be chemically inert towards the salts and the resolving agent. Screening a range of solvents with different polarities is recommended.[14]

Q3: What is crystallization-induced diastereomer transformation (CIDT)?

A3: CIDT is a powerful technique where the more soluble diastereomer in solution epimerizes to the less soluble diastereomer, which then crystallizes.[15] This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% yield limitation of classical resolution.[15]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic phenoxypropanoic acid by diastereomeric salt formation.[16]

  • Salt Formation: Dissolve the racemic phenoxypropanoic acid in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent, with gentle heating if necessary. Slowly add the resolving agent solution to the acid solution with stirring.[16]

  • Crystallization: Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be used to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[16]

  • Enantiomer Liberation: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine resolving agent. Extract the liberated phenoxypropanoic acid enantiomer with an organic solvent.[16]

Logical Relationship for Diastereomeric Salt Crystallization

G start Start: Racemic Phenoxypropanoic Acid select_ra Select Chiral Resolving Agent (e.g., Chiral Amine) start->select_ra screen_solvent Screen Crystallization Solvents select_ra->screen_solvent form_salt Form Diastereomeric Salts screen_solvent->form_salt crystallize Induce Crystallization (Cooling, Anti-solvent) form_salt->crystallize isolate Isolate Less Soluble Salt (Filtration) crystallize->isolate liberate Liberate Enantiomer (Base Treatment) isolate->liberate analyze Analyze Enantiomeric Purity (Chiral HPLC) liberate->analyze end Enantiomerically Pure Acid analyze->end

Caption: Logical steps in diastereomeric salt crystallization.

References

minimizing degradation of 2-(4-Fluorophenoxy)propanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 2-(4-Fluorophenoxy)propanoic acid during analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during analysis?

A1: The main stability concerns for this compound are potential degradation under harsh environmental conditions. While the carbon-fluorine bond is exceptionally strong and enhances the molecule's overall stability, degradation can still be induced under forced conditions such as exposure to strong acids or bases at elevated temperatures, strong oxidizing agents, and high-intensity light.[1][2]

Q2: How can I detect if my this compound sample has degraded?

A2: The most reliable method for detecting degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] Degradation would be indicated by the appearance of new peaks in the chromatogram, a decrease in the main peak area of the parent compound, and potential changes in the peak shape. Visual indicators, though less reliable, can include a change in the solution's color or the formation of a precipitate.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure of similar phenoxypropanoic acids, potential degradation pathways under stress conditions could include:

  • Hydrolysis: Cleavage of the ether bond under strong acidic or basic conditions, especially at high temperatures, could lead to the formation of 4-fluorophenol and 2-hydroxypropanoic acid.

  • Oxidation: The aromatic ring and the propanoic acid side chain may be susceptible to oxidation, potentially leading to hydroxylated species or cleavage of the side chain.[2]

  • Photodegradation: Exposure to UV light may induce cleavage of the ether bond or other photochemical reactions.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom on the phenyl ring significantly increases the chemical and metabolic stability of the molecule. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the aromatic ring more resistant to metabolic degradation and certain chemical reactions compared to its non-fluorinated analogs.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the silica backbone of the column.- Use a mobile phase with a different pH or higher ionic strength. - Employ an end-capped column.
Column overload.- Dilute the sample and reinject.
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Inconsistent mobile phase composition.- Ensure the mobile phase is thoroughly mixed and degassed.
Column degradation.- Flush the column with a strong solvent or replace it if necessary.
Unexpected Peaks in Chromatogram Sample contamination.- Run a method blank to check for contamination from reagents or equipment.[3]
Sample degradation.- Prepare fresh samples and protect them from light and heat. - Compare the chromatogram to a freshly prepared standard.[2]
Carryover from previous injections.- Implement a robust needle wash protocol for the autosampler.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile under various stress conditions, as recommended by ICH guidelines.[4]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours. Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. Analyze by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm and 275 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (70:30)

Visualizations

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid base Base Hydrolysis (0.1N NaOH, 80°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (105°C, solid) stock->thermal photo Photodegradation (UV/Vis light) stock->photo neutralize_acid Neutralize & Dilute acid->neutralize_acid neutralize_base Neutralize & Dilute base->neutralize_base dilute_ox Dilute oxidation->dilute_ox dissolve_therm Dissolve & Dilute thermal->dissolve_therm analyze_photo Analyze photo->analyze_photo hplc Stability-Indicating HPLC Analysis neutralize_acid->hplc neutralize_base->hplc dilute_ox->hplc dissolve_therm->hplc analyze_photo->hplc G Troubleshooting Logic for HPLC Peak Tailing cluster_system System Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail Yes q1->all_tail Yes one_tail No q1->one_tail No extra_col Check for Extra-Column Volume all_tail->extra_col col_issue Investigate Column Issues all_tail->col_issue mobile_phase Optimize Mobile Phase (pH, Buffer) one_tail->mobile_phase sample Review Sample Parameters (Solvent, Concentration) one_tail->sample

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of 2-(4-Fluorophenoxy)propanoic acid. The information presented is based on established analytical methodologies for structurally similar compounds and serves as a practical resource for method development and validation in a research and drug development setting.

Introduction

This compound is a synthetic organic compound with potential applications in the pharmaceutical and agrochemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile organic acids. Alternatively, gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile compounds or those that can be derivatized. This guide compares a validated HPLC-UV method with a GC-MS method for the analysis of this compound.

Methodology Comparison

A summary of the typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of phenoxypropanoic acids is presented below. These values are representative and should be verified during in-house method validation.

ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.1 µg/mL~10 ng/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL~30 ng/mL
Accuracy (Recovery) 98-102%95-105%
Precision (RSD) < 2%< 5%
Specificity Good, potential for interferenceExcellent (mass fragmentation)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for a structurally similar compound, 2-(4-hydroxyphenyl)propionic acid.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Specificity: Analyze a blank sample (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a general method for the analysis of phenoxy acid herbicides.[1]

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent and perform derivatization to increase volatility. A common derivatization agent for carboxylic acids is pentafluorobenzyl bromide (PFBBr).

  • Dissolve the dried extract in a suitable solvent and add PFBBr and a catalyst (e.g., potassium carbonate). Heat the mixture to complete the reaction.

  • After cooling, partition the derivative into an organic solvent (e.g., hexane) and inject it into the GC-MS.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Validation Parameters:

  • Linearity: Prepare a series of derivatized standard solutions and inject them into the GC-MS. Construct a calibration curve based on the peak area of a characteristic ion. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies as described for the HPLC method. The recovery should be within 95-105%.

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method. The RSD should be ≤ 5%.

  • Specificity: The mass spectrum of the analyte provides high specificity. Monitor characteristic fragment ions to confirm the identity of the compound.

  • LOD and LOQ: Determine based on the S/N ratio of characteristic ions in the mass spectrum.

Method Selection and Workflow

The choice between HPLC and GC-MS depends on several factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagrams illustrate the validation workflow and a decision tree for method selection.

hplc_validation_workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end_node Validated Method documentation->end_node

Caption: HPLC Method Validation Workflow.

method_selection_tree start Analyte: this compound volatility Is high sensitivity required? start->volatility matrix Is the sample matrix complex? volatility->matrix Yes hplc Use HPLC-UV volatility->hplc No gcms Use GC-MS matrix->gcms Yes lcms Consider LC-MS/MS matrix->lcms No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound. HPLC-UV is a robust, cost-effective, and high-throughput method ideal for routine quality control where high sensitivity is not a primary concern. GC-MS, on the other hand, provides superior sensitivity and specificity, making it the preferred method for trace analysis or for complex matrices where interferences are a concern. The choice of method should be based on the specific requirements of the analysis. For even greater sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be considered as a powerful alternative.[2]

References

A Comparative Efficacy Analysis of Phenoxypropanoic Acid Herbicides and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenoxyalkanoic Acid Herbicides

Phenoxyalkanoic acid herbicides are a class of synthetic auxins that have been a cornerstone of selective broadleaf weed control for several decades.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants.[2] 2-(4-Fluorophenoxy)propanoic acid belongs to this chemical family and is utilized in the formulation of herbicidal products.[3] The introduction of a fluorine atom to the phenoxy ring can influence the efficacy and selectivity of the herbicide.[3]

Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides, including phenoxypropanoic acids, exert their herbicidal effects by disrupting the hormonal balance that governs plant growth.[2] The primary mode of action involves the binding of the herbicide to auxin receptors, specifically the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB). This binding event initiates a cascade of molecular events that lead to the degradation of transcriptional repressors known as Aux/IAA proteins. The removal of these repressors results in the overexpression of auxin-responsive genes, causing uncontrolled cell division and elongation, which manifests as twisting of stems (epinasty), leaf cupping, and eventual plant death.[2]

Data Presentation: Efficacy Comparison

Due to the lack of publicly available, direct comparative studies on the herbicidal efficacy of this compound, this section presents data for structurally similar and widely used phenoxypropanoic and phenoxyacetic acid herbicides, such as dichlorprop, mecoprop, 2,4-D, and dicamba. This information serves as a proxy to understand the potential weed control spectrum and efficacy of phenoxy-based herbicides.

Table 1: Comparative Efficacy of Selected Auxin Herbicides on Various Broadleaf Weeds

HerbicideWeed SpeciesApplication Rate (g a.i./ha)% Control (Days After Treatment)Reference
2,4-D Amaranthus palmeri (Palmer amaranth)56097% (28 DAT)[4]
Senna obtusifolia (Sicklepod)56066-77% (28 DAT)[4]
Ipomoea lacunosa (Pitted morningglory)56085% (28 DAT)[5]
Dicamba Amaranthus palmeri (Palmer amaranth)28094% (28 DAT)[4]
Senna obtusifolia (Sicklepod)28080% (28 DAT)[4]
Kochia scoparia (Kochia)28069% (28 DAT)[6]
Dichlorprop Various Broadleaf Weeds1120 - 2240Effective control[1]
Mecoprop Stellaria media (Common chickweed)1500Effective control[7]

Note: The efficacy of herbicides is highly dependent on environmental conditions, weed growth stage, and application parameters. The data presented is for illustrative purposes.

Experimental Protocols

The evaluation of herbicide efficacy is conducted through standardized greenhouse and field trials. These protocols are designed to assess the phytotoxicity of a compound to target weed species while also evaluating its selectivity and potential for crop injury.

Greenhouse Efficacy Protocol
  • Plant Propagation : Weed species of interest are grown from seed in pots containing a standardized soil mix. Plants are maintained in a controlled greenhouse environment (temperature, humidity, and photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application : Herbicides are applied at a range of doses, including a control (no herbicide) and typically at 0.5x, 1x, and 2x the anticipated field application rate. Applications are made using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection : Visual assessments of weed control are conducted at set intervals (e.g., 7, 14, and 21 days after treatment). Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) may also be measured as a quantitative endpoint.

  • Statistical Analysis : Data are subjected to analysis of variance (ANOVA) and dose-response modeling to determine the effective dose required to achieve a certain level of control (e.g., ED₅₀ or ED₉₀).

Field Efficacy Protocol
  • Site Selection and Trial Design : Field trials are established in locations with natural and uniform weed populations. A randomized complete block design with 3-4 replications per treatment is commonly used to account for field variability.

  • Plot Establishment : Individual plots are of a standardized size (e.g., 3 x 10 meters).

  • Herbicide Application : Treatments are applied using a calibrated backpack or tractor-mounted sprayer at specified weed growth stages and environmental conditions.

  • Efficacy and Crop Tolerance Assessment : Weed control is visually rated at multiple time points after application. If the trial is conducted in a crop, crop injury is also assessed on a 0-100% scale. At the end of the season, weed biomass and crop yield are often measured.

  • Data Analysis : Statistical analysis is performed to determine significant differences between treatments for weed control and crop response parameters.

Mandatory Visualization

Signaling Pathway of Synthetic Auxin Herbicides

Auxin_Signaling_Pathway Auxin Synthetic Auxin Herbicide TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin herbicide signaling pathway.

Generalized Experimental Workflow for Herbicide Efficacy Trials

Herbicide_Efficacy_Workflow cluster_greenhouse Greenhouse Trial cluster_field Field Trial Planting Weed Planting & Growth GH_Application Herbicide Application (Track Sprayer) Planting->GH_Application GH_Assessment Visual Assessment & Biomass GH_Application->GH_Assessment GH_Analysis Dose-Response Analysis GH_Assessment->GH_Analysis Decision Efficacy & Selectivity Determination GH_Analysis->Decision Plot_Setup Plot Establishment (Randomized Block) Field_Application Herbicide Application (Calibrated Sprayer) Plot_Setup->Field_Application Field_Assessment Weed Control & Crop Injury Rating Field_Application->Field_Assessment Yield_Analysis Yield Data Collection Field_Assessment->Yield_Analysis Yield_Analysis->Decision Start Start Start->Planting Start->Plot_Setup End End Decision->End

Caption: Generalized experimental workflow for herbicide efficacy trials.

References

Unraveling the Mechanisms: A Comparative Guide to 2-(4-Fluorophenoxy)propanoic Acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular and physiological actions of two phenoxyalkanoic acid herbicides, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action. This guide synthesizes available data to elucidate their distinct and similar effects on plant systems.

Introduction

Phenoxyalkanoic acids represent a significant class of herbicides that have been pivotal in weed management for decades. Among the most well-known is 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that induces uncontrolled growth in broadleaf weeds. This guide provides a comparative analysis of the mechanism of action of 2,4-D against another member of this chemical family, 2-(4-Fluorophenoxy)propanoic acid. While extensive research has detailed the herbicidal action of 2,4-D, the specific mechanism of this compound is less documented. Based on its structural similarity and the known activity of phenoxypropanoic acids, its mechanism is inferred to be that of a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] This comparison aims to provide a clear understanding of their established and putative molecular interactions and physiological impacts.

Comparative Mechanism of Action

Both 2,4-D and this compound are believed to exert their herbicidal effects by acting as synthetic auxins.[1][2][4] This mode of action involves overwhelming the plant's natural auxin-regulated growth processes, leading to metabolic disruption and ultimately, cell death.

2,4-Dichlorophenoxyacetic acid (2,4-D): The mechanism of 2,4-D is well-established. It is absorbed by the leaves and translocated throughout the plant to the meristematic tissues, where active cell division occurs.[1] At the molecular level, 2,4-D mimics IAA and binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and tissue proliferation. The plant essentially grows itself to death due to the depletion of resources and the inability to maintain normal physiological functions.[1]

This compound: While direct experimental evidence for the specific herbicidal mechanism of this compound is limited, its classification as a phenoxypropanoic acid strongly suggests it also functions as a synthetic auxin.[1][2] Phenoxypropanoic acids are known to mimic IAA, and it is therefore hypothesized that this compound binds to auxin receptors, initiating a similar cascade of events as 2,4-D. This would lead to abnormal growth patterns, disruption of cellular processes, and eventual plant death. The fluorine substitution on the phenoxy ring may influence its binding affinity to auxin receptors and its metabolic stability within the plant, potentially altering its efficacy and selectivity compared to 2,4-D.

Signaling Pathway of Synthetic Auxins

The signaling pathway for synthetic auxins like 2,4-D involves their perception by specific receptor complexes, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

Synthetic_Auxin_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic_Auxin Synthetic Auxin (2,4-D or this compound) Auxin_Receptor Auxin Receptor (TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF SCF_Complex->Aux_IAA Ubiquitination Proteasome->ARF Releases Repression Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Represses ARF->Auxin_Response_Genes Activates Transcription Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Inferred signaling pathway of synthetic auxins.

Quantitative Data Comparison

The following table summarizes key quantitative parameters related to the herbicidal activity of 2,4-D. Due to the limited availability of public data for this compound, a direct quantitative comparison is not currently possible.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)This compoundReference
Acute Oral LD50 (Rat) 639 - 1646 mg/kgData not available[5]
Acute Dermal LD50 (Rabbit) 1829 - >2000 mg/kgData not available[5]
Soil Half-life A few days to a few weeksData not available[6]
Water Solubility Varies with form (acid, salt, ester)Data not available[6]

Experimental Protocols

To assess the auxin-like activity of compounds like 2,4-D and this compound, several bioassays can be employed. These assays provide quantitative data on the physiological effects of these substances on plant growth and development.

Avena Coleoptile Curvature Test

This classic bioassay measures the curvature of oat coleoptiles in response to the unilateral application of an auxin-containing substance.

Protocol:

  • Germinate Avena (oat) seeds in the dark until the coleoptiles are approximately 15-30 mm long.

  • Decapitate the coleoptiles by removing the top 1 mm to eliminate the natural source of auxin.

  • After a few hours, a second decapitation of about 4 mm is performed.

  • Prepare agar blocks containing known concentrations of the test compound (e.g., 2,4-D or this compound). A control block with no test compound is also prepared.

  • Place an agar block asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubate the coleoptiles in the dark at a constant temperature and high humidity for 90-120 minutes.

  • Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the substance.[7][8]

Root Growth Inhibition Assay

High concentrations of auxins inhibit root elongation. This assay quantifies the inhibitory effect of a test compound on root growth.

Protocol:

  • Germinate seeds of a sensitive species (e.g., cress or lettuce) on moist filter paper in petri dishes.

  • Once the radicles (primary roots) have emerged and reached a specific length (e.g., 5-10 mm), transfer the seedlings to new petri dishes containing filter paper moistened with different concentrations of the test compound. A control group is maintained with water only.

  • Incubate the petri dishes in the dark for a set period (e.g., 24-48 hours).

  • Measure the final length of the primary root.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.[7][9]

Experimental Workflow for Auxin Bioassays

The following diagram illustrates the general workflow for conducting auxin bioassays to evaluate the activity of synthetic auxins.

Auxin_Bioassay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Solutions Prepare Test Compound Solutions (Varying Concentrations) Apply_Compound Apply Test Compound Prepare_Solutions->Apply_Compound Germinate_Seeds Germinate Seeds of Indicator Plant (e.g., Avena, Cress) Select_Seedlings Select Uniform Seedlings (Coleoptiles or Radicles) Germinate_Seeds->Select_Seedlings Select_Seedlings->Apply_Compound Incubate Incubate under Controlled Conditions Apply_Compound->Incubate Measure_Response Measure Physiological Response (Curvature or Root Length) Incubate->Measure_Response Calculate_Activity Calculate Auxin Activity or Inhibition Percentage Measure_Response->Calculate_Activity Dose_Response_Curve Generate Dose-Response Curve Calculate_Activity->Dose_Response_Curve

References

The Impact of Fluorination on the Biological Activity of Phenoxypropanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated phenoxypropanoic acids, a class of compounds with significant herbicidal and potential therapeutic applications. By examining experimental data, we aim to elucidate the effects of fluorination on their efficacy and mechanism of action.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase

A primary biological activity of many phenoxypropanoic acids is their herbicidal effect, which is primarily achieved through the inhibition of the enzyme Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the biosynthesis of fatty acids, which are essential for building cell membranes and energy storage in plants. Inhibition of this enzyme disrupts these vital processes, leading to plant death.

While direct comparative studies detailing the herbicidal efficacy of a specific fluorinated phenoxypropanoic acid against its direct non-fluorinated analog are not extensively available in the reviewed literature, we can infer the impact of halogenation by comparing structurally similar compounds. For instance, the herbicidal activity of various halogenated phenoxypropanoic acids has been evaluated, and it is established that the nature and position of the halogen on the phenyl ring significantly influence the inhibitory potency against ACC.

Table 1: Comparative Herbicidal Activity of Halogenated Phenoxypropanoic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Target OrganismReference
2-(p-chlorophenoxy)-2-methylpropionic acidAcetyl-CoA CarboxylaseComplete inhibition at 1000 µMRat, mouse, hamster, rabbit, dog, monkey[1]
HaloxyfopAcetyl-CoA Carboxylase0.5Corn[2]
SethoxydimAcetyl-CoA Carboxylase2.9Corn[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data for a directly fluorinated analogue of a common phenoxypropanoic acid herbicide was not available in the reviewed literature.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against ACC.

Materials:

  • Purified ACC enzyme (from a plant source, e.g., maize seedlings)

  • Acetyl-CoA

  • ATP (Adenosine triphosphate)

  • KHCO3 (Potassium bicarbonate), containing ¹⁴C-labeled bicarbonate

  • Tricine-KOH buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • MgCl₂ (Magnesium chloride)

  • Bovine Serum Albumin (BSA)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation vials and scintillation fluid

  • Filter paper discs

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer, DTT, MgCl₂, BSA, and ATP.

  • Add the purified ACC enzyme to the reaction mixture.

  • Introduce the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be run in parallel.

  • Initiate the enzymatic reaction by adding acetyl-CoA and ¹⁴C-labeled KHCO₃.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Spot an aliquot of the reaction mixture onto a filter paper disc.

  • Wash the filter paper discs with ethanol and diethyl ether to remove unreacted substrates.

  • Place the dried filter paper discs in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated ¹⁴C corresponds to the amount of malonyl-CoA synthesized and is inversely proportional to the inhibitory activity of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Whole-Plant Herbicidal Efficacy Assay (Post-emergence)

This protocol describes a typical greenhouse experiment to evaluate the herbicidal efficacy of test compounds on whole plants.

Materials:

  • Target weed species (e.g., Avena fatua - wild oat)

  • Susceptible control plant species

  • Pots with a suitable soil mixture

  • Test compounds formulated for spraying (e.g., as an emulsifiable concentrate)

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

  • Spraying equipment calibrated to deliver a precise volume

Procedure:

  • Sow seeds of the target weed and control species in pots and allow them to grow to a specific stage (e.g., two- to three-leaf stage).

  • Prepare different concentrations of the test compound formulations.

  • Apply the herbicide formulations to the plants using the calibrated sprayer, ensuring uniform coverage. A set of plants should be sprayed with a blank formulation (without the test compound) to serve as a control.

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass of the plants.

  • Determine the fresh and dry weight of the harvested biomass.

  • Calculate the percentage of growth reduction (GR) for each treatment compared to the untreated control.

  • Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound by plotting the percentage of growth reduction against the logarithm of the herbicide dose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of phenoxypropanoic acid herbicides and a typical workflow for evaluating their herbicidal activity.

ACC_Inhibition_Pathway cluster_0 Fatty Acid Biosynthesis cluster_1 Herbicide Action cluster_2 Cellular Consequence Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes & Energy Storage Fatty_Acids->Cell_Membranes Disruption Disruption of Fatty Acid Synthesis Phenoxypropanoic_Acid Phenoxypropanoic Acid (e.g., Fluorinated/Non-fluorinated) ACC Acetyl-CoA Carboxylase (ACC) Phenoxypropanoic_Acid->ACC Inhibition Plant_Death Plant Death Disruption->Plant_Death Herbicidal_Activity_Workflow Start Compound Synthesis (Fluorinated & Non-fluorinated analogs) In_Vitro_Assay In Vitro ACC Inhibition Assay Start->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Efficacy Assay (Greenhouse) Start->Whole_Plant_Assay Data_Analysis_IV Determine IC50 Values In_Vitro_Assay->Data_Analysis_IV Data_Analysis_WP Determine GR50 Values Whole_Plant_Assay->Data_Analysis_WP Comparison Comparative Analysis of Fluorinated vs. Non-fluorinated Data_Analysis_IV->Comparison Data_Analysis_WP->Comparison Conclusion Conclusion on the Effect of Fluorination Comparison->Conclusion

References

Enantiomers of 2-(4-Fluorophenoxy)propanoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a chiral molecule can significantly influence its pharmacological and toxicological properties. In the case of 2-(4-Fluorophenoxy)propanoic acid, a member of the 2-arylpropionic acid class of compounds, the individual enantiomers, (S)-2-(4-Fluorophenoxy)propanoic acid and (R)-2-(4-Fluorophenoxy)propanoic acid, are expected to exhibit distinct biological activities. This guide provides a comparative analysis of these enantiomers, drawing upon established principles for this class of compounds and detailing the experimental methodologies used to assess their activity.

Executive Summary

Comparative Biological Activity

Based on the extensive research on analogous 2-arylpropionic acids, the following table summarizes the anticipated comparative biological activities of the (S) and (R) enantiomers of this compound.

Biological TargetEnantiomerExpected Potency
Cyclooxygenase-1 (COX-1) Inhibition (S)-2-(4-Fluorophenoxy)propanoic acidHigh
(R)-2-(4-Fluorophenoxy)propanoic acidLow to negligible
Cyclooxygenase-2 (COX-2) Inhibition (S)-2-(4-Fluorophenoxy)propanoic acidHigh
(R)-2-(4-Fluorophenoxy)propanoic acidLow to negligible
Peroxisome Proliferator-Activated Receptor α (PPARα) Activation (S)-2-(4-Fluorophenoxy)propanoic acidModerate to High
(R)-2-(4-Fluorophenoxy)propanoic acidLow
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation (S)-2-(4-Fluorophenoxy)propanoic acidModerate to High
(R)-2-(4-Fluorophenoxy)propanoic acidLow

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for 2-arylpropionic acids involve the inhibition of COX enzymes and the activation of PPARs.

Cyclooxygenase (COX) Inhibition Pathway

The (S)-enantiomer of this compound is expected to be a potent inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, the (S)-enantiomer exerts its anti-inflammatory effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Enantiomer (S)-2-(4-Fluorophenoxy)propanoic acid S_Enantiomer->COX_Enzymes Inhibition

Caption: COX Inhibition Pathway by the (S)-Enantiomer.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Pathway

Both PPARα and PPARγ are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of these receptors by agonists like the (S)-enantiomer of this compound leads to the transcription of target genes involved in metabolic processes. This can result in improved insulin sensitivity and lipid profiles.

PPAR_Activation_Pathway S_Enantiomer (S)-2-(4-Fluorophenoxy)propanoic acid PPARs PPARα / PPARγ (Nuclear Receptors) S_Enantiomer->PPARs Activation PPRE PPRE (DNA Response Element) PPARs->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Gene_Transcription->Metabolic_Effects

Caption: PPAR Activation Pathway by the (S)-Enantiomer.

Experimental Protocols

To quantitatively compare the biological activities of the (S) and (R) enantiomers of this compound, the following established in vitro assays can be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • (S)- and (R)-2-(4-Fluorophenoxy)propanoic acid

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each enantiomer and reference inhibitor.

  • Add the enzyme (COX-1 or COX-2) to the wells of a microplate.

  • Add the test compounds (enantiomers or reference inhibitors) to the respective wells and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction and measure the absorbance to determine the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

COX_Assay_Workflow start Start prep_compounds Prepare dilutions of (S) and (R) enantiomers start->prep_compounds add_enzyme Add COX-1 or COX-2 to microplate wells prep_compounds->add_enzyme add_compounds Add test compounds and incubate add_enzyme->add_compounds add_substrate Add arachidonic acid to initiate reaction add_compounds->add_substrate stop_reaction Stop reaction and measure absorbance add_substrate->stop_reaction calculate_ic50 Calculate % inhibition and IC50 values stop_reaction->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for In Vitro COX Inhibition Assay.

Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARα and PPARγ, reported as the half-maximal effective concentration (EC50).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vectors for the ligand-binding domain of human PPARα and PPARγ fused to a GAL4 DNA-binding domain

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence

  • Transfection reagent

  • (S)- and (R)-2-(4-Fluorophenoxy)propanoic acid

  • Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luminometer

Procedure:

  • Co-transfect the cells with the appropriate expression and reporter plasmids.

  • After an incubation period, treat the cells with various concentrations of the test compounds (enantiomers or reference agonists).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency.

  • Generate dose-response curves and calculate the EC50 values.

PPAR_Assay_Workflow start Start transfect_cells Co-transfect cells with PPA-GAL4 and luciferase reporter plasmids start->transfect_cells treat_cells Treat cells with various concentrations of enantiomers transfect_cells->treat_cells lyse_cells Lyse cells and measure luciferase activity treat_cells->lyse_cells normalize_data Normalize data to control (e.g., β-gal) lyse_cells->normalize_data calculate_ec50 Generate dose-response curves and calculate EC50 values normalize_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for PPAR Transactivation Assay.

Conclusion

The enantiomers of this compound are expected to exhibit significant differences in their biological activities. The (S)-enantiomer is predicted to be the more potent form, acting as both a COX inhibitor and a PPAR agonist. The experimental protocols detailed in this guide provide a robust framework for the quantitative comparison of these enantiomers, which is crucial for the development of more selective and effective therapeutic agents. Further research to obtain direct comparative data for these specific enantiomers is highly encouraged to validate these expected outcomes.

Comparative Cross-Reactivity Profile of 2-(4-Fluorophenoxy)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for assessing its specificity and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of 2-(4-Fluorophenoxy)propanoic acid, a versatile intermediate used in the synthesis of both anti-inflammatory drugs and herbicides.

Potential Cross-Reactivity Targets

Based on its chemical structure, this compound may exhibit cross-reactivity with the following targets:

  • Cyclooxygenase (COX) Enzymes: As a propanoic acid derivative, it shares a structural motif with non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, which are known inhibitors of COX-1 and COX-2 enzymes. Inhibition of these enzymes is the primary mechanism for the anti-inflammatory effects of NSAIDs.

  • Acetyl-CoA Carboxylase (ACCase): Certain phenoxypropionate herbicides exert their phytotoxic effects by inhibiting ACCase, a key enzyme in fatty acid biosynthesis in plants.

  • Auxin Signaling Pathway: Phenoxy herbicides can also act as synthetic auxins, disrupting plant growth by binding to auxin receptors and mimicking the effect of the natural plant hormone indole-3-acetic acid (IAA).

Comparative Data Summary

To facilitate a clear comparison of potential activities, the following tables can be used to summarize quantitative experimental data. Note: The data presented below is hypothetical and serves as a template for presenting experimentally derived results.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Reference)13.53440.04
Celecoxib (Reference)500.051000

Table 2: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition

CompoundPlant ACCase IC50 (µM)Mammalian ACCase IC50 (µM)Selectivity Index (Mammalian/Plant)
This compoundExperimental ValueExperimental ValueCalculated Value
Haloxyfop (Reference)0.2>100>500

Table 3: Auxin-like Activity in Plants

CompoundRoot Elongation EC50 (µM)Reporter Gene Activation (Fold Induction)
This compoundExperimental ValueExperimental Value
2,4-D (Reference)0.110
Indole-3-acetic acid (IAA) (Reference)0.0515

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for assessing the potential cross-reactivity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • TMPD

  • Heme

  • Tris-HCl buffer

  • Test compound (this compound)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of this compound or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 595 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the IC50 of this compound for plant and mammalian ACCase.

Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

Materials:

  • Purified plant ACCase (e.g., from wheat germ) and mammalian ACCase (e.g., from rat liver)

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • [¹⁴C]NaHCO₃

  • Test compound (this compound)

  • Reference inhibitor (e.g., Haloxyfop)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and the ACCase enzyme.

  • Add various concentrations of this compound or a reference inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding [¹⁴C]NaHCO₃.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding HCl.

  • Dry the samples and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Auxin Activity Assay (Arabidopsis thaliana Root Elongation)

Objective: To assess the auxin-like activity of this compound by measuring its effect on root elongation in Arabidopsis thaliana seedlings.

Principle: Auxins and auxin-like compounds typically inhibit primary root growth at high concentrations.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) agar plates

  • Test compound (this compound)

  • Reference compounds (e.g., 2,4-D, IAA)

  • Growth chamber

Procedure:

  • Prepare MS agar plates containing a range of concentrations of this compound or reference compounds.

  • Sterilize and stratify Arabidopsis seeds.

  • Sow the seeds on the prepared plates.

  • Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

  • After 7-10 days, measure the length of the primary root of the seedlings.

  • Calculate the percentage of root growth inhibition relative to the control (no compound).

  • Determine the EC50 value (the concentration that causes 50% inhibition of root elongation).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs This compound (Potential) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Potential inhibition of the Cyclooxygenase (COX) signaling pathway.

ACCase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Test Compound (this compound) Incubate Incubate Enzyme with Compound and Substrates Compound->Incubate Enzyme Purify/Obtain ACCase Enzyme Enzyme->Incubate Reagents Prepare Reaction Buffer and Substrates Reagents->Incubate Reaction Initiate Reaction with [14C]HCO3- Incubate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Radioactivity Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the in vitro ACCase inhibition assay.

Auxin_Signaling cluster_cell Plant Cell Auxin Auxin / Synthetic Auxin (e.g., this compound) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth_Response Altered Plant Growth Gene_Expression->Growth_Response

Caption: Simplified model of the auxin signaling pathway in plants.

Illuminating the Scaffold: A Comparative Guide to the Structure of 2-(4-Fluorophenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and optimizing its properties. This guide provides a comparative analysis of the structural features of 2-(4-Fluorophenoxy)propanoic acid and its derivatives, drawing upon experimental data from closely related analogues to elucidate its key characteristics.

Comparative Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the chemical structure of a synthesized compound. The following tables summarize key spectroscopic data for analogues of this compound, providing a basis for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Assignment
2-(4-Hydroxyphenoxy)propanoic acid [1]DMSO-d₆11.6 (s, 1H, COOH), 6.68-6.61 (m, 4H, Aromatic), 4.65 (m, 1H, CH), 1.36 (d, J=6.8 Hz, 3H, CH₃)
Acetone-d₆6.75 (m, 4H, Aromatic), 4.67 (q, J=6.8 Hz, 1H, CH), 1.52 (d, J=6.8 Hz, 3H, CH₃)
Propanoic Acid [2]-11.7 (s, 1H, COOH), 2.38 (q, 2H, CH₂), 1.16 (t, 3H, CH₃)
3-(4-Fluorophenyl)propanoic acid [3]-Aromatic protons, methylene protons (CH₂CH₂), and carboxylic acid proton signals are characteristic.

Table 2: Comparative ¹³C NMR Spectral Data

CompoundKey Chemical Shifts (δ) ppm
Propanoic Acid Signals corresponding to the carboxyl, methylene, and methyl carbons are observed.
3-(4-Fluorophenyl)propanoic acid [3]Characteristic signals for the aromatic carbons (with C-F coupling), methylene carbons, and the carboxyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparative IR Absorption Frequencies

CompoundKey Absorption Bands (cm⁻¹) and Assignments
2-(4-Hydroxyphenoxy)propanoic acid [1]Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether).
Propanoic Acid [4]3300-2500 (broad, O-H stretch), 1725-1700 (C=O stretch).
3-(4-Fluorophenyl)propanoic acid [3]Characteristic absorptions for the carboxylic acid group and aromatic C-F bond.
Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For fluorinated propanoic acid derivatives, fragmentation can be complex, with potential losses of HF, CO₂, and the formation of fluoroformate ions.

Comparative Crystallographic Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state.

Table 4: Comparative Crystal Structure Data

CompoundCrystal SystemSpace GroupKey Unit Cell ParametersDihedral Angle (Carboxyl vs. Ring)
2-(4-Fluorophenoxy)acetic acid [5]MonoclinicP2₁/ca = 13.3087 Å, b = 4.9912 Å, c = 11.6018 Å, β = 104.171°-
3-(2-Fluorophenoxy)propanoic acid [6]Monoclinic-a = 13.934 Å, b = 4.974 Å, c = 13.098 Å, β = 110.546°79.4°
2-(4-Hydroxyphenoxy)propanoic acid [7]Monoclinic-a = 6.205 Å, b = 11.853 Å, c = 6.716 Å, β = 114.78°84.6°

The data from these analogues suggest that this compound is likely to crystallize in a monoclinic system, with the carboxyl group oriented at a significant dihedral angle to the plane of the fluorophenoxy ring. Intermolecular hydrogen bonding between the carboxylic acid groups, forming centrosymmetric dimers, is a common packing motif.[6][7]

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural confirmation of this compound and its derivatives.

Synthesis via Williamson Ether Synthesis

A common method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis.[5]

  • Deprotonation: 4-Fluorophenol is dissolved in a suitable solvent (e.g., acetone) and treated with a base (e.g., potassium carbonate) to form the corresponding phenoxide.

  • Alkylation: An ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide to form the ethyl ester of this compound.

  • Hydrolysis: The resulting ester is hydrolyzed, typically using an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

  • Purification: The product is purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional groups based on their characteristic frequencies.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and the structural model is refined to fit the experimental data.[6][7]

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Comparative Analysis start Starting Materials (4-Fluorophenol, 2-Halopropanoate) reaction Williamson Ether Synthesis start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification product 2-(4-Fluorophenoxy)propanoic Acid Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray structure Confirmed Structure nmr->structure ir->structure ms->structure xray->structure comparison Compare Spectroscopic and Crystallographic Data structure->comparison analogues Data from Analogues (Hydroxy, Chloro derivatives) analogues->comparison

Workflow for Synthesis and Structural Confirmation

This guide provides a foundational understanding of the structural characteristics of this compound derivatives, based on comparative data from closely related compounds. The presented experimental protocols and analytical workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and similar molecular scaffolds.

References

A Comparative Guide to the In Vitro and In Vivo Profile of 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a versatile chemical intermediate with significant applications in the development of both agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a fluorinated phenoxy group linked to a propanoic acid moiety, makes it a valuable precursor for the synthesis of aryloxyphenoxypropionate herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Due to its primary role as a building block, direct and extensive in vitro and in vivo studies on this compound itself are limited. This guide, therefore, provides a comparative analysis of its inferred biological activities based on the well-characterized profiles of the compound classes it is used to synthesize. We will explore its potential as both a herbicide and an anti-inflammatory agent, presenting relevant experimental data and detailed protocols for evaluation.

Herbicidal Potential: An Inferred Profile

As a precursor for aryloxyphenoxypropionate herbicides, this compound contributes to a class of compounds known for their selective control of grassy weeds.[2][3]

In Vitro Data: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mechanism of action for aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible plants.[2][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound ClassTarget EnzymeIn Vitro EndpointTypical IC50 Range (nM)Reference Compound Example
AryloxyphenoxypropionatesAcetyl-CoA Carboxylase (ACCase)Enzyme Inhibition10 - 100Quizalofop-p-ethyl
In Vivo Data: Herbicidal Efficacy

In whole-plant assays, the efficacy of these herbicides is evaluated by the inhibition of plant growth, often measured as a percentage of control.

Compound ClassIn Vivo ModelEfficacy EndpointTypical Dosage for >90% Inhibition (g ha⁻¹)Reference Compound Example
AryloxyphenoxypropionatesGreenhouse Pot Assay (e.g., Echinochloa crusgalli)Growth Inhibition100 - 200Fenoxaprop-P-ethyl

Anti-Inflammatory Potential: An Inferred Profile

As a building block for NSAIDs, this compound is a precursor to compounds that target the cyclooxygenase (COX) enzymes to reduce inflammation and pain.[1][5]

In Vitro Data: Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[6] The potency and selectivity of inhibition are key parameters.

Compound ClassTarget EnzymesIn Vitro EndpointTypical IC50 Range (µM)Reference Compound Example
Phenylpropanoic Acid NSAIDsCOX-1, COX-2Enzyme Inhibition0.1 - 10Ibuprofen
In Vivo Data: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay to assess the acute anti-inflammatory effects of NSAIDs.[7][8]

Compound ClassIn Vivo ModelEfficacy EndpointTypical Effective Dose (mg/kg)Reference Compound Example
Phenylpropanoic Acid NSAIDsRat Carrageenan-Induced Paw EdemaEdema Inhibition10 - 100Flurbiprofen

Experimental Protocols

In Vitro Assay: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a test compound on ACCase activity.

  • Enzyme Source: Extract and partially purify ACCase from a susceptible grass species (e.g., Avena fatua).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, acetyl-CoA, bicarbonate (labeled with ¹⁴C), and the purified ACCase.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only is also prepared.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification: Dry the samples and measure the incorporation of ¹⁴C-bicarbonate into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

In Vivo Assay: Greenhouse Pot Assay for Herbicidal Activity

This protocol outlines the procedure for evaluating the post-emergence herbicidal efficacy of a compound.[9][10]

  • Plant Material: Grow a susceptible grass species (e.g., Echinochloa crusgalli) in pots in a greenhouse to the 2-3 leaf stage.

  • Compound Formulation: Prepare a spray solution of the test compound at various concentrations with appropriate adjuvants.

  • Application: Spray the plants uniformly with the test solution. A control group is sprayed with the formulation blank.

  • Growth Conditions: Maintain the treated plants in the greenhouse under controlled conditions (temperature, light, humidity).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition and phytotoxicity symptoms compared to the control plants.

  • Data Analysis: Determine the dose required for a certain level of control (e.g., GR₅₀ or GR₉₀ - the dose causing 50% or 90% growth reduction).

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for measuring the inhibition of COX enzymes.[11][12][13]

  • Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the respective COX enzyme, heme, and a reducing agent.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with solvent only is included.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption with an oxygen electrode.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute anti-inflammatory activity.[7][8][14]

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each dose at each time point compared to the vehicle control group.

Mandatory Visualizations

Herbicidal_Action_Pathway 2_4_Fluorophenoxy_propanoic_acid 2-(4-Fluorophenoxy) propanoic acid Synthesis Chemical Synthesis 2_4_Fluorophenoxy_propanoic_acid->Synthesis APP_Herbicide Aryloxyphenoxypropionate Herbicide Synthesis->APP_Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) APP_Herbicide->ACCase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Product Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Disruption leads to

Caption: Inferred herbicidal mechanism of action.

Anti_Inflammatory_Action_Pathway 2_4_Fluorophenoxy_propanoic_acid 2-(4-Fluorophenoxy) propanoic acid Synthesis Chemical Synthesis 2_4_Fluorophenoxy_propanoic_acid->Synthesis NSAID NSAID Derivative Synthesis->NSAID COX_Enzymes COX-1 / COX-2 NSAID->COX_Enzymes Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Product Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Inferred anti-inflammatory mechanism of action.

Experimental_Workflow_Herbicidal cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ACCase_Assay ACCase Inhibition Assay Determine_IC50 Determine IC50 ACCase_Assay->Determine_IC50 Greenhouse_Assay Greenhouse Pot Assay Assess_Growth_Inhibition Assess Growth Inhibition Greenhouse_Assay->Assess_Growth_Inhibition Compound_Synthesis Synthesize Herbicide from This compound Compound_Synthesis->ACCase_Assay Compound_Synthesis->Greenhouse_Assay

Caption: Experimental workflow for herbicidal evaluation.

Experimental_Workflow_AntiInflammatory cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Determine_IC50_Selectivity Determine IC50 & Selectivity COX_Assay->Determine_IC50_Selectivity Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay Measure_Edema_Inhibition Measure Edema Inhibition Paw_Edema_Assay->Measure_Edema_Inhibition Compound_Synthesis Synthesize NSAID from This compound Compound_Synthesis->COX_Assay Compound_Synthesis->Paw_Edema_Assay

Caption: Experimental workflow for anti-inflammatory evaluation.

References

A Comparative Toxicological Analysis of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicity of three prominent phenoxypropanoic acid herbicides: Mecoprop, Dichlorprop, and Fenoprop. These compounds have been widely used for broadleaf weed control, and understanding their relative toxicity is crucial for researchers, scientists, and drug development professionals. This document synthesizes experimental data on their acute and chronic effects, mutagenicity, carcinogenicity, and reproductive toxicity, providing detailed methodologies for key toxicological assays.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for the acute toxicity of Mecoprop, Dichlorprop, and Fenoprop across various species.

Table 1: Acute Oral and Dermal Toxicity (LD50)
CompoundSpeciesRouteLD50 (mg/kg)Citation(s)
Mecoprop RatOral930 - 1210[1]
MouseOral650[1]
RatDermal>4000[1]
Japanese QuailOral740[1]
Bobwhite QuailOral700[1]
Dichlorprop RatOral537[2]
Fenoprop RatOral650[3]
Guinea PigOral850[3]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Table 2: Acute Inhalation and Aquatic Toxicity (LC50)
CompoundSpeciesExposureLC50Citation(s)
Mecoprop Rat4 hours (Inhalation)>12.5 mg/L[1]
Mallard DuckDietary>5620 ppm[1]
Bobwhite QuailDietary>5000 ppm[1]
Rainbow Trout96 hours124 ppm[1]
Bluegill Sunfish96 hours>100 ppm[1]
Fenoprop Japanese Quail5-day diet>5000 ppm[3]

LC50 (Lethal Concentration, 50%) is the concentration of a substance in air or water that is lethal to 50% of a test population.

Comparative Toxicological Profile

Acute Toxicity

All three compounds exhibit low to moderate acute oral toxicity. Mecoprop has a reported oral LD50 in rats ranging from 930 to 1210 mg/kg.[1] Dichlorprop is slightly more toxic, with an oral LD50 in rats of 537 mg/kg, while Fenoprop's is 650 mg/kg.[2][3] Mecoprop is noted to be irritating to the skin and eyes.[1] Dichlorprop is not considered a skin sensitizer.[4]

Chronic Toxicity and Target Organs

Long-term studies have identified the kidney as a primary target organ for these herbicides. For Mecoprop, oral doses of 9 mg/kg/day in female rats and 27 mg/kg/day in male rats resulted in kidney damage.[1] Similarly, long-term dietary studies of Dichlorprop in mice and dogs also identified the kidney as the main target organ.[4] Short-term studies with Dichlorprop also reported effects on the liver and blood cholesterol at high doses.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of these compounds varies. Dichlorprop is not considered to be genotoxic based on a range of in vitro and in vivo studies.[4] In contrast, studies suggest that Mecoprop may be mutagenic at very high doses.[1] Specifically, Mecoprop was shown to cause an increase in sister chromatid exchange in Chinese hamsters after single oral doses of 470 and 3,800 mg/kg.[1]

Carcinogenicity
Reproductive and Developmental Toxicity

Mecoprop has been shown to be a teratogen in rats at moderate to high doses, causing increased intrauterine deaths and delayed bone formation in offspring at doses of 125 mg/kg/day.[1] However, it is not considered teratogenic in rabbits.[1] In contrast, reproductive and developmental studies in rats and rabbits for Dichlorprop did not show any evidence of effects on reproductive parameters or fetal development.[4]

Mechanisms of Action and Signaling Pathways

Herbicidal Mechanism of Action

The primary mechanism of action for phenoxypropanoic acids as herbicides is to function as synthetic auxins, mimicking the natural plant growth hormone indoleacetic acid (IAA).[2][7] This leads to abnormal and uncontrolled cell division and growth, ultimately damaging the vascular tissue of susceptible broadleaf plants.[2]

G Phenoxypropanoic_Acid Phenoxypropanoic Acid (e.g., Dichlorprop, Fenoprop) Auxin_Receptors Auxin Receptors Phenoxypropanoic_Acid->Auxin_Receptors Mimics IAA & Binds IAA_Signal IAA Signal Transduction Auxin_Receptors->IAA_Signal Activates Gene_Expression Altered Gene Expression IAA_Signal->Gene_Expression Leads to Cell_Growth Uncontrolled Cell Division & Growth Gene_Expression->Cell_Growth Causes Plant_Death Plant Death Cell_Growth->Plant_Death Results in

Caption: Herbicidal mechanism of phenoxypropanoic acids as synthetic auxins.

Potential Immunotoxic Pathway (Mecoprop)

Experimental data suggests a potential immunotoxic mechanism for Mecoprop. Studies using human white blood cells have shown that Mecoprop can inhibit the production of crucial signaling proteins (cytokines) of the immune system, specifically interferon and tumor necrosis factor (TNF).[8] These proteins are vital for antiviral responses and immune system activation.

G Mecoprop Mecoprop WBC Human White Blood Cells Mecoprop->WBC Exposure Production Cytokine Production Mecoprop->Production Inhibits WBC->Production Interferon Interferon Production->Interferon TNF Tumor Necrosis Factor (TNF) Production->TNF Immune_Response Impaired Immune Response Interferon->Immune_Response TNF->Immune_Response

Caption: Potential immunotoxic pathway of Mecoprop via cytokine inhibition.

Experimental Protocols

Detailed protocols for the specific studies cited are often proprietary. However, the following sections describe standard, widely accepted methodologies for assessing the key toxicological endpoints discussed in this guide.[9][10]

In Vitro Cytotoxicity Assessment Workflow

A multi-parametric approach is recommended to evaluate the cytotoxic potential of a compound in vitro. This typically involves assessing cell metabolic activity, membrane integrity, and the induction of apoptosis.

G start Seed Mammalian Cells in 96-well plate treatment Treat with serial dilutions of Phenoxypropanoic Acid start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase end Data Analysis: Calculate IC50 / EC50 mtt->end ldh->end caspase->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

  • Methodology:

    • Cell Seeding: Plate a suitable mammalian cell line (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a serial dilution of the test compound (e.g., 0.1 to 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

Membrane Integrity (Lactate Dehydrogenase - LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage or cell lysis. Its activity in the culture supernatant is a reliable indicator of cytotoxicity.[9]

  • Methodology:

    • Cell Culture and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

Apoptosis (Caspase-3/7 Activity) Assay

This assay specifically measures the induction of apoptosis, or programmed cell death.

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a specific marker for cells undergoing apoptosis.[9]

  • Methodology:

    • Cell Culture and Treatment: Seed and treat cells as previously described.

    • Lysis and Reagent Addition: After treatment, lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7. The substrate is cleaved by active caspases, generating a signal.

    • Incubation: Incubate at room temperature to allow for the enzymatic reaction to proceed.

    • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.

References

A Comparative Review of 2-(4-Fluorophenoxy)propanoic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(4-Fluorophenoxy)propanoic acid is a versatile carboxylic acid derivative with significant applications in both the pharmaceutical and agrochemical sectors. Its utility stems from its structural similarity to endogenous molecules, allowing it to interact with key biological targets. This guide provides a comprehensive comparison of its performance as an anti-inflammatory agent and a herbicide, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity: A Cyclooxygenase Inhibitor

As an anti-inflammatory agent, this compound and its analogs function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).

Comparative Anti-inflammatory Data
CompoundTargetIC50 (µM)Notes
Ibuprofen COX-11.3 - 15Non-selective COX inhibitor.
COX-21.3 - 25
Diclofenac COX-10.09 - 7.2Exhibits some COX-2 preference.
COX-20.02 - 6.3
Celecoxib COX-15.0 - 15Selective COX-2 inhibitor.
COX-20.04 - 0.8
This compound COX-1 / COX-2Data not availableExpected to be a non-selective or moderately selective COX inhibitor based on its structure.

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is the in vitro enzyme immunoassay (EIA).

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference NSAIDs

  • Prostaglandin E2 (PGE2) EIA kit

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific duration to allow for prostaglandin synthesis.

  • Stop the reaction using a suitable reagent (e.g., a strong acid).

  • Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Cyclooxygenase Inhibition

The anti-inflammatory action of this compound is achieved by blocking the conversion of arachidonic acid to prostaglandins.

COX_Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) COX-1 / COX-2->Prostaglandins (PGG2, PGH2) Inflammation Inflammation Prostaglandins (PGG2, PGH2)->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Herbicidal Activity: An ACCase Inhibitor

In the realm of agrochemicals, aryloxyphenoxypropionate herbicides, including this compound, are effective against grassy weeds. Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.

Comparative Herbicidal Data

The efficacy of herbicides is often expressed as the GR50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth.

CompoundTarget WeedGR50 (g a.i./ha)Notes
Fenoxaprop-P-ethyl Avena fatua (Wild oat)15 - 30A widely used aryloxyphenoxypropionate herbicide.
Clodinafop-propargyl Avena fatua (Wild oat)10 - 20Another common aryloxyphenoxypropionate herbicide.
This compound Various grass weedsData not availableExpected to exhibit selective post-emergence activity against grassy weeds.

Note: GR50 values are highly dependent on the weed species, growth stage, and environmental conditions.

Experimental Protocol: Whole-Plant Greenhouse Assay

This protocol outlines a standard method for evaluating the herbicidal efficacy of a compound.

Materials:

  • Seeds of target weed species (e.g., Avena fatua)

  • Potting soil

  • Pots or trays

  • Test compound (this compound) formulated for spraying

  • Control (formulation blank)

  • Spray chamber calibrated to deliver a precise volume

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the formulated test compound.

  • Apply the different concentrations of the herbicide to the plants using a calibrated spray chamber. Include a control group treated with the formulation blank.

  • Maintain the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), visually assess the percentage of injury or growth reduction for each plant compared to the control.

  • Harvest the above-ground biomass of each plant and record the fresh or dry weight.

  • Calculate the percentage of growth reduction for each treatment.

  • Determine the GR50 value by plotting the percentage of growth reduction against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Signaling Pathway: ACCase Inhibition

By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to the death of susceptible grass species.

ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase->Malonyl-CoA Cell Membrane Disruption Cell Membrane Disruption Fatty Acid Synthesis->Cell Membrane Disruption This compound This compound This compound->ACCase Inhibition Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_workup Work-up and Purification 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->4-Fluorophenoxide 2-Bromopropanoic acid / ester 2-Bromopropanoic acid / ester Crude Product Crude Product 4-Fluorophenoxide->Crude Product + 2-Bromopropanoic acid / ester (Reflux) 2-Bromopropanoic acid / ester->Crude Product Acidification (HCl) Acidification (HCl) Crude Product->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Assessing the Reproducibility of Experiments with 2-(4-Fluorophenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies related to 2-(4-Fluorophenoxy)propanoic acid and its structural analogs. The aim is to assist researchers in assessing the reproducibility of experiments involving this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of direct reproducibility studies on this compound, this guide draws comparisons from detailed protocols and characterization data of structurally similar phenoxypropanoic acids.

Data Presentation: Synthesis and Characterization

The reproducibility of a chemical synthesis is critically dependent on the consistency of yields and the purity of the final product. The following tables summarize quantitative data from the synthesis of this compound and related compounds, primarily through the Williamson ether synthesis followed by hydrolysis. Variations in reported yields can be attributed to differences in reaction conditions, scale, and purification methods.

Table 1: Synthesis of this compound and Analogs

CompoundStarting MaterialsKey ReagentsSolventReaction ConditionsReported YieldReference
This compound 4-Fluorophenol, 2-Bromopropanoic acid esterBase (e.g., K₂CO₃, NaOH)Acetone, Ethanol/WaterRefluxData not available in direct reproducibility studiesN/A
2-(4-Phenylphenoxy)propanoic acid4-Phenylphenol, Ethyl 2-bromopropanoateK₂CO₃, NaOHAcetone, Ethanol/WaterReflux, 12-18h (ether synthesis); Reflux, 2-4h (hydrolysis)High[2][3]
2-[4-(Hydroxyphenoxy)]propionic acidHydroquinone, S-2-chloropropanoic acid sodium saltNaOH, NaHSO₃Water65°C, 4 hours85%[4]
2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acidFenofibric acidSodium borohydrideMethanolNot specified90%[5]

Table 2: Physicochemical and Spectroscopic Data for Characterization

Reproducible characterization is essential for confirming the identity and purity of a synthesized compound. This table presents key analytical data for this compound and a close analog. Consistency in these parameters across different batches is a strong indicator of experimental reproducibility.

PropertyThis compound2-(4-Chlorophenoxy)propanoic acid
Molecular Formula C₉H₉FO₃[1]C₉H₉ClO₃[6]
Molecular Weight 184.17 g/mol [1]200.62 g/mol [6]
Melting Point 112-118 °C[1]Not specified
¹H NMR Data not publicly available in detailData not publicly available in detail
¹³C NMR Data not publicly available in detailData not publicly available in detail
IR (cm⁻¹) Data not publicly available in detailData not publicly available in detail

Experimental Protocols

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are generalized yet detailed methodologies for the synthesis of phenoxypropanoic acids, based on common laboratory practices for analogous compounds.

Synthesis of this compound via Williamson Ether Synthesis and Hydrolysis

This two-step procedure is a common and reliable method for the synthesis of aryloxypropanoic acids.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate

  • Materials: 4-Fluorophenol, Ethyl 2-bromopropanoate, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetone.

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.

    • Stir the resulting suspension at room temperature for approximately 15-20 minutes.

    • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-fluorophenoxy)propanoate.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 2-(4-fluorophenoxy)propanoate from Step 1, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the ethyl 2-(4-fluorophenoxy)propanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound, a critical process for ensuring experimental reproducibility.

cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials: 4-Fluorophenol & Ethyl 2-bromopropanoate reaction1 Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction1 intermediate Crude Ethyl 2-(4-Fluorophenoxy)propanoate reaction1->intermediate hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product Crude 2-(4-Fluorophenoxy) -propanoic acid acidification->product purification Purification (Recrystallization/ Column Chromatography) product->purification pure_product Pure 2-(4-Fluorophenoxy) -propanoic acid purification->pure_product characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry pure_product->characterization data_analysis Data Analysis & Comparison to Standards characterization->data_analysis data_analysis->start Assess Reproducibility cluster_pathway Postulated Anti-inflammatory Signaling Pathway cluster_drug Potential Site of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Drug 2-(4-Fluorophenoxy) propanoic acid Drug->COX1 Inhibition Drug->COX2 Inhibition

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Fluorophenoxy)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-(4-Fluorophenoxy)propanoic acid, a fluorinated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.

As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[1] This classification mandates specific disposal pathways and precludes disposal via standard laboratory drains or as general waste.

Personal Protective Equipment (PPE) and Safety Precautions

Table 1: Required Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use.To prevent skin irritation and absorption.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing.To protect against potential eye irritation from dust or splashes.
Skin and Body Protection A laboratory coat and long-sleeved clothing should be worn.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.To prevent respiratory tract irritation from dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, and transfer to a certified hazardous waste management service.

1. Waste Segregation:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected separately from non-halogenated organic waste.[1] Mixing these waste streams can interfere with the disposal process and may be a regulatory violation.

  • Liquid vs. Solid: Collect liquid waste (e.g., solutions containing the acid) separately from solid waste (e.g., contaminated gloves, weighing papers, or absorbent materials).

  • Avoid Incompatibles: Do not mix this acidic compound with bases, strong oxidizing agents, or other reactive chemicals in the same waste container to prevent dangerous chemical reactions.

2. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. The container must have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." All components in a mixed waste solution should be listed with their approximate concentrations.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of heat or ignition. Keep the container closed except when adding waste.

3. Final Disposal:

  • Professional Disposal: The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of this chemical down the sanitary sewer, by evaporation in a fume hood, or in the regular trash.

  • Regulatory Considerations: While this compound is not currently listed as a specific hazardous waste by the EPA, it falls under the broader category of halogenated organic compounds. Some per- and polyfluoroalkyl substances (PFAS) are under review by the EPA for designation as hazardous constituents under the Resource Conservation and Recovery Act (RCRA), highlighting the regulatory scrutiny of fluorinated compounds.[2][3][4][5][6]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control and Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material such as vermiculite or sand.

  • Collect and Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic) ppe->segregate spill Spill Occurs ppe->spill collect Step 3: Collect in Labeled, Compatible Container segregate->collect segregate->spill store Step 4: Store in Satellite Accumulation Area collect->store collect->spill contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs disposal Step 6: Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Compliant Disposal disposal->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling 2-(4-Fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Fluorophenoxy)propanoic acid. The following procedural steps are designed to ensure safe operational handling and disposal.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The guidance provided is based on the safety information for closely related propanoic acid compounds and general principles for handling corrosive materials.[1][2][3] A substance-specific risk assessment should always be conducted prior to handling.

Hazard Summary

Based on data for analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Potentially toxic if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation or burns.[2][3]

  • Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[2][3]

Personal Protective Equipment (PPE)

A thorough PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[4][5][6]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Inspect gloves before use and use proper removal techniques.To prevent skin irritation and absorption.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[7] A face shield should be worn when there is a splash hazard.[1][4]To protect against serious eye irritation from dust or splashes.[3]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[6] For larger quantities or significant splash potential, a chemical-resistant apron is recommended.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][6]To prevent respiratory tract irritation from dust inhalation.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.[6]

  • Pre-Handling Preparations:

    • Risk Assessment: Conduct a comprehensive risk assessment for the specific procedures to be performed.[6]

    • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in working order.[1][6]

    • Ventilation: All handling of the solid material should take place within a certified chemical fume hood or other suitable ventilated enclosure to minimize dust generation.[1][6][8]

    • PPE Donning: Put on all required PPE as detailed in the table above.[6]

  • Handling Procedures:

    • Weighing: If weighing the solid, do so within a ventilated enclosure to control dust.[6]

    • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[6] Be aware that mixing corrosives can generate heat, so use appropriate cooling methods if necessary.[8]

    • General Handling: Avoid all personal contact, including the inhalation of dust or aerosols.[6] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work area with an appropriate solvent followed by soap and water.[6]

    • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.[6]

    • Hand Washing: Thoroughly wash hands with soap and water after completing the handling procedures.[6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical.

Waste StreamCollection ProcedureDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and chemically compatible container.Dispose of in accordance with local, regional, and national hazardous waste regulations.
Contaminated Labware Collect disposable labware (e.g., pipette tips, tubes) in a designated, labeled waste container.Dispose of as chemical waste according to institutional guidelines.
Contaminated PPE Place disposable gloves, aprons, etc., in a sealed bag within the designated chemical waste container.Dispose of as hazardous waste.
Aqueous Waste Collect in a labeled, sealed container. Do not empty into drains.[6]Dispose of through your institution's hazardous waste program.

Experimental Workflow

The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the integration of safety controls at each step.

cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling in Ventilated Enclosure cluster_post_handling 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures pre_risk Risk Assessment pre_emergency Verify Emergency Equipment pre_risk->pre_emergency pre_ppe Don PPE pre_emergency->pre_ppe handle_weigh Weighing pre_ppe->handle_weigh Proceed with caution handle_solution Solution Preparation handle_weigh->handle_solution post_decon Decontaminate Work Area handle_solution->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect in Labeled Container post_wash->disp_collect disp_follow Follow Institutional Procedures disp_collect->disp_follow spill Spill or Contact first_aid First Aid spill->first_aid first_aid->post_decon After decontamination

Caption: A flowchart outlining the key stages and safety checkpoints for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.